molecular formula C5H7Br B135548 1-Bromobicyclo[1.1.1]pentane CAS No. 128884-80-0

1-Bromobicyclo[1.1.1]pentane

Cat. No.: B135548
CAS No.: 128884-80-0
M. Wt: 147.01 g/mol
InChI Key: XFXJTOJDGTYWDX-UHFFFAOYSA-N
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Description

1-Bromobicyclo[1.1.1]pentane (CAS 128884-80-0) is a high-value halogenated building block central to modern drug discovery and organic synthesis. Its primary research value lies in its role as a versatile intermediate for incorporating the bicyclo[1.1.1]pentane (BCP) motif into target molecules. The BCP scaffold is a privileged bioisostere in medicinal chemistry, widely used as a three-dimensional surrogate for para-substituted phenyl rings, tert-butyl groups, and alkynes. This substitution can dramatically improve the physicochemical properties of drug candidates, leading to enhanced metabolic stability, aqueous solubility, and passive membrane permeability . The compound enables functionalization through its reactive carbon-bromine bond. It participates in various metal-catalyzed cross-coupling reactions and serves as a precursor for other BCP derivatives, including ketones, alcohols, and carboxylic acids . The reactivity of this compound is derived from the strain inherent in the BCP framework, facilitating strain-release functionalization. It is typically synthesized via radical ring-opening of [1.1.1]propellane, a highly strained precursor . Researchers will find this reagent particularly useful for constructing BCP analogues of biologically active compounds in projects aimed at property-driven lead optimization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the Safety Datasheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXJTOJDGTYWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562750
Record name 1-Bromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128884-80-0
Record name 1-Bromobicyclo[1.1.1]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 1-Bromobicyclo[1.1.1]pentane: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as invaluable bioisosteres in modern drug discovery, offering a three-dimensional alternative to traditional aromatic and tert-butyl groups that can significantly enhance the physicochemical properties of therapeutic candidates.[1] Among the functionalized BCPs, 1-bromobicyclo[1.1.1]pentane stands out as a versatile building block for further chemical elaboration. This guide provides an in-depth, technically focused overview of a reliable two-step synthesis of this compound, commencing from the highly strained [1.1.1]propellane. This route proceeds through the formation of the key intermediate, bicyclo[1.1.1]pentane-1-carboxylic acid, followed by a robust bromodecarboxylation reaction. Detailed experimental protocols, mechanistic discussions, and characterization data are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and utilize this important chemical entity.

Introduction: The Strategic Importance of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The imperative to "escape from flatland" has become a guiding principle in contemporary medicinal chemistry, driving the exploration of novel scaffolds that can overcome the limitations of traditional planar aromatic systems.[1] Bicyclo[1.1.1]pentanes have emerged as a particularly promising class of non-classical bioisosteres. Their rigid, cage-like structure provides a defined exit vector for substituents, mimicking the para-substitution pattern of a phenyl ring, while their saturated, sp³-rich nature often imparts improved solubility, metabolic stability, and reduced non-specific binding.[1]

This compound is a key derivative that serves as a gateway to a wide array of other functionalized BCPs through various cross-coupling and substitution reactions. Its synthesis, therefore, is of considerable interest to the drug discovery community. While the direct hydrobromination of [1.1.1]propellane might seem like a straightforward approach, a more reliable and well-documented pathway involves a two-step sequence: the carboxylation of [1.1.1]propellane followed by a Hunsdiecker-type bromodecarboxylation.

Synthetic Strategy: A Two-Step Approach from [1.1.1]Propellane

The synthesis of this compound is most effectively achieved through a two-stage process that begins with the photochemical reaction of [1.1.1]propellane.

dot

Synthesis_Workflow propellane [1.1.1]Propellane diketone 1,3-Diacetylbicyclo[1.1.1]pentane propellane->diketone 1. Photochemical Reaction diacetyl Diacetyl diacetyl->diketone dicarboxylic_acid Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid diketone->dicarboxylic_acid 2. Haloform Reaction monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid dicarboxylic_acid->monoester 3. Selective Monoesterification monocarboxylic_acid Bicyclo[1.1.1]pentane-1-carboxylic Acid monoester->monocarboxylic_acid 4. Saponification (if needed) or direct use bromo_bcp This compound monocarboxylic_acid->bromo_bcp 5. Bromodecarboxylation (Hunsdiecker Reaction)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid

The initial phase of the synthesis focuses on the creation of the crucial carboxylic acid intermediate. This is achieved through a multi-step process starting with a photochemical addition to [1.1.1]propellane to form 1,3-diacetylbicyclo[1.1.1]pentane, followed by a haloform reaction to yield the dicarboxylic acid, and finally, a selective monoesterification and subsequent saponification (if necessary) to arrive at the desired bicyclo[1.1.1]pentane-1-carboxylic acid.[2]

  • Materials and Reagents: [1.1.1]Propellane solution in pentane, 2,3-butanedione (diacetyl), sodium hydroxide, bromine, dioxane, hydrochloric acid, chloroform.

  • Procedure:

    • A solution of [1.1.1]propellane is treated with freshly distilled 2,3-butanedione and irradiated with a medium-pressure UV lamp at -10 ± 5°C for approximately 8 hours.[3]

    • The reaction progress should be monitored by ¹H NMR to ensure the complete consumption of [1.1.1]propellane.[3]

    • Upon completion, the solvents are removed under reduced pressure to yield crystalline 1,3-diacetylbicyclo[1.1.1]pentane.[3]

    • The crude diketone is then subjected to a haloform reaction. A solution of sodium hydroxide and bromine in water is prepared and cooled to 0°C. A solution of the diketone in dioxane is added dropwise, maintaining the temperature below 3°C.[3]

    • The reaction mixture is stirred at 0°C for 1 hour and then overnight at room temperature.[3]

    • After quenching with sodium bisulfite and extraction with chloroform, the aqueous layer is acidified with concentrated hydrochloric acid to precipitate the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[3]

  • Materials and Reagents: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, methanol, thionyl chloride.

  • Procedure:

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is dissolved in methanol.[2]

    • Thionyl chloride (3.0 equivalents) is added dropwise at a temperature between 20-40°C.[2]

    • The mixture is stirred at room temperature overnight and then concentrated under reduced pressure.[2]

    • The crude product is purified by filtration through silica gel to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[2]

From this monoester, the target monocarboxylic acid can be obtained by standard saponification procedures if required, or in some cases, the monoester itself can be used in subsequent steps.

Step 2: Bromodecarboxylation to this compound

The second stage of the synthesis employs a Hunsdiecker reaction or a related modification, such as the Cristol-Firth modification, to convert the bridgehead carboxylic acid to the corresponding bromide.[4][5] This reaction proceeds via a radical mechanism and is particularly effective for bridgehead carboxylic acids.[5]

  • Materials and Reagents: Bicyclo[1.1.1]pentane-1-carboxylic acid, red mercuric oxide (HgO), bromine, carbon tetrachloride (CCl₄).

  • Procedure:

    • A slurry of bicyclo[1.1.1]pentane-1-carboxylic acid and red mercuric oxide in carbon tetrachloride is prepared in a flask protected from light.[6]

    • An equimolar amount of bromine in carbon tetrachloride is added to the mixture.[6]

    • The reaction is stirred, and the progress can be monitored by the disappearance of the bromine color and the evolution of carbon dioxide.

    • Upon completion, the reaction mixture is filtered to remove mercury salts, and the filtrate is washed with a solution of sodium thiosulfate and then water.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to yield this compound. Further purification can be achieved by vacuum distillation.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Formation

The formation of the dicarboxylic acid begins with the photochemical [2+2] cycloaddition of diacetyl to the central bond of [1.1.1]propellane, which is a radical-mediated process. The subsequent haloform reaction is a classic organic transformation that proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by hydroxide.

Mechanism of the Hunsdiecker Reaction

The Hunsdiecker reaction and its modifications are free-radical chain reactions.[7]

Hunsdiecker_Mechanism

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. Among the myriad of strategies, the concept of "escaping from flatland" has gained significant traction, encouraging the replacement of planar aromatic rings with three-dimensional saturated bioisosteres.[1][2] It is within this paradigm that bicyclo[1.1.1]pentane (BCP) has emerged as a compelling structural motif.[3][4] Its rigid, rod-like geometry allows it to function as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups, often leading to enhanced solubility, metabolic stability, and membrane permeability of drug candidates.[3][4] 1-Bromobicyclo[1.1.1]pentane, as a key intermediate, serves as a versatile building block for the introduction of the BCP core into complex molecules, making a thorough understanding of its physical properties paramount for its effective utilization in drug design and development.[5][6]

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and contextualized within its synthesis and reactivity.

I. Core Physicochemical Properties

A precise understanding of the fundamental physical characteristics of this compound is essential for its handling, purification, and application in synthetic chemistry. The following table summarizes its key physical properties.

PropertyValueSource(s)
Molecular Formula C₅H₇Br[7]
Molecular Weight 147.01 g/mol [7]
CAS Number 128884-80-0[7]
IUPAC Name This compound[7]
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available
Refractive Index Not explicitly available

II. Spectroscopic Characterization: The Fingerprint of a Strained System

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of this compound. The unique strained ring system of the BCP core gives rise to characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹³C NMR Spectroscopy: The carbon skeleton of 1,3-disubstituted bicyclo[1.1.1]pentanes has been studied, revealing the impact of substituents on the chemical shifts of the bridgehead and methylene carbons. For the related compound, 1,3-dibromobicyclo[1.1.1]pentane, the following chemical shifts have been reported: δ 30.46 (bridgehead carbons) and 64.72 (methylene carbons).[8] While specific data for this compound is not provided in the available resources, these values for the dibromo-analog offer a useful reference point.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of bicyclo[1.1.1]pentane derivatives is typically simple due to the high symmetry of the core structure. For derivatives of bicyclo[1.1.1]pentane, the protons on the methylene bridges typically appear as a singlet.[9] Specific chemical shift and coupling constant data for this compound are not detailed in the readily available literature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an alkane derivative like this compound is expected to be dominated by C-H and C-C stretching and bending vibrations. The C-Br stretching vibration is also expected, typically appearing in the fingerprint region.

Expected Characteristic IR Absorption Peaks:

Wavenumber (cm⁻¹)VibrationIntensity
2850-3000C-H stretch (alkane)Medium
1450-1470C-H bend (alkane)Medium
550-850C-Br stretchMedium to Strong

Note: This is a generalized table of expected peaks. Specific, experimentally determined peak positions for this compound are needed for definitive identification.

III. Synthesis and Reactivity: A Gateway to Novel Architectures

The utility of this compound as a building block is intrinsically linked to its synthesis and reactivity.

Synthesis

A common and effective method for the synthesis of bridgehead halides like this compound is the Barton halodecarboxylation of the corresponding carboxylic acid.[3] This method is particularly suitable for the preparation of labile bromides.[3] The process involves the conversion of bicyclo[1.1.1]pentane-1-carboxylic acid into a reactive ester, which then undergoes radical decarboxylation and subsequent trapping with a bromine source.

Synthesis BCP_COOH Bicyclo[1.1.1]pentane- 1-carboxylic Acid Reactive_Ester Reactive Ester (e.g., Thiohydroxamate) BCP_COOH->Reactive_Ester Esterification BCP_Radical Bicyclo[1.1.1]pentyl Radical Reactive_Ester->BCP_Radical Radical Decarboxylation (Photochemical or Thermal) BCP_Br This compound BCP_Radical->BCP_Br Bromine Atom Transfer

Caption: Synthetic pathway to this compound via Barton halodecarboxylation.

Reactivity

The reactivity of this compound is dominated by the nature of the bridgehead carbon-bromine bond.

  • Solvolysis: this compound undergoes solvolysis at a rate faster than t-butyl bromide in 80% aqueous ethanol.[7][10] This reaction, however, does not yield products from the capture of the bicyclo[1.1.1]pentyl cation. Instead, it exclusively forms 3-methylenecyclobutanol, indicating a rearrangement of the carbocation intermediate.[7][10] This reactivity highlights the inherent strain within the BCP core and the propensity of the bridgehead cation to undergo ring-opening.

Reactivity BCP_Br This compound BCP_Cation Bicyclo[1.1.1]pentyl Cation (transient) BCP_Br->BCP_Cation Solvolysis (loss of Br⁻) Rearranged_Cation 3-Methylenecyclobutyl Cation BCP_Cation->Rearranged_Cation Ring-opening Rearrangement Product 3-Methylenecyclobutanol Rearranged_Cation->Product Nucleophilic Attack (H₂O)

Sources

Spectroscopic Data for 1-Bromobicyclo[1.1.1]pentane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bicyclo[1.1.1]pentane (BCP) and its derivatives have emerged as crucial building blocks in modern drug discovery and materials science. Their rigid, three-dimensional structure offers a unique bioisosteric replacement for commonly used motifs like phenyl rings and tert-butyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. 1-Bromobicyclo[1.1.1]pentane is a key intermediate, providing a reactive handle for the introduction of various functional groups at the bridgehead position. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the definitive identification of this valuable compound.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.

Molecular Structure and Spectroscopic Implications

The highly strained cage structure of this compound dictates its unique spectroscopic signature. The molecule possesses a C₃v symmetry, with two bridgehead carbons and three methylene bridge carbons. This rigidity leads to distinct and often simplified NMR spectra, while the strain influences vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The high symmetry of the molecule results in a surprisingly simple set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the bridgehead proton and the methylene protons. Due to the rigid cage structure, long-range coupling is often observed.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.5 - 2.7Singlet (broad)6HCH₂
~2.1 - 2.3Singlet1HCH

Note: The chemical shifts are predictions based on the analysis of related BCP derivatives. The broadness of the methylene signal can be attributed to complex long-range couplings.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Interpretation of the ¹H NMR Spectrum:

The six methylene protons are chemically and magnetically equivalent due to the C₃ rotational axis, giving rise to a single, often broad, signal. The single bridgehead proton appears as a sharp singlet. The lack of observable vicinal coupling is a hallmark of the bicyclo[1.1.1]pentane system.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the two types of bridgehead carbons and the methylene carbons. PubChem indicates the availability of a ¹³C NMR spectrum for this compound.[1]

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~60 - 65C-Br
~40 - 45CH₂
~30 - 35C-H

Note: These chemical shifts are estimated based on data for 1,3-dibromobicyclo[1.1.1]pentane, which shows signals at 30.46 and 64.72 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 256 to 1024, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Apply a Fourier transform, phase, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the electron-withdrawing bromine atom (C-Br) is expected to be the most downfield-shifted. The three equivalent methylene carbons (CH₂) will produce a single signal, and the bridgehead carbon bonded to hydrogen (C-H) will be the most upfield-shifted of the carbon signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. For this compound, the key vibrational bands will be those associated with C-H stretching and bending, as well as the C-Br stretching frequency.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 3000StrongC-H stretch (sp³)
~1450MediumCH₂ scissoring
~1200 - 1300MediumCage vibrations
~500 - 600Medium-StrongC-Br stretch

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin film.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Processing: Perform baseline correction if necessary.

Interpretation of the IR Spectrum:

The spectrum will be dominated by the strong C-H stretching vibrations of the sp³-hybridized carbons. The deformation modes of the CH₂ groups will appear in the fingerprint region. A key feature to confirm the presence of the bromine atom is the C-Br stretching vibration, which is expected in the lower frequency region of the spectrum. The rigid cage structure will also give rise to characteristic skeletal vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions resulting from the loss of bromine and cleavage of the bicyclic core. PubChem indicates the availability of a GC-MS spectrum for this compound.[1]

Predicted Mass Spectrometry Data:

m/zRelative IntensityAssignment
146/148High[M]⁺ (Molecular ion, showing isotopic pattern for Br)
67High[M - Br]⁺
41Medium[C₃H₅]⁺

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or diethyl ether (e.g., 1 mg/mL).

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for non-polar compounds (e.g., DB-5ms).

    • Injection: 1 µL of the sample solution in split or splitless mode.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

Interpretation of the Mass Spectrum:

The most characteristic feature of the mass spectrum will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity at m/z 146 and 148, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). A prominent peak at m/z 67 will result from the loss of the bromine radical, forming the stable bicyclo[1.1.1]pentyl cation. Further fragmentation of the cage structure will lead to smaller hydrocarbon fragments.

Visualization of Key Spectroscopic Features

Structure of this compound

Caption: 2D representation of this compound.

Proposed Mass Spectrometry Fragmentation

G M [C₅H₇Br]⁺˙ m/z = 146/148 Frag1 [C₅H₇]⁺ m/z = 67 M->Frag1 - Br˙ Frag2 [Br]˙

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and unambiguous method for its identification and characterization. The high symmetry of the molecule leads to simple and diagnostic NMR spectra. IR spectroscopy confirms the presence of the C-Br bond and the hydrocarbon framework, while mass spectrometry provides definitive molecular weight information and insight into its fragmentation patterns. The data and protocols presented in this guide serve as a valuable resource for scientists working with this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Della, E. W.; Taylor, D. K. Synthesis and Solvolysis of this compound. Aust. J. Chem.1990, 43(5), 945-948.
  • Michaelson, R. C.; Kacher, M. L. Compounds and methods based on [1.1.1]propellane. U.S.
  • Baran, P. S.; et al. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Angew. Chem. Int. Ed.2018, 57(31), 9878-9882.
  • Attarda, F. C.; et al. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proc. Natl. Acad. Sci. U.S.A.2022, 119(45), e2213081119.
  • Gassman, P. G.; et al. Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. J. Am. Chem. Soc.2017, 139(5), 2054-2064.
  • Wiberg, K. B.; et al. A Solvolytic Study of this compound and Its Bridgehead-Substituted Derivatives. J. Am. Chem. Soc.1994, 116(14), 6159-6166.
  • Pecchi, S.; et al. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Org. Lett.2021, 23(15), 5899-5903.
  • Helgesen, K.; et al. Ab initio calculations of the NMR spectra of [1.1.1]propellane and bicyclo[1.1.1]pentane. Phys. Chem. Chem. Phys.2001, 3, 1986-1991.

Sources

Foreword: The Paradox of Stability in Strained Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 1-Bromobicyclo[1.1.1]pentane

For Researchers, Scientists, and Drug Development Professionals

The Bicyclo[1.1.1]pentane Core: A Profile in Kinetic Persistence

The stability of bicyclo[1.1.1]pentane and its derivatives is a testament to the concept of kinetic stability over thermodynamic stability. The high s-character of the exocyclic bonds at the bridgehead carbons contributes to the core's rigidity and strength.[4] While the strain energy makes the molecule thermodynamically prone to decomposition, the activation energy for such processes is substantial, rendering it kinetically persistent under normal conditions. This inherent stability is a key attribute that allows for its widespread use in drug discovery, as it can withstand a variety of synthetic transformations.[5]

Potential Thermal Decomposition Pathways of this compound

Understanding the potential modes of degradation is crucial for predicting the thermal limits of this compound. Two primary pathways, inferred from studies on the parent BCP and its reactivity in solution, are of particular relevance.

Unimolecular Pyrolysis: Ring Fragmentation

Studies on the vapor-phase thermal decomposition of the parent bicyclo[1.1.1]pentane have shown that it exclusively forms 1,4-pentadiene.[4] This suggests a unimolecular fragmentation pathway. For this compound, a similar ring-opening process initiated by the homolytic cleavage of the C-Br bond or the strained C-C bonds at elevated temperatures is a plausible decomposition route.

G cluster_0 High Temperature Thermolysis 1_Bromo_BCP This compound Radical_Intermediate Ring-Opened Radical Intermediate 1_Bromo_BCP->Radical_Intermediate Heat (Δ) Decomposition_Products Decomposition Products (e.g., Brominated Pentadienes) Radical_Intermediate->Decomposition_Products Rearrangement G cluster_1 Cation-Mediated Decomposition 1_Bromo_BCP_solv This compound BCP_Cation Bicyclo[1.1.1]pentyl Cation 1_Bromo_BCP_solv->BCP_Cation Ionization (-Br⁻) Ring_Opened_Cation 3-Methylenecyclobutyl Cation BCP_Cation->Ring_Opened_Cation Ring Opening Final_Product 3-Methylenecyclobutanol Ring_Opened_Cation->Final_Product +H₂O, -H⁺

Caption: Cation-mediated decomposition pathway of this compound observed in solvolysis.

Experimental Assessment of Thermal Stability

Given the highly strained nature of the BCP core and the potential for exothermic decomposition, a thorough experimental evaluation of the thermal stability of this compound is imperative for its safe handling, storage, and use in chemical synthesis. The following protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are based on established methods for thermally sensitive organic compounds.

Proposed Experimental Workflow for Thermal Analysis

G Start Sample Preparation (1-5 mg in sealed Al pan) TGA Thermogravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Data_Analysis Data Analysis TGA->Data_Analysis DSC->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Proposed workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition where volatile products are formed.

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the sample mass as a function of temperature.

  • Analysis: Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to detect thermal events such as melting, crystallization, and decomposition (exothermic or endothermic).

Objective: To identify the melting point and any exothermic decomposition events of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan to prevent volatilization before decomposition.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) with a purge gas flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow as a function of temperature.

  • Analysis: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Quantify the enthalpy of these transitions.

Data Interpretation and Expected Outcomes
ParameterTechniqueExpected InformationImplication for Stability
Onset of Mass Loss TGATemperature at which the compound starts to decompose into volatile products.Defines the upper limit for thermal stability under the given conditions.
Melting Point (T_m) DSCThe temperature of the solid-to-liquid phase transition.A key physical property. Decomposition occurring near the melting point can indicate instability in the liquid phase.
Decomposition Exotherm DSCThe presence and magnitude of an exothermic peak after melting.A sharp, significant exotherm can indicate a rapid, energetic decomposition, suggesting potential thermal hazards.

Safe Handling and Storage

Given the reactive nature of the C-Br bond and the strained BCP core, proper handling and storage procedures are essential to ensure the stability and safety of this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and Lewis acids, which could catalyze decomposition.

Conclusion

This compound is a kinetically stable yet thermodynamically strained molecule. While it is robust enough for a wide range of synthetic applications, its thermal stability is not limitless. The primary concerns for thermal decomposition are unimolecular ring fragmentation at high temperatures and cation-mediated decomposition, which can be initiated by impurities or certain reaction conditions. A thorough experimental assessment using TGA and DSC is crucial to define its safe operating temperature range. By understanding its potential decomposition pathways and adhering to strict handling and storage protocols, researchers can confidently and safely leverage the unique properties of this valuable building block in the pursuit of novel therapeutics.

References

  • Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. (2021). PNAS. Retrieved January 14, 2026, from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • MSDS of 1-(bromomethyl)bicyclo[1.1.1]pentane. (2025). Capot Chemical. Retrieved January 14, 2026, from [Link]

  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020). Research Communities. Retrieved January 14, 2026, from [Link]

  • Continuous Flow-Enabled Synthesis of Bench-Stable Bicyclo[1.1.1]pentane Trifluoroborate Salts and Their Utilization in Metallaphotoredox Cross-Couplings. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Catalytic, Undirected Borylation of Tertiary C–H Bonds in Bicyclo[1.1.1]pentanes and Bicyclo[2.1.1]hexanes. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. (n.d.). JACS Au. Retrieved January 14, 2026, from [Link]

  • Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. (n.d.). University of Oxford. Retrieved January 14, 2026, from [Link]

  • Cubane, bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane: Impact and thermal stability. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Synthesis and Solvolysis of this compound. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Trapping the 3-Halobicyclo[1.1.1]pent-1-yl Cation. Mechanistic Implications and Synthesis of Mixed 1,3-Dihalobicyclo[1.1.1]pentanes. (1998). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Decarboxylative Halogenation of Organic Compounds. (2020). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Photochemical Methods Applied to DNA Encoded Library (DEL) Synthesis. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. (2009). D-Scholarship@Pitt. Retrieved January 14, 2026, from [Link]

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An In-depth Technical Guide to the Solubility of 1-Bromobicyclo[1.1.1]pentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of a Strained Scaffold

In the landscape of modern medicinal chemistry and materials science, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for para-substituted phenyl rings and other rigid linkers. Its unique, cage-like structure imparts desirable physicochemical properties, often leading to improved aqueous solubility, metabolic stability, and a novel three-dimensional exit vector for substituents. 1-Bromobicyclo[1.1.1]pentane serves as a key synthetic intermediate, providing a reactive handle for the introduction of diverse functionalities onto this valuable framework. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data, this document will focus on predicting solubility based on molecular structure and solvent properties. Furthermore, a detailed, self-validating experimental protocol for determining its solubility is presented, empowering researchers to generate precise data for their specific applications.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" remains a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Molecular Structure of this compound:

This compound possesses a highly strained, non-planar cage structure. The core of the molecule is a compact aliphatic framework, which is inherently nonpolar. The presence of a single bromine atom at one of the bridgehead carbons introduces a degree of polarity due to the electronegativity difference between carbon and bromine, creating a dipole moment. However, the overall molecule can be considered to have low to moderate polarity. The compact nature of the BCP core limits the surface area available for intermolecular interactions.

Predicting Solubility in Common Organic Solvents:

Based on its structure, we can anticipate the solubility of this compound in a range of organic solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Due to the predominantly nonpolar aliphatic cage, this compound is expected to exhibit good solubility in nonpolar solvents. Van der Waals forces will be the primary intermolecular interactions between the solute and these solvents.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents possess a dipole moment but do not have acidic protons. The moderate polarity of this compound suggests it will be readily soluble in these solvents through dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (like oxygen). While solvolysis studies have shown that this compound is soluble in mixtures like 80% aqueous ethanol, its solubility in highly polar protic solvents like pure water is expected to be low.[1] The nonpolar hydrocarbon cage is hydrophobic, and the single bromine atom is not capable of significant hydrogen bonding.

The following table provides a list of common organic solvents, categorized by their polarity, to aid in the selection of appropriate solvents for dissolving this compound.

Solvent Chemical Formula Polarity (Dielectric Constant) Solvent Type Predicted Solubility of this compound
HexaneC₆H₁₄1.9NonpolarHigh
TolueneC₇H₈2.4NonpolarHigh
Diethyl Ether(C₂H₅)₂O4.3NonpolarHigh
Dichloromethane (DCM)CH₂Cl₂9.1Polar AproticHigh
Tetrahydrofuran (THF)C₄H₈O7.5Polar AproticHigh
Ethyl AcetateCH₃COOC₂H₅6.0Polar AproticHigh
AcetoneCH₃COCH₃21Polar AproticModerate to High
AcetonitrileCH₃CN37.5Polar AproticModerate
MethanolCH₃OH32.6Polar ProticLow to Moderate
EthanolC₂H₅OH24.3Polar ProticLow to Moderate
WaterH₂O80.1Polar ProticVery Low

Experimental Determination of Solubility: A Validated Protocol

Given the necessity for precise solubility data in research and development, the following experimental protocol provides a reliable method for determining the solubility of this compound in a given organic solvent. This protocol is designed to be self-validating by ensuring the saturation of the solution.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Analysis cluster_3 Calculation A Accurately weigh excess This compound B Add a precise volume of the chosen solvent A->B C Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24h) B->C D Allow the mixture to settle, ensuring a clear supernatant and undissolved solid C->D E Carefully withdraw a known volume of the clear supernatant D->E F Accurately weigh the withdrawn aliquot E->F G Evaporate the solvent under controlled conditions F->G H Weigh the remaining residue (this compound) G->H I Calculate the solubility in g/L or mol/L H->I

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with tight-fitting caps (e.g., 4 mL glass vials)

  • Volumetric flasks and pipettes (Class A)

  • Temperature-controlled shaker or agitator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Oven or vacuum oven for drying

2. Experimental Procedure:

  • Step 1: Preparation of the Saturated Solution

    • To a clean, dry vial, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Accurately add a known volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Step 2: Equilibration

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.

    • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Step 3: Sampling and Analysis

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette or a syringe fitted with a filter to avoid transferring any solid particles.

    • Dispense the aliquot into a pre-weighed, clean, and dry vial.

    • Record the exact weight of the vial containing the aliquot.

    • Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that is well below the boiling point of this compound to avoid its loss.

    • Once the solvent is completely removed, reweigh the vial containing the non-volatile solute residue.

3. Data Calculation and Interpretation:

  • Calculate the mass of the dissolved this compound:

    • Mass of solute = (Mass of vial + residue) - (Mass of empty vial)

  • Calculate the solubility:

    • Solubility (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

    • Solubility (mol/L) = (Mass of solute in g / Molar mass of this compound) / (Volume of aliquot in L)

The molar mass of this compound (C₅H₇Br) is approximately 147.01 g/mol .[2]

4. Causality and Self-Validation:

  • Why excess solute? The presence of undissolved solid at equilibrium is the primary indicator that the solution is saturated. Without it, one cannot be certain that the maximum amount of solute has dissolved.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature throughout the equilibration and sampling process is critical for obtaining reproducible results.

  • Why a long equilibration time? Reaching solubility equilibrium can be a slow process. A 24-hour period allows sufficient time for the dissolution process to reach a steady state.

  • Why filter the supernatant? Any undissolved solid transferred with the aliquot will lead to an overestimation of the solubility.

Conclusion: A Practical Approach to a Critical Parameter

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945-948. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

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Foreword: The Rise of a Three-Dimensional Scaffold in a Flat World

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives

For decades, the flat, aromatic landscape of the phenyl ring has dominated the topography of medicinal chemistry. While undeniably successful, this reliance on two-dimensional structures has often led to challenges in optimizing crucial drug-like properties such as solubility and metabolic stability. The "Escape from Flatland" concept has spurred a quest for three-dimensional bioisosteres that can replicate the vectoral properties of traditional aromatic systems while offering improved physicochemical characteristics. Among the frontrunners in this new dimension of drug design is the bicyclo[1.1.1]pentane (BCP) core. This small, rigid, and surprisingly accessible scaffold has emerged as a powerful tool for medicinal chemists, offering a unique combination of properties that are reshaping the design of next-generation therapeutics. This guide provides a comprehensive overview of the BCP core, from its challenging beginnings to its current status as a cornerstone of modern drug discovery.

A Historical Perspective: From Theoretical Curiosity to Synthetic Reality

The story of bicyclo[1.1.1]pentane is one of perseverance and ingenuity. First synthesized in 1964 by Wiberg and coworkers, the journey to this seemingly simple molecule was anything but straightforward.[1] Early synthetic routes were often low-yielding and lacked the scalability required for widespread application. The true potential of the BCP core remained largely untapped for many years, a fascinating but impractical curiosity for physical organic chemists.

The landscape of BCP chemistry was irrevocably changed with the isolation and characterization of [1.1.1]propellane. This highly strained and remarkably reactive molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be the key that unlocked the synthetic utility of the BCP scaffold. The central bond of [1.1.1]propellane is its most notable feature; it is exceptionally weak and readily undergoes homolytic or heterolytic cleavage, providing a versatile entry point for the introduction of a wide array of functional groups at the bridgehead positions.[2]

The [1.1.1]Propellane Gateway: Modern Synthetic Strategies

The development of reliable and scalable syntheses of [1.1.1]propellane has been a watershed moment in BCP chemistry. With this key intermediate in hand, researchers have developed a diverse toolkit of reactions to construct functionalized BCPs. These methods can be broadly categorized into radical, anionic, and transition-metal-catalyzed processes.

Radical Additions to [1.1.1]Propellane: A Workhorse for BCP Functionalization

The high reactivity of the central bond in [1.1.1]propellane makes it an excellent substrate for radical addition reactions. This approach is arguably the most common and versatile method for the synthesis of 1,3-disubstituted BCPs. The general mechanism involves the addition of a radical species to one of the bridgehead carbons, leading to the cleavage of the central bond and the formation of a bicyclo[1.1.1]pentyl radical. This intermediate can then be trapped by a variety of radical acceptors.[2][3]

Figure 1: Generalized mechanism of radical addition to [1.1.1]propellane.

A wide variety of radical precursors can be employed, including alkyl halides, xanthates, and N-hydroxyphthalimide esters, often initiated by photoredox catalysis or chemical initiators like triethylborane.[2][4] This versatility allows for the introduction of a diverse range of functional groups at one bridgehead position, while the other can be functionalized by the trapping agent.[2]

Anionic Additions: A Complementary Approach

Anionic additions to [1.1.1]propellane offer a complementary strategy for BCP synthesis, particularly for the introduction of carbon- and heteroatom-centered nucleophiles. Organometallic reagents, such as Grignard reagents and organolithiums, can add to the propellane core, generating a bicyclo[1.1.1]pentyl anion that can be subsequently quenched with an electrophile.[1] While often requiring harsher conditions than radical methods, anionic additions provide access to a different spectrum of functionalized BCPs.[1]

Figure 2: Generalized mechanism of anionic addition to [1.1.1]propellane.

Expanding the Toolkit: Transition-Metal Catalysis and Bridge Functionalization

While bridgehead functionalization has been the mainstay of BCP chemistry, recent years have seen significant advances in the development of methods for functionalizing the bridge positions (C2, C4, and C5).[5][6] These strategies often employ transition-metal catalysis and provide access to previously unattainable substitution patterns, further expanding the chemical space accessible with the BCP scaffold.[7][8] The ability to functionalize the bridge positions is crucial for creating bioisosteres of ortho- and meta-substituted phenyl rings.[9][10]

Furthermore, catalytic methods for the synthesis of the BCP core itself are emerging, which circumvent the need for the often-sensitive [1.1.1]propellane.[8] These approaches, such as metal carbene insertions into bicyclo[1.1.0]butanes, hold great promise for the future of BCP synthesis.[8] The development of catalytic asymmetric methods has also been a major breakthrough, enabling the synthesis of enantioenriched chiral BCPs.[11][12]

Bicyclo[1.1.1]pentane in Drug Discovery: A Paradigm Shift in Bioisosterism

The rigid, linear geometry of the 1,3-disubstituted BCP core makes it an excellent bioisostere for the para-substituted phenyl ring.[1][13] This substitution can lead to significant improvements in a compound's physicochemical properties, a concept that has been successfully applied in numerous drug discovery programs.[4][14]

A Comparative Look: Physicochemical Properties of BCP vs. Phenyl and tert-Butyl Bioisosteres

The replacement of a phenyl ring with a BCP core can have a profound impact on a molecule's properties. The following table summarizes some of the key differences:

PropertyPhenyl RingBicyclo[1.1.1]pentane Coretert-Butyl GroupRationale for BCP Advantage
Solubility Generally lowerGenerally higherVariableThe non-planar, sp³-rich nature of the BCP core disrupts crystal packing and reduces the entropic penalty of solvation.[1][14][15]
Lipophilicity (logP) HigherLowerHigherThe BCP core is less lipophilic than a phenyl ring of similar size, which can be advantageous for reducing off-target effects.[14]
Metabolic Stability Susceptible to oxidationHighly stableGenerally stableThe C-H bonds of the BCP core are less susceptible to enzymatic oxidation compared to the electron-rich phenyl ring.[4][5]
Permeability VariableOften improvedVariableThe three-dimensional shape of the BCP can lead to improved passive permeability.[1]

These improved properties can translate to better oral absorption, reduced toxicity, and an overall more favorable pharmacokinetic profile.[16][17]

Case Study: BCP in a γ-Secretase Inhibitor

A seminal example of the power of BCP as a bioisostere is the work done on a γ-secretase inhibitor for the treatment of Alzheimer's disease.[2] Replacement of a para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equipotent enzymatic inhibition but with significantly improved aqueous solubility and passive permeability.[16] This translated to a four-fold increase in oral absorption in a mouse model, highlighting the dramatic in vivo benefits that can be achieved with this bioisosteric replacement.[16]

Key Experimental Protocols: A Practical Guide

To provide a tangible sense of the synthetic utility of BCP chemistry, the following are representative, high-level protocols for key transformations.

Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a crucial starting material for the synthesis of a wide variety of BCP derivatives. A robust and scalable synthesis has been developed that proceeds via a photochemical reaction in flow.[14][18]

Workflow:

  • [1.1.1]Propellane Generation: [1.1.1]Propellane is generated in situ from a suitable precursor.

  • Photochemical Addition: The solution of [1.1.1]propellane is subjected to a continuous flow photochemical reaction with diacetyl under UV irradiation (e.g., 365 nm).[14][18] This step is often performed in a flow reactor to ensure efficient and controlled irradiation, leading to the formation of 1,3-diacetylbicyclo[1.1.1]pentane.[14][19][20]

  • Haloform Reaction: The resulting diketone is then subjected to a haloform reaction (e.g., using bromine and sodium hydroxide) to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities.[18][19]

Figure 3: Workflow for the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthesis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines

Bicyclo[1.1.1]pentylamines are valuable building blocks in medicinal chemistry. A multi-component radical carboamination of [1.1.1]propellane provides a direct route to these important compounds.[2]

Step-by-Step Methodology:

  • Reaction Setup: A solution of [1.1.1]propellane is prepared in a suitable solvent.

  • Radical Generation: A radical precursor (e.g., a hydrazyl reagent) is activated, often using an iron(II) phthalocyanine catalyst and an oxidant like TBHP, to generate the initial radical species.[2]

  • Addition to Propellane: The generated radical adds to the [1.1.1]propellane to form the bicyclo[1.1.1]pentyl radical intermediate.

  • Trapping: This radical intermediate is then trapped by a radical acceptor, such as di-tert-butyl azodicarboxylate, to yield a multi-functionalized BCP derivative.[2]

  • Deprotection: Subsequent deprotection steps can then reveal the desired 3-substituted BCP-amine.

Future Outlook: The Expanding Horizons of BCP Chemistry

The field of bicyclo[1.1.1]pentane chemistry is in a state of rapid expansion. While the BCP core has firmly established itself as a valuable bioisostere, several exciting areas of research are poised to further increase its impact:

  • New Synthetic Methods: The development of more efficient, scalable, and sustainable methods for the synthesis of both the BCP core and its functionalized derivatives will continue to be a major focus. This includes the exploration of new catalytic systems and the use of flow chemistry.[21]

  • Novel Bioisosteres: The synthesis and evaluation of BCPs with more complex substitution patterns, including those with functional groups at the bridge positions, will provide access to a new generation of bioisosteres for ortho- and meta-substituted phenyl rings.[10][22][23]

  • Materials Science Applications: The rigid, rod-like nature of the BCP scaffold makes it an attractive building block for the construction of novel materials with unique electronic and photophysical properties.

  • Fragment-Based Drug Discovery: The use of BCP fragments in fragment-based screening campaigns is an emerging area that holds significant promise for the discovery of new lead compounds.[1]

References

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  • ChemRxiv. (2024). Bicyclo[1.1.1]pentane Ketones via Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2024). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. Retrieved from [Link]

  • PubMed Central. (n.d.). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... Retrieved from [Link]

  • MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene. Chemical Science. Retrieved from [Link]

  • PNAS. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Retrieved from [Link]

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Sources

Understanding the Strain Energy of 1-Bromobicyclo[1.1.1]pentane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentane (BCP) has emerged as a critical structural motif in modern drug discovery, often employed as a bioisostere for para-substituted phenyl rings to enhance metabolic stability, solubility, and other desirable pharmacokinetic properties.[1][2][3] The inherent strain energy of the BCP cage is a key determinant of its unique chemical reactivity and geometric configuration. This in-depth technical guide provides a comprehensive exploration of the strain energy of 1-Bromobicyclo[1.1.1]pentane, a versatile synthetic intermediate. We will delve into the theoretical underpinnings of its strain, experimental and computational methodologies for its quantification, and the profound implications of this stored energy on the molecule's reactivity and utility in the synthesis of novel therapeutic agents.

Introduction: The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry

The quest for novel chemical matter with improved drug-like properties is a perpetual challenge in pharmaceutical research. The strategic replacement of common structural units, such as phenyl rings, with non-classical bioisosteres can lead to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] Bicyclo[1.1.1]pentane has garnered considerable attention as a saturated, three-dimensional bioisostere that can mimic the geometry of a 1,4-disubstituted benzene ring while offering enhanced metabolic stability and solubility.[3][4][5] The rigid BCP scaffold maintains the exit vectors of substituents in a manner analogous to a para-substituted arene, facilitating its integration into existing pharmacophores.[3]

The unique properties of BCP are intrinsically linked to its considerable ring strain, a consequence of the severe deviation of its bond angles from the ideal tetrahedral geometry.[6][7] This stored potential energy, or strain energy, dictates the molecule's reactivity and provides a thermodynamic driving force for reactions that relieve this strain. This compound, as a readily accessible and functionalizable derivative, serves as a gateway to a diverse array of BCP-containing molecules.[8] A thorough understanding of its strain energy is therefore paramount for researchers seeking to harness its synthetic potential.

The Genesis of Strain in Bicyclo[1.1.1]pentane

The concept of ring strain was first articulated by Adolf von Baeyer, who postulated that deviations from the ideal 109.5° tetrahedral bond angle for sp³-hybridized carbons would induce instability.[9] In bicyclo[1.1.1]pentane, the carbon skeleton is contorted into a highly constrained cage structure. The bridgehead carbons are particularly notable for their "inverted" tetrahedral geometry. This distortion results in significant angle strain, as the C-C-C bond angles are forced to be much smaller than the ideal value. Additionally, torsional strain arises from the eclipsing interactions of the C-H bonds. The culmination of these factors results in a substantial strain energy, estimated to be in the range of 65-68 kcal/mol for the parent BCP.[6][7]

The presence of a bromine atom at one of the bridgehead positions in this compound introduces both steric and electronic perturbations to the cage. While the fundamental strain of the carbon skeleton remains the dominant factor, the bromo-substituent can influence the molecule's reactivity and the stability of reaction intermediates.

Quantifying Strain Energy: A Dual Approach

The determination of strain energy can be approached through both experimental and computational methodologies. Each approach offers unique insights and, when used in concert, provides a robust understanding of the energetic landscape of this compound.

Experimental Determination via Calorimetry

The classic experimental method for quantifying strain energy is through the measurement of the heat of combustion.[9][10] The underlying principle is that the more strain a molecule possesses, the greater the amount of heat will be released upon its complete combustion to carbon dioxide and water.

The strain energy is calculated by comparing the experimentally determined heat of combustion per methylene (-CH2-) group with that of a strain-free reference compound, typically a long-chain acyclic alkane.[9] The difference between these values, multiplied by the number of carbons in the ring, provides the total strain energy.

Table 1: Comparison of Heats of Combustion and Strain Energies

CompoundHeat of Combustion (kcal/mol)Heat of Combustion per CH₂ (kcal/mol)Strain Energy (kcal/mol)
Cyclohexane (strain-free reference)-944.4-157.40
Cyclopropane-499.8-166.627.5
Cyclobutane-655.9-164.026.4
Bicyclo[1.1.1]pentane(Estimated)(Estimated)~65-68[6][7]
Computational Modeling: A Powerful Predictive Tool

Computational chemistry offers a powerful and versatile means of estimating strain energy without the need for destructive experimental procedures.[11][12] Isodesmic and homodesmotic reactions are commonly employed computational strategies. These hypothetical reactions are designed such that the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The enthalpy change of such a reaction is then taken as the strain energy of the molecule of interest.

StrainEnergyCalculation cluster_0 Computational Workflow A Define Isodesmic Reaction B Geometry Optimization of Reactants & Products A->B DFT (e.g., B3LYP/6-31G*) C Frequency Calculation B->C Verify Minima D Calculate Reaction Enthalpy (ΔH_rxn) C->D Zero-Point Energy Correction E ΔH_rxn ≈ Strain Energy D->E Interpret Result

Caption: A generalized workflow for the computational determination of strain energy using an isodesmic reaction approach.

Protocol 1: Computational Strain Energy Estimation of this compound

  • Construct the Isodesmic Reaction: An appropriate isodesmic reaction is designed. For example: this compound + 5 CH₄ → CH₃-C(CH₃)₂-CH₂Br + C(CH₃)₄

  • Select Computational Method: A suitable level of theory and basis set are chosen, for instance, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[11]

  • Geometry Optimization: The three-dimensional structures of all reactants and products are optimized to their lowest energy conformations.

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Calculate Enthalpies: The electronic energies and ZPVEs are used to calculate the total enthalpies of all species.

  • Determine Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated as: ΔH_rxn = Σ(Enthalpies of Products) - Σ(Enthalpies of Reactants)

  • Interpret the Result: The calculated ΔH_rxn provides a theoretical estimate of the strain energy of this compound.

Reactivity and Synthetic Applications Driven by Strain Release

The high strain energy of this compound is not merely a structural curiosity; it is a powerful driving force for its chemical transformations. Reactions that lead to the opening of the bicyclic cage are often thermodynamically favorable due to the release of this stored energy.

Solvolysis Reactions

Studies have shown that this compound undergoes solvolysis at a rate faster than t-butyl bromide in 80% aqueous ethanol.[8][13] This enhanced reactivity is attributed to the formation of the highly strained bicyclo[1.1.1]pentyl cation, which readily rearranges to relieve strain. The exclusive product of this reaction is 3-methylenecyclobutanol, a clear indication of a ring-opening pathway.[8][13] This contrasts with the behavior of less strained bridgehead halides, which may undergo substitution without rearrangement.

SolvolysisReaction cluster_1 Solvolysis of this compound Reactant This compound Intermediate Bicyclo[1.1.1]pentyl Cation (Strained) Reactant->Intermediate - Br⁻ Product 3-Methylenecyclobutanol (Strain-Relieved) Intermediate->Product Rearrangement

Sources

A Technical Guide to the Reactivity of 1-Bromobicyclo[1.1.1]pentane: Harnessing Strain for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentane (BCP) has transitioned from a chemical curiosity to a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2][3] Its role as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups has enabled the development of therapeutic candidates with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[3][4][5] At the heart of BCP's synthetic utility lies 1-bromobicyclo[1.1.1]pentane, a key building block whose reactivity is a fascinating interplay of high strain and unique orbital arrangements. This guide provides an in-depth exploration of the chemical behavior of this bridgehead bromide, moving beyond simple classification to explain the causality behind its unexpected reaction pathways. We will dissect its performance in solvolysis, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers aiming to leverage this remarkable molecule.

The Bicyclo[1.1.1]pentane Core: A Paradigm of Productive Strain

The BCP framework is one of the most strained carbocycles to be handled on a routine basis, with a strain energy estimated at 65-68 kcal/mol.[6] This strain arises from the severe distortion of bond angles from the ideal tetrahedral geometry. The bridgehead carbons feature an "inverted" geometry, where the three bonds to the methylene bridge carbons lie on one side of a plane. This arrangement forces the substituent at the bridgehead into close proximity with the opposing bridgehead carbon, leading to significant transannular interactions that dictate the molecule's reactivity.

The C1-Br bond in this compound is positioned at a bridgehead, a location traditionally considered inert to classical substitution reactions. Bredt's rule predicts that the formation of a planar carbocation (required for an SN1 pathway) at the bridgehead of a small bicyclic system is energetically prohibitive. Similarly, the rigid cage structure completely shields the carbon from backside attack, precluding a standard SN2 reaction. Despite these theoretical barriers, this compound exhibits a rich and often counter-intuitive reactivity profile that synthetic chemists can exploit.

BCP_Structure cluster_BCP This compound C1 C1 C2 CH₂ C1->C2 C4 CH₂ C1->C4 C5 CH₂ C1->C5 Br Br C1->Br Bridgehead C-Br bond C3 C3 C3->C2 C3->C4 C3->C5

Caption: Structure of this compound.

Synthesis of this compound

Reliable access to this compound is critical for its use as a synthetic precursor. The most common laboratory-scale synthesis relies on the Barton halodecarboxylation of bicyclo[1.1.1]pentane-1-carboxylic acid. This method is effective because it proceeds via a radical pathway, circumventing the challenges associated with ionic reactions at the bridgehead.

Experimental Protocol: Barton Halodecarboxylation

This protocol is adapted from the procedure described by Della and Taylor.[7][8]

Objective: To synthesize this compound from bicyclo[1.1.1]pentane-1-carboxylic acid.

Materials:

  • Bicyclo[1.1.1]pentane-1-carboxylic acid

  • Oxalyl chloride

  • Dry benzene or dichloromethane

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or a photolytic initiation source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in dry benzene is treated with oxalyl chloride (1.2 eq). The mixture is stirred at room temperature for 2-4 hours until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carbonyl chloride.

  • Hunsdiecker-type Reaction: The crude acid chloride is dissolved in a dry, deoxygenated solvent (e.g., trichlorofluoromethane or a suitable substitute). N-Bromosuccinimide (1.5 eq) is added.

  • Initiation: The reaction is initiated either thermally with a radical initiator like AIBN (0.1 eq) at reflux or photochemically by irradiating the mixture with a tungsten lamp.

  • Reaction Monitoring: The reaction progress is monitored by GC or TLC. The reaction is typically complete within 1-2 hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is carefully concentrated at low temperature and pressure due to the volatility of the product. The resulting crude this compound can be purified by distillation or column chromatography on silica gel.

Causality: The conversion to the acid chloride is necessary to activate the carboxyl group for the subsequent radical reaction. The core of the synthesis is the radical chain reaction where a bromine radical abstracts the carbonyl group, leading to decarboxylation and the formation of a bridgehead bicyclo[1.1.1]pentyl radical. This radical then abstracts a bromine atom from NBS to propagate the chain and form the desired product. This radical-based pathway is highly efficient as it avoids the formation of the unstable bridgehead cation.

The Reactivity Profile: Beyond Classical Rules

Solvolysis: A Race Towards Rearrangement

One of the most striking features of this compound is its remarkably high rate of solvolysis. It undergoes solvolysis in 80% aqueous ethanol faster than tert-butyl bromide, a benchmark for SN1 reactivity.[7][8] This is profoundly counter-intuitive, as the formation of a bridgehead carbocation should be highly unfavorable.

The key to understanding this phenomenon lies in the fate of the intermediate bicyclo[1.1.1]pentyl cation. While its formation is the rate-determining step, it is an extremely fleeting species. The immense strain within the BCP cation provides a powerful driving force for immediate rearrangement. The cation undergoes a rapid fragmentation of one of the cyclobutane rings to form a much more stable, planar 3-methylenecyclobutyl cation. This rearranged cation is then trapped by the solvent, yielding 3-methylenecyclobutanol as the exclusive product.[7][8] Crucially, no products arising from the direct trapping of the bicyclo[1.1.1]pentyl cation are ever observed.[7][8]

Solvolysis_Mechanism BCPBr This compound TS1 Transition State BCPBr->TS1 Slow, Rate- Determining Step BCP_cation Bicyclo[1.1.1]pentyl Cation (Highly Strained, Fleeting) TS1->BCP_cation - Br⁻ Rearrangement Rapid Ring Opening BCP_cation->Rearrangement Methylenecyclobutyl_cation 3-Methylenecyclobutyl Cation (More Stable) Rearrangement->Methylenecyclobutyl_cation Product 3-Methylenecyclobutanol Methylenecyclobutyl_cation->Product Solvent Capture Solvent + H₂O/EtOH Competing_Pathways cluster_paths Competing Reactions BCPBr This compound Reagent + t-BuLi Exchange Metal-Halogen Exchange (Desired Pathway) Reagent->Exchange Elimination 1,3-Elimination (Side Reaction) Reagent->Elimination BCPLi 1-Lithiobicyclo[1.1.1]pentane Exchange->BCPLi Propellane [1.1.1]Propellane Elimination->Propellane Quench + Electrophile (E⁺) BCPLi->Quench Product 1-E-Bicyclo[1.1.1]pentane Quench->Product Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + BCP-Br Intermediate1 L₂Pd(II)(BCP)(Br) OxAdd->Intermediate1 Transmetal Transmetalation Intermediate1->Transmetal Intermediate2 L₂Pd(II)(BCP)(Ar) Transmetal->Intermediate2 ArBOH2 ArB(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-BCP RedElim->Product

Sources

1-Bromobicyclo[1.1.1]pentane: A Technical Guide to a Saturated Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The mandate in modern medicinal chemistry to "escape from flatland"—moving away from planar, aromatic structures towards three-dimensional molecular architectures—has catalyzed the adoption of novel bioisosteres.[1][2] Bicyclo[1.1.1]pentane (BCP) has emerged as a premier saturated, rigid scaffold, serving as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[3][4][5] Its incorporation into drug candidates frequently enhances critical physicochemical properties such as aqueous solubility and metabolic stability, while preserving or even improving biological activity.[3][5][6] This guide provides an in-depth technical overview of 1-bromobicyclo[1.1.1]pentane, a cornerstone building block that provides a versatile entry point for integrating the BCP motif into drug discovery programs. We will explore the fundamental advantages of the BCP core, synthetic strategies for its introduction and functionalization via the bromide handle, and compelling case studies that validate its application in the development of next-generation therapeutics.

The Bicyclo[1.1.1]pentane Core: A Paradigm Shift in Bioisosterism

For decades, the phenyl ring has been a ubiquitous component of pharmaceutical agents.[6] However, its planarity and susceptibility to oxidative metabolism often contribute to poor solubility, high lipophilicity, and undesirable pharmacokinetic profiles.[6][7] The strategic replacement of such moieties with saturated scaffolds that mimic their size and exit vectors, but possess superior properties, is a central tenet of modern drug design.

The BCP scaffold is a highly strained, rigid hydrocarbon cage (possessing approximately 66.6 kcal mol⁻¹ of ring strain energy) that masterfully replicates the linear geometry of a 1,4-disubstituted benzene ring.[4] Unlike its aromatic counterpart, the sp³-rich nature of BCP imparts significant advantages.

Key Advantages of the BCP Bioisostere:

  • Enhanced Solubility: The three-dimensional, non-planar structure of BCP disrupts the crystal lattice packing that often plagues flat, aromatic compounds, leading to significant improvements in aqueous solubility.[6][7][8]

  • Improved Metabolic Stability: The BCP core, composed of saturated carbon atoms, is inherently more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic rings.[6] This can lead to reduced clearance and improved in vivo exposure.

  • Reduced Lipophilicity: As a smaller, less greasy scaffold compared to a phenyl ring, BCP typically lowers the calculated logP (cLogP) of a molecule, a property often correlated with improved developability.[3]

  • Novel Chemical Space: Replacing a common phenyl ring with a BCP moiety can move a chemical series out of a patented chemical space, offering a distinct intellectual property advantage.[9]

Below is a comparative analysis of the BCP core against its common isosteres.

Property1,4-Disubstituted Phenyltert-Butyl GroupBicyclo[1.1.1]pentane-1,3-diyl
Geometry Planar, LinearTetrahedral, BulkyRigid, Linear
Substituent Distance (Å) ~2.79N/A~1.85
Carbon Hybridization sp²sp³sp³
Lipophilicity (cLogP) HigherModerateLower
Metabolic Stability Susceptible to oxidationGenerally stableHighly stable
Solubility Generally LowerModerateGenerally Higher

Table 1: Comparative properties of the BCP scaffold and its common bioisosteres.[3]

G cluster_0 Common Bioisosteres cluster_1 Saturated Mimic Para-Phenyl Para-Phenyl BCP Bicyclo[1.1.1]pentane (BCP) Para-Phenyl->BCP Mimics Linear Geometry Improves Solubility Enhances Metabolic Stability tert-Butyl tert-Butyl tert-Butyl->BCP Mimics Steric Bulk Reduces Lipophilicity

Figure 1: Bioisosteric relationship of Bicyclo[1.1.1]pentane.

Synthesis and Functionalization: The Central Role of this compound

The synthetic accessibility of BCP derivatives is paramount to their widespread adoption. The majority of synthetic routes rely on the strain-release functionalization of [1.1.1]propellane, the highly reactive precursor to the BCP core.[4][10][11] this compound serves as a stable, versatile intermediate that can be prepared from propellane and subsequently elaborated into a vast array of derivatives.

Synthesis of this compound

The synthesis of functionalized BCPs, including the 1-bromo derivative, often involves the addition of radical species to [1.1.1]propellane. A common strategy is the Atom Transfer Radical Addition (ATRA) of a bromine source.

G Propellane [1.1.1]Propellane Highly Strained Precursor BCP_Radical Bicyclo[1.1.1]pentyl Radical Key Intermediate Propellane->BCP_Radical Radical Addition Initiator {Radical Initiator | (e.g., BEt3, Light)} Initiator->BCP_Radical Br_Source {Bromine Source | (e.g., CBr4, Br2)} Br_Source->BCP_Radical BCP_Br This compound Versatile Building Block BCP_Radical->BCP_Br Bromine Atom Transfer

Figure 2: General workflow for the synthesis of this compound.

Exemplary Protocol: Triethylborane-Promoted ATRA Synthesis

This protocol describes a representative method for synthesizing a 1-halo-3-substituted BCP, which can be adapted for the synthesis of this compound itself. The causality for using a radical initiator like triethylborane (BEt₃) lies in its ability to generate radicals under mild, oxygen-initiated conditions, which then readily add across the highly reactive central bond of [1.1.1]propellane.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the bromine source (e.g., 2-bromo-1,3-diphenylpropane-1,3-dione, 1.0 equiv.).[12]

  • Solvent & Propellane: Dissolve the starting material in an appropriate solvent (e.g., Et₂O). Add a solution of [1.1.1]propellane in the same solvent (typically ~1.3 equiv.).[12]

  • Initiation: Cool the reaction mixture to 0 °C. Add triethylborane (1 M in hexanes, ~10 mol %) dropwise.[12] The presence of trace oxygen initiates the radical chain reaction.

  • Reaction: Stir the mixture at 0 °C for 1 hour, monitoring by TLC or GC-MS for the consumption of the starting material.[12]

  • Work-up & Purification: Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the desired 1-bromo-3-substituted bicyclo[1.1.1]pentane.[12]

This self-validating system relies on the inherent reactivity of propellane, ensuring that the desired ring-opening and functionalization occur selectively under controlled radical conditions.

Downstream Functionalization

The C-Br bond at the bridgehead position is a powerful handle for further synthetic transformations, enabling the construction of complex, drug-like molecules.

  • Metal-Halogen Exchange: Treatment of this compound with organolithium reagents (e.g., t-BuLi) can generate the corresponding 1-lithiobicyclo[1.1.1]pentane.[13] This nucleophilic intermediate can then be trapped with a wide range of electrophiles.

  • Cross-Coupling Reactions: The bromide is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. This has been demonstrated in the synthesis of complex BCP analogs of existing drugs.[14]

  • Radical Chemistry: The C-Br bond can be homolytically cleaved, often under photoredox conditions, to generate a bicyclo[1.1.1]pentyl radical. This species can participate in a variety of radical-mediated transformations, further expanding the synthetic utility.[15]

Field-Proven Applications: Case Studies in Drug Discovery

The theoretical benefits of the BCP core have been substantiated in numerous real-world drug discovery programs. The following case studies highlight the transformative impact of replacing a phenyl ring with a BCP moiety.

Case Study 1: γ-Secretase Inhibitor (Pfizer)

One of the most cited examples involves the γ-secretase inhibitor BMS-708,163, a candidate for Alzheimer's disease. Researchers at Pfizer replaced a central para-substituted fluorophenyl ring with the BCP motif.[8]

  • Result: The resulting BCP analog (compound 3) was equipotent to the parent compound but exhibited vastly superior physicochemical properties.[8] Aqueous solubility and passive permeability were significantly improved.

  • In Vivo Impact: These improvements translated directly to an approximate 4-fold increase in Cₘₐₓ and AUC values in a mouse model, demonstrating enhanced oral absorption and bioavailability.[8] This work provided a compelling validation for the broader application of BCP as a phenyl group bioisostere.[8][11]

Case Study 2: LpPLA₂ Inhibitor (GlaxoSmithKline)

In the development of inhibitors for lipoprotein-associated phospholipase A₂ (LpPLA₂), a target for cardiovascular disease, researchers investigated the replacement of an aromatic ring in darapladib-like molecules with a BCP core.[7]

  • Result: The BCP-containing analog maintained high potency. Crucially, X-ray crystallography confirmed that the BCP moiety successfully mimicked the binding mode of the original phenyl ring.[7]

  • Physicochemical Impact: The BCP analog showed a significantly improved physicochemical profile, including better solubility.[7] This case demonstrated that even when the aromatic ring is part of a larger biaryl system, the BCP can serve as an effective, property-enhancing replacement.

Parent Compound/SeriesTargetAromatic Ring ReplacedKey Improvements with BCP Analog
BMS-708,163 [8]γ-Secretasepara-Substituted FluorophenylEquipotent, ~4x ↑ Oral Absorption, ↑ Solubility, ↑ Permeability
Darapladib Analog [7]LpPLA₂PhenylMaintained Potency, ↑ Solubility, Improved Physicochemical Profile
Imatinib Analog [4][11]Abl KinasePhenyl↑ Thermodynamic Solubility
mGluR1 Antagonist [7][16]mGluR1PhenylMaintained Potency, Novel Structure

Table 2: Summary of selected case studies demonstrating the benefits of BCP bioisosteric replacement.

Conclusion and Future Outlook

This compound is not merely a chemical curiosity but a validated, high-value building block for modern medicinal chemistry. It provides a reliable and versatile entry point to the BCP scaffold, a saturated bioisostere that has repeatedly proven its ability to solve critical drug development challenges, particularly poor solubility and metabolic instability.[5][6][8]

While the primary application has been as a para-phenyl mimic, ongoing research is expanding the BCP toolkit. The development of methods to synthesize 1,2-disubstituted BCPs as potential mimics for ortho- and meta-substituted arenes promises to further broaden the impact of this unique scaffold.[1][2] As synthetic methodologies continue to advance, particularly in the realms of photoredox and transition-metal catalysis, the accessibility and application of BCP-containing building blocks like this compound will undoubtedly grow, solidifying their role in the creation of safer and more effective medicines.

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Methodological & Application

Application Notes & Protocols: Strategic C1 Functionalization of 1-Bromobicyclo[1.1.1]pentane for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a compelling strategy to "escape from flatland," often improving key drug-like properties such as aqueous solubility, metabolic stability, and cell permeability while maintaining or enhancing biological activity.[3][4][5] 1-Bromobicyclo[1.1.1]pentane stands out as a versatile and strategically vital building block, providing a reliable entry point for incorporating the BCP moiety into complex molecular architectures. This guide provides an in-depth exploration of the primary methods for functionalizing 1-Bromo-BCP at the C1 bridgehead position, focusing on the generation of organometallic intermediates and their subsequent use in high-utility transition-metal-catalyzed cross-coupling reactions. Detailed, field-tested protocols are provided to empower researchers, scientists, and drug development professionals to confidently leverage this powerful building block in their synthetic campaigns.

The Strategic Importance of Bicyclo[1.1.1]pentanes (BCPs)

The deliberate move towards molecules with greater sp³ character is a defining trend in contemporary drug discovery.[4] Saturated bioisosteres, like the BCP core, address several liabilities associated with flat, aromatic systems, including unfavorable π-π stacking interactions and susceptibility to CYP450-mediated metabolism.[3] The BCP motif, in particular, provides a rigid linear scaffold that effectively mimics the exit vectors of a 1,4-disubstituted benzene ring, making it an ideal replacement to modulate a compound's physicochemical profile without drastically altering its core binding pharmacophore.[2][6][7] The successful integration of BCPs into clinical candidates by major pharmaceutical companies underscores their value and impact.[5]

This compound is a cornerstone reagent in this field. The C-Br bond at the bridgehead position is readily activated for two principal transformation classes:

  • Formation of Organometallic Intermediates: Halogen-metal exchange or insertion creates highly nucleophilic BCP species.

  • Transition-Metal-Catalyzed Cross-Coupling: The C-Br bond serves as an electrophilic handle for oxidative addition into a catalyst's cycle.

This document will detail the practical application of both strategies.

Generation of C1-BCP Organometallic Reagents

The in situ formation of a nucleophilic BCP at the C1 position is a gateway to a wide array of functionalizations via reaction with various electrophiles.

Halogen-Lithium Exchange: Accessing 1-Lithiated-BCP

Treating 1-Bromo-BCP with a strong organolithium base, typically tert-butyllithium (t-BuLi), results in a rapid halogen-metal exchange to furnish the corresponding 1-lithiated bicyclo[1.1.1]pentane. This is arguably the most common method for generating a C1-BCP nucleophile.

Causality and Experimental Insight: The use of t-BuLi over n-BuLi is preferred due to its faster rate of exchange, which outcompetes other potential side reactions. The most critical parameter is temperature. These reactions must be conducted at low temperatures (typically -78 °C) to suppress a competing 1,3-dehydrobromination pathway, which can lead to the formation of the highly strained and reactive [1.1.1]propellane.[8][9] Maintaining a cold, inert atmosphere is paramount for achieving high yields of the desired lithiated intermediate.

lithiation_workflow cluster_setup Reaction Setup cluster_reaction Core Transformation cluster_workup Electrophilic Quench start 1-Bromo-BCP in THF cool Cool to -78 °C start->cool Inert Atmosphere (Ar/N2) tBuLi t-BuLi (2 equiv) add_tBuLi Slow Add'n of t-BuLi tBuLi->add_tBuLi cool->add_tBuLi exchange Halogen-Lithium Exchange (Formation of 1-Li-BCP) add_tBuLi->exchange Stir 1 hr @ -78 °C electrophile Add Electrophile (E+) exchange->electrophile quench Aqueous Workup electrophile->quench Warm to RT product C1-Functionalized BCP quench->product

Caption: Workflow for C1-Lithiation and Electrophilic Quench.

Protocol 1: Generation and Trapping of 1-Lithiated-BCP with an Aldehyde

ParameterValue/ReagentNotes
Reactant This compound (1.0 equiv)Ensure purity and dryness.
Reagent tert-Butyllithium (1.7 M in pentane, 2.1 equiv)Handle under inert gas. Titrate solution for accurate molarity.
Electrophile Benzaldehyde (1.2 equiv)Purify by distillation if necessary.
Solvent Anhydrous Tetrahydrofuran (THF)Use a freshly opened bottle or distill from Na/benzophenone.
Temperature -78 °C (Dry ice/acetone bath)Crucial for suppressing side reactions.
Atmosphere Anhydrous Argon or NitrogenMaintain throughout the procedure.

Step-by-Step Methodology:

  • Setup: Add this compound (1.0 equiv) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Evacuate and backfill the flask with argon (3x).

  • Dissolution: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M with respect to the bromo-BCP.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add t-BuLi (2.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate may form.

  • Stirring: Stir the resulting suspension at -78 °C for 1 hour.

  • Electrophilic Trap: Add benzaldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Warming: After stirring for an additional 2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature.

  • Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation

The formation of the BCP-Grignard reagent (1-Bicyclo[1.1.1]pentylmagnesium bromide) offers a milder, though sometimes more sluggish, alternative to the organolithium species.[10]

Causality and Experimental Insight: The key to successful Grignard formation is the activation of the magnesium metal surface.[10] Standard methods such as grinding the magnesium turnings, adding a small crystal of iodine, or using 1,2-dibromoethane are effective. The reaction is typically initiated in a minimal amount of solvent (e.g., THF or Et₂O) and then diluted upon successful initiation, which is usually indicated by gentle refluxing or a color change.

Palladium-Catalyzed Cross-Coupling Reactions at C1

The use of 1-Bromo-BCP as an electrophilic partner in palladium-catalyzed cross-coupling reactions is a cornerstone of modern BCP chemistry, enabling the direct formation of C-C and C-N bonds with exceptional functional group tolerance.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for coupling 1-Bromo-BCP with aryl, heteroaryl, or vinyl boronic acids and their esters.[11][12][13] This reaction is a workhorse in medicinal chemistry for accessing BCP-arene bioisosteres.

Causality and Experimental Insight: The catalytic cycle involves the oxidative addition of 1-Bromo-BCP to a Pd(0) species, followed by transmetalation with an activated boronate species and reductive elimination.[12][13] For a sterically demanding substrate like 1-Bromo-BCP, the choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote both the oxidative addition and the subsequent reductive elimination steps efficiently. A base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[13][14]

suzuki_workflow cluster_setup Reagent Assembly cluster_reaction Reaction Conditions cluster_workup Isolation bromo_bcp 1-Bromo-BCP solvent Solvent (e.g., Dioxane/H2O) bromo_bcp->solvent boronic Ar-B(OH)2 boronic->solvent base Base (e.g., K3PO4) base->solvent catalyst Pd Catalyst & Ligand catalyst->solvent degas Degas (Sparging/Freeze-Pump-Thaw) solvent->degas Inert Atmosphere heat Heat (80-110 °C) degas->heat Stir 12-24h workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product C1-Aryl-BCP Product purify->product

Caption: General Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-BCP with 4-Methoxyphenylboronic Acid

ParameterValue/ReagentNotes
Substrates 1-Bromo-BCP (1.0 equiv), 4-Methoxyphenylboronic acid (1.5 equiv)
Catalyst Pd₂(dba)₃ (2.5 mol%)Tris(dibenzylideneacetone)dipalladium(0)
Ligand SPhos (10 mol%)Dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine
Base K₃PO₄ (3.0 equiv)Ground to a fine powder and dried.
Solvent 1,4-Dioxane and Water (4:1 v/v)Use degassed solvents.
Temperature 100 °C
Atmosphere Anhydrous Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: To a reaction vial or flask, add 1-Bromo-BCP (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (10 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with argon (3x).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of ~0.2 M with respect to the bromo-BCP.

  • Heating: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired product.

Sonogashira Coupling: Accessing BCP-Alkynes

The Sonogashira coupling provides a direct route to C(sp³)–C(sp) bonds by reacting 1-Bromo-BCP with terminal alkynes.[15][16] This reaction is invaluable for creating rigid, linear linkers in drug molecules or for installing a handle for further "click" chemistry functionalization.

Causality and Experimental Insight: The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[17] The palladium catalyst facilitates the oxidative addition and reductive elimination, while the copper(I) co-catalyst forms a copper acetylide intermediate that participates in the transmetalation step.[16][18] An amine base, such as triethylamine or diisopropylamine, is required both to scavenge the HBr byproduct and to facilitate the formation of the copper acetylide.[15] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining a strictly anaerobic environment is critical.

Protocol 3: Sonogashira Coupling of 1-Bromo-BCP with Phenylacetylene

ParameterValue/ReagentNotes
Substrates 1-Bromo-BCP (1.0 equiv), Phenylacetylene (1.2 equiv)
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Bis(triphenylphosphine)palladium(II) dichloride
Co-catalyst Copper(I) Iodide (CuI) (10 mol%)
Base/Solvent Triethylamine (Et₃N)Use freshly distilled, degassed Et₃N.
Temperature 60 °C
Atmosphere Anhydrous Argon or Nitrogen

Step-by-Step Methodology:

  • Setup: Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) to an oven-dried Schlenk flask. Evacuate and backfill with argon (3x).

  • Solvent/Reagent Addition: Add degassed triethylamine via syringe. Add 1-Bromo-BCP (1.0 equiv) followed by phenylacetylene (1.2 equiv).

  • Heating: Heat the mixture to 60 °C and stir for 12 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to obtain the BCP-alkyne.

Buchwald-Hartwig Amination: Direct C–N Bond Formation

The Buchwald-Hartwig amination enables the direct synthesis of BCP-amines, which are highly valuable aniline bioisosteres.[19][20][21] This reaction couples 1-Bromo-BCP with a wide range of primary and secondary amines.

Causality and Experimental Insight: Similar to other cross-couplings, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[22] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, facilitating its coordination to the palladium center.[23] The choice of ligand is again crucial, with specialized biarylphosphine ligands and their corresponding palladium precatalysts (e.g., XantPhos or Buchwald's G3/G4 precatalysts) often providing the best results by stabilizing the catalytic intermediates and promoting the challenging C-N reductive elimination step.[24]

buchwald_workflow cluster_setup Reagent Assembly cluster_reaction Reaction Conditions cluster_workup Isolation bromo_bcp 1-Bromo-BCP solvent Anhydrous Solvent (e.g., Toluene) bromo_bcp->solvent amine Amine (R2NH) amine->solvent base Strong Base (e.g., NaOtBu) base->solvent catalyst Pd Precatalyst & Ligand catalyst->solvent degas Inert Atmosphere Setup solvent->degas In Glovebox or Schlenk Line heat Heat (80-110 °C) degas->heat Stir 12-24h workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product C1-Amino-BCP Product purify->product

Caption: General Workflow for Buchwald-Hartwig Amination.

Protocol 4: Buchwald-Hartwig Amination of 1-Bromo-BCP with Morpholine

ParameterValue/ReagentNotes
Substrates 1-Bromo-BCP (1.0 equiv), Morpholine (1.2 equiv)
Catalyst XantPhos Pd G3 (2 mol%)Air-stable precatalyst.
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv)Handle in a glovebox as it is hygroscopic.
Solvent Anhydrous Toluene
Temperature 110 °C
Atmosphere Anhydrous Argon or Nitrogen

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In a glovebox, add NaOtBu (1.4 equiv) and XantPhos Pd G3 precatalyst (2 mol%) to a sealable reaction tube.

  • Reagent Addition: Add 1-Bromo-BCP (1.0 equiv), followed by anhydrous toluene and finally morpholine (1.2 equiv).

  • Sealing and Heating: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at 110 °C. Stir for 18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and quench with water.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel to afford the desired BCP-amine.

Conclusion

This compound is an exceptionally powerful and versatile building block for introducing the BCP bioisostere into drug candidates. Mastery of its C1 functionalization chemistry, through both organometallic intermediates and transition-metal-catalyzed cross-coupling, provides medicinal chemists with a robust toolkit for molecular design. The protocols outlined in this guide for lithiation, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination represent reliable and scalable methods for accessing a diverse array of C1-functionalized BCPs. Careful attention to experimental parameters—particularly temperature control, ligand selection, and the maintenance of an inert atmosphere—is key to achieving high yields and purity, thereby accelerating the journey from novel concept to clinical candidate.

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Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromobicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its rigid, linear, and three-dimensional structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[2][3] The strategic replacement of these common moieties with a BCP core has been shown to significantly enhance the physicochemical properties of drug candidates.[4][5] Key advantages include improved aqueous solubility, increased metabolic stability against cytochrome P450 enzymes, and enhanced cell permeability, all while maintaining or improving biological activity.[4][6] These benefits directly address the "flat-land" problem of traditional aromatic-rich drug molecules and can mitigate issues related to non-specific binding and poor pharmacokinetics.[3][6]

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds, offering broad functional group tolerance and reliable reactivity.[7][8] Applying this powerful reaction to BCP precursors, such as 1-bromobicyclo[1.1.1]pentane, unlocks a direct and modular route to a vast chemical space of novel 1,3-disubstituted BCPs. This guide provides an in-depth analysis of the mechanistic nuances, practical protocols, and field-proven insights for successfully employing Suzuki coupling reactions with these unique bridgehead halides.

Mechanistic Considerations: The Challenge of the Bridgehead

The standard Suzuki-Miyaura catalytic cycle is a well-understood three-step process: oxidative addition, transmetalation, and reductive elimination.[7] However, the unique geometry and electronic properties of a this compound derivative introduce specific challenges and considerations, primarily at the oxidative addition step.

  • Oxidative Addition: This is often the rate-determining step and involves the insertion of the Palladium(0) catalyst into the carbon-bromine bond.[4] Unlike a standard sp²-hybridized aryl halide, the C-Br bond at the BCP bridgehead is on a sterically hindered, strained sp³-hybridized carbon. The inverted tetrahedral geometry at the bridgehead can impede the approach of the bulky palladium catalyst. Furthermore, the potential for the formation of a highly unstable bridgehead carbocation via S_N1-type solvolysis presents a competing, non-productive pathway that must be suppressed through careful condition selection.[9] Success hinges on using a catalytic system that is reactive enough to break the C-Br bond without promoting undesirable side reactions. Bulky, electron-rich phosphine ligands are often critical as they stabilize the Pd(0) center and promote the oxidative addition step for challenging electrophiles.[3]

  • Transmetalation: Following oxidative addition, a base activates the organoboron species (e.g., an arylboronic acid) to form a boronate complex. This complex then transfers its organic group to the palladium(II) center. The choice of base and solvent is crucial to ensure the solubility of both the organic substrates and the inorganic base, facilitating this transfer.[10] Incomplete transmetalation can lead to side products arising from β-hydride elimination (if applicable) or reductive elimination of the palladium-halide complex.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4] This step is typically fast and irreversible.

Below is a diagram illustrating the catalytic cycle as it applies to this compound.

Suzuki_BCP_Cycle Catalytic Cycle for Suzuki Coupling of 1-Bromo-BCP Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_diaryl R-Pd(II)L₂(Ar) (Di-organo Complex) PdII_complex R-Pd(II)L₂(Br) (BCP-Pd Complex) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Regeneration Product R-Ar (1-Aryl-BCP) RedElim->Product BCP_Br R-Br (1-Bromo-BCP) BCP_Br->OxAdd Boronic_Acid Ar-B(OH)₂ (Arylboronic Acid) Boronate [Ar-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base Base->Boronic_Acid Boronate->Transmetalation

Figure 1: Catalytic cycle for the Suzuki coupling of 1-Bromo-BCP.

Experimental Protocols and Methodologies

Given the unique reactivity of the BCP core, a single set of conditions will not be universally optimal. Below are two robust protocols that serve as excellent starting points for researchers. Protocol 1 outlines a general approach for the direct coupling of 1-bromo-BCP derivatives, while Protocol 2 describes a highly effective and increasingly common alternative strategy involving the coupling of a BCP-boronic ester with an aryl halide.

Workflow Overview

The general experimental workflow for performing these coupling reactions is outlined below. Critical steps include rigorous degassing of solvents to prevent oxidation of the Pd(0) catalyst and careful monitoring of the reaction progress.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Coupling of this compound Derivatives

This protocol provides a robust starting point for coupling a 1-bromo-BCP derivative with various aryl or heteroaryl boronic acids. Optimization of the ligand, base, or solvent may be required for particularly challenging substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Tricyclohexylphosphine tetrafluoroborate (Cy₃P·HBF₄) (5.5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried reaction vial, add the 1-bromo-BCP derivative (e.g., 0.5 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), and Cy₃P·HBF₄ (0.0275 mmol, 5.5 mol%).

  • Seal the vial with a septum cap and evacuate and backfill with argon three times.

  • Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water). Degassing can be achieved by sparging with argon for 20-30 minutes.

  • Add the degassed solvent mixture to the reaction vial via syringe.

  • Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-aryl-bicyclo[1.1.1]pentane product.

Expertise & Experience Notes:

  • Catalyst System: The combination of Pd₂(dba)₃ and an electron-rich, bulky phosphine ligand like Cy₃P is effective for coupling sp³-hybridized halides. For more challenging couplings, other ligands like SPhos or XPhos can be screened.

  • Base Selection: K₃PO₄ is a strong, non-nucleophilic base suitable for many Suzuki couplings. If substrate degradation is observed, a weaker base like K₂CO₃ can be tested.[10]

  • Solvent System: The aqueous component is critical for activating the boronic acid for transmetalation. The ratio may need to be adjusted to ensure solubility of all components. Anhydrous conditions can sometimes be beneficial if protodeboronation of the boronic acid is a significant side reaction.

Protocol 2: Alternative Strategy - Coupling of Bicyclo[1.1.1]pentane-1-boronic Acid Pinacol Ester

This increasingly popular strategy reverses the roles of the coupling partners. It is particularly useful when the desired aryl or heteroaryl bromide is commercially available and the BCP-boronic ester can be readily synthesized.[11][12]

Materials:

  • Bicyclo[1.1.1]pentane-1-boronic acid pinacol ester (BCP-Bpin) (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: cataCXium® A (10 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Additive: Copper(I) Oxide (Cu₂O) (1.0 equiv)

  • Solvent: Tetrahydrofuran (THF)

Procedure:

  • In an oven-dried vial under an argon atmosphere, combine the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), BCP-Bpin (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), cataCXium® A (0.05 mmol, 10 mol%), Cs₂CO₃ (1.5 mmol, 3.0 equiv), and Cu₂O (0.5 mmol, 1.0 equiv).

  • Add anhydrous, degassed THF (e.g., 2.5 mL).

  • Seal the vial and stir the mixture at 60 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience Notes:

  • Catalyst System: The Pd(OAc)₂/cataCXium® A system has been specifically reported as effective for this transformation.[12] CataCXium® A is a bulky di-adamantylphosphino ligand that facilitates the coupling of sterically hindered partners.

  • Additive: The role of Cu₂O is multifaceted and can include facilitating the transmetalation step or acting as a scavenger for inhibitory species. Its inclusion has been shown to be beneficial for this specific type of coupling.[12]

  • BCP-Bpin Synthesis: The required BCP-Bpin starting material can be synthesized from the corresponding 1-iodo-BCP via lithium-halogen exchange followed by trapping with isopropoxy-pinacolborane.[11]

Data Summary: Selecting Reaction Components

The success of the Suzuki coupling is highly dependent on the synergy between the catalyst, ligand, base, and solvent. The following tables provide a summary of commonly used components as a starting point for reaction design and optimization.

Table 1: Common Palladium Catalysts and Ligands

Catalyst / Pre-catalystLigandTypical Substrates / Comments
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst. Good for reactive aryl iodides and bromides. May require higher temperatures.
Pd₂(dba)₃ / Pd(OAc)₂Buchwald or Fu-type phosphines (e.g., SPhos, XPhos, Cy₃P)Highly active systems for challenging substrates, including sp³-halides and aryl chlorides. Bulky, electron-rich ligands promote oxidative addition.[3]
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneRobust and reliable catalyst, particularly effective for a wide range of aryl bromides and boronic acids.
Pd(OAc)₂cataCXium® AA specialized system shown to be effective for the coupling of BCP-boronates.[12]

Table 2: Common Bases and Solvents

BaseSolvent System (v/v)Comments
K₂CO₃Dioxane/H₂O (e.g., 4:1)A standard, cost-effective choice. Good for a wide range of substrates.
K₃PO₄Toluene/H₂O or Dioxane/H₂O (e.g., 4:1)A stronger base, often used for less reactive halides or to prevent side reactions like protodeboronation.
Cs₂CO₃THF or Dioxane (often anhydrous)A strong, highly soluble base. Often used in more specialized or challenging couplings.[12]
NaHCO₃DMF/H₂O or Acetonitrile/H₂OA milder base, useful when base-sensitive functional groups are present on either coupling partner.

Conclusion

The Suzuki-Miyaura coupling is an indispensable method for accessing novel 1-aryl-bicyclo[1.1.1]pentane derivatives, which are of high value to the pharmaceutical and materials science industries. While the bridgehead position of the BCP core presents unique steric and electronic challenges, these can be overcome through the rational selection of highly active palladium catalysts, bulky phosphine ligands, and optimized base/solvent systems. Both the direct coupling of 1-bromo-BCP derivatives and the alternative strategy using BCP-boronates provide reliable and flexible pathways to these desirable scaffolds. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully navigate and implement these powerful transformations in their own laboratories.

References

  • Journal of China Pharmaceutical University. (2022). Application of bioisostere-bicyclo [1.1.1] pentane (BCP) in drug design. Journal of China Pharmaceutical University, (6), 1-9. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. Available from: [Link]

  • Walsh, P. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Ventrella, M. V., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-24. Available from: [Link]

  • Semantic Scholar. (n.d.). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Retrieved from: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from: [Link]

  • Walsh, P. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Available from: [Link]

  • Messner, M., Kozhushkov, S. I., & de Meijere, A. (1999). Nickel- and Palladium-Catalyzed Cross-Coupling Reactions at the Bridgehead of Bicyclo[1.1.1]pentane Derivatives - A Convenient Access to Liquid Crystalline Compounds Containing Bicyclo[1.1.1]pentane Moieties. European Journal of Organic Chemistry. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. Retrieved from: [Link]

  • Della, E. W., Grob, C. A., & Taylor, D. K. (1994). Bridgehead Carbocations: A Solvolytic Study of this compound and Its Bridgehead-Substituted Derivatives. Journal of the American Chemical Society, 116, 6159–6166. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Implementation of 1-Bromobicyclo[1.1.1]pentane in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm of drug discovery has progressively shifted from planar, aromatic-rich molecules towards candidates with greater three-dimensionality. This strategic move, often termed "escaping from flatland," is driven by the pursuit of compounds with superior physicochemical and pharmacokinetic profiles.[1][2] Saturated, rigid scaffolds can enhance target engagement, improve solubility, increase metabolic stability, and reduce non-specific binding by minimizing undesirable π-π interactions.[2][3]

Among the most promising of these three-dimensional motifs is the bicyclo[1.1.1]pentane (BCP) core. The BCP scaffold has emerged as a highly effective bioisostere for several common medicinal chemistry functionalities, most notably the 1,4-disubstituted phenyl ring, internal alkynes, and the tert-butyl group.[4][5][6][7] Its rigid, cage-like structure provides a linear arrangement of substituents at the C1 and C3 bridgehead positions, effectively mimicking the exit vectors of a para-substituted arene but with a shorter separation of approximately 1.85 Å compared to 2.79 Å for a phenyl ring.[5][8] This structural mimicry, combined with the benefits of its sp³-rich character, has led to the development of drug candidates with enhanced properties, including some that have advanced into clinical trials.[1][9]

This guide focuses on 1-Bromobicyclo[1.1.1]pentane , a cornerstone building block that provides a versatile and reliable entry point for the incorporation of the BCP moiety into complex molecules. We will explore its synthetic utility, provide detailed protocols for its application in key transformations, and discuss the profound impact of this reagent on contemporary drug development programs.

Part 1: The BCP Scaffold - A Superior Bioisostere

The value of the BCP scaffold is rooted in its ability to confer significant advantages over the aromatic rings it often replaces.

Key Physicochemical Advantages:

  • Enhanced Solubility: The replacement of a lipophilic phenyl ring with a non-polar, yet less "greasy," BCP core typically leads to a significant increase in aqueous solubility.[2][3][5]

  • Improved Metabolic Stability: The saturated C-H bonds of the BCP cage are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich C-H bonds of an aromatic ring.[2][10]

  • Higher Permeability: Despite increased solubility, BCP-containing compounds often exhibit excellent passive membrane permeability.[5][8][11]

  • Reduced Non-Specific Binding: The elimination of the planar, aromatic surface reduces non-specific hydrophobic and π-stacking interactions with off-target proteins.[2]

Comparative Physicochemical Properties: Benzene vs. BCP
PropertyPhenyl Ring AnalogueBCP AnalogueRationale for Improvement
Lipophilicity (cLogP) HigherLowerThe BCP core is less lipophilic than a benzene ring, contributing to improved overall properties.
Aqueous Solubility LowerHigherReduced lipophilicity and the absence of π-stacking lead to better interaction with water.[11]
Metabolic Stability Susceptible to oxidationGenerally more stableAliphatic C-H bonds are less prone to CYP450-mediated oxidation than aromatic C-H bonds.[2]
Fraction sp³ (Fsp³) LowHighDirectly increases the three-dimensional character of the molecule, a desirable trait in modern drug design.

Part 2: this compound - The Gateway Reagent

This compound serves as a primary and highly versatile precursor for the synthesis of 1-substituted and 1,3-disubstituted BCP derivatives. Its utility stems from the reactivity of the bridgehead carbon-bromine bond, which can readily participate in a wide array of classical and modern cross-coupling reactions.

The synthesis of functionalized BCPs, including 1-Bromo-BCP, often originates from the highly strained and reactive molecule, [1.1.1]propellane .[12] The strain-release-driven reactivity of propellane's central C1-C3 bond allows for the addition of various radical or ionic species to form the stable BCP core.[6][12]

G propellane [1.1.1]Propellane (Highly Strained) bromo_bcp This compound (Versatile Intermediate) propellane->bromo_bcp Strain-Release Functionalization reagents Synthetic Reagents (e.g., Radical Initiators, Organometallics) reagents->bromo_bcp drug_scaffold Drug Scaffold / Target Molecule bromo_bcp->drug_scaffold Cross-Coupling / Substitution

Caption: Synthetic pathway from [1.1.1]propellane to drug scaffolds via 1-Bromo-BCP.

Part 3: Core Applications & Experimental Protocols

This compound is amenable to a variety of transformations critical to medicinal chemistry. Below are detailed protocols for its most common and impactful applications.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the workhorse of modern synthetic chemistry, and 1-Bromo-BCP is an excellent substrate for these transformations, enabling the formation of C-C, C-N, and C-O bonds at the bridgehead position.

This protocol describes a typical Suzuki-Miyaura coupling to link the BCP core to an aryl or heteroaryl moiety.

Workflow Diagram:

G start Combine 1-Bromo-BCP, Boronic Acid/Ester, Pd Catalyst, Ligand, & Base in Solvent react Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere start->react workup Aqueous Workup & Extraction with Organic Solvent react->workup purify Column Chromatography workup->purify product Isolate Aryl-BCP Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Substrate Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1). Add this compound (1.0 equivalent) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-aryl-bicyclo[1.1.1]pentane.

Representative Suzuki Couplings:

Aryl Boronic AcidCatalystBaseYield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃85-95
4-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃70-85
3-Thiopheneboronic acidXPhos Pd G3K₃PO₄80-90

This protocol enables the synthesis of bicyclo[1.1.1]pentylamines (BCPAs), which are valuable bioisosteres for anilines.[7]

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equivalents), ligand (e.g., RuPhos, 0.04 equivalents), and a strong base (e.g., LiHMDS or NaOtBu, 1.5 equivalents) to a reaction tube.

  • Substrate Addition: Add the amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Solvent Addition: Add a dry, degassed solvent such as Toluene or Dioxane.

  • Reaction: Seal the tube and heat to 100-110 °C for 16-24 hours.

  • Workup and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The subsequent purification is performed via silica gel chromatography to yield the desired BCP-amine.

Application 2: Lithium-Halogen Exchange and Electrophilic Quench

Reaction Mechanism Overview:

G cluster_0 Lithium-Halogen Exchange cluster_1 Electrophilic Quench bromo_bcp 1-Bromo-BCP lithio_bcp 1-Lithio-BCP (Nucleophile) bromo_bcp->lithio_bcp + 2 eq. lithium_reagent t-BuLi (-78 °C) product 1-E-BCP (Functionalized Product) lithio_bcp->product electrophile Electrophile (E+)

Caption: Two-step sequence of lithium-halogen exchange followed by electrophilic quench.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyllithium (2.1 equivalents, typically 1.7 M in pentane) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.5 equivalents, e.g., dry CO₂ gas, an aldehyde, or a ketone) in THF to the reaction mixture.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ether or ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography to isolate the functionalized BCP product.

Common Electrophiles and Products:

ElectrophileProduct
CO₂(g)Bicyclo[1.1.1]pentane-1-carboxylic acid
DMFBicyclo[1.1.1]pentane-1-carbaldehyde
Acetone2-(Bicyclo[1.1.1]pentan-1-yl)propan-2-ol

Part 4: Case Study - BCP in a γ-Secretase Inhibitor

A seminal example highlighting the power of the BCP scaffold was reported by researchers at Bristol-Myers Squibb.[11] They replaced a central para-substituted fluorophenyl ring in the γ-secretase inhibitor BMS-708,163 with a BCP moiety.

  • Parent Compound (BMS-708,163): Potent inhibitor but with suboptimal physicochemical properties.

  • BCP Analogue (Compound 3): Exhibited equipotent enzymatic inhibition.[11]

Observed Improvements in the BCP Analogue:

  • Significantly improved aqueous solubility and passive permeability. [11]

  • ~4-fold increase in Cₘₐₓ and AUC values in a mouse model, indicating superior oral absorption and bioavailability.[11]

This work provided compelling evidence that the BCP motif is not merely a passive spacer but an active contributor to "drug-likeness" and can solve critical ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.[11]

Conclusion

This compound is a powerful and indispensable tool for the modern medicinal chemist. It provides a robust and versatile handle for introducing the BCP scaffold, a bioisostere that consistently improves the pharmacokinetic profiles of drug candidates. The protocols outlined herein for cross-coupling and lithium-halogen exchange represent reliable methods for leveraging the unique properties of this building block. As the drive to create safer and more effective medicines continues, the strategic use of 1-Bromo-BCP to generate novel, three-dimensional chemical matter will undoubtedly play an increasingly vital role in the future of drug discovery.

References

  • Stark, L. M., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1553-1568. [Link]

  • Mykhailiuk, P. K. (2021). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • Wang, Y., et al. (2022). Radical Acylation of [1.1.1]Propellane with Aldehydes: Synthesis of Bicyclo[1.1.1]pentane Ketones. Organic Letters, 24(23), 4292-4297. [Link]

  • Kanazawa, J., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • Stark, L. M., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar. [Link]

  • Armstrong, F. C., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. [Link]

  • Rao, K., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Kanazawa, J., & Uchiyama, M. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Thieme Chemistry. [Link]

  • Vantourout, J. C., et al. (2017). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. National Institutes of Health. [Link]

  • Jeffrey, J. L., et al. (2020). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Wang, D., et al. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513-9522. [Link]

  • Feng, M., et al. (2017). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 139(44), 15632-15635. [Link]

  • Armstrong, F. C., et al. (2025). A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences. [Link]

  • Wu, J., et al. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters, 32(6), 1895-1904. [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. ResearchGate. [Link]

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Michl, J. (2006). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. ResearchGate. [Link]

  • Shields, J. D., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Macmillan Group, Princeton University. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Drug Analogs Using 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal three-dimensional bioisostere in modern medicinal chemistry, offering a compelling alternative to traditional planar aromatic rings.[1][2] Its unique rigid structure can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability, while improving binding specificity.[2][3][4] This guide provides a detailed exploration of synthetic strategies for incorporating the BCP moiety into potential drug analogs, with a specific focus on the utility and reactivity of 1-bromobicyclo[1.1.1]pentane as a versatile, albeit challenging, starting material. We present field-proven insights into its reaction mechanisms, detailed experimental protocols, and a comparative overview of alternative synthetic routes that now dominate the landscape of BCP chemistry.

The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Drug Design

The imperative to "Escape from Flatland" has driven medicinal chemists to replace planar, two-dimensional aromatic rings with saturated, three-dimensional scaffolds.[2] Among these, the bicyclo[1.1.1]pentane (BCP) moiety is a highly valued bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][4] The rigid, rod-like structure of the BCP core mimics the exit vectors of a para-substituted benzene ring, allowing it to preserve key binding interactions while fundamentally altering the molecule's overall properties.[3]

Key Advantages of BCP Incorporation:

  • Enhanced Solubility: The replacement of a lipophilic phenyl ring with a saturated BCP core generally leads to a significant increase in aqueous solubility.[3][5]

  • Improved Metabolic Stability: Saturated C(sp³)-rich scaffolds like BCP are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[3][6]

  • Novel Chemical Space: The three-dimensional nature of BCP allows for exploration of pharmacophore space in directions orthogonal to the plane of a traditional phenyl ring, opening new avenues for optimizing potency and selectivity.[3]

  • Reduced Non-Specific Binding: The decrease in aromatic character can reduce non-specific binding interactions, such as π-π stacking, which can contribute to off-target effects.[3]

A notable early success was Pfizer's replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety, which led to marked improvements in solubility, permeability, and metabolic stability while maintaining potent activity.[2][3]

cluster_0 Traditional Drug Scaffold cluster_1 Bioisosteric Replacement Phenyl Para-Substituted Phenyl Ring BCP 1,3-Disubstituted Bicyclo[1.1.1]pentane Phenyl->BCP Bioisosteric Replacement Properties Improved Solubility Metabolic Stability 3D Conformation BCP->Properties Leads to

Caption: BCP as a bioisostere for a para-substituted phenyl ring.

This compound: A Foundational but Complex Precursor

This compound serves as a direct handle for introducing the BCP core. However, its utility is tempered by the high strain energy of the BCP cage (~66 kcal/mol), which dictates its reactivity.[1] A primary competing pathway in reactions involving strong bases is 1,3-dehydrobromination, which leads to the formation of the even more strained and highly reactive [1.1.1]propellane.[7][8] Understanding and controlling this reactivity is paramount for its successful application.

Synthetic Methodologies & Protocols

Strategy 1: Metal-Halogen Exchange for Nucleophilic BCPs

One of the most reliable methods for functionalizing this compound is through metal-halogen exchange to generate a bridgehead nucleophile. This is typically achieved using a strong organolithium base at low temperatures to suppress the competing elimination pathway. The resulting 1-lithiobicyclo[1.1.1]pentane is a potent nucleophile that can be trapped with a wide variety of electrophiles.

Start This compound Reagent1 t-BuLi, THF -78 °C Start->Reagent1 Metal-Halogen Exchange Intermediate 1-Lithiobicyclo[1.1.1]pentane (Bridgehead Nucleophile) Reagent1->Intermediate Reagent2 Electrophile (E+) (e.g., Aldehydes, Ketones, CO2) Intermediate->Reagent2 Nucleophilic Attack Product 1-Substituted-BCP Analog Reagent2->Product Propellane [1.1.1]Propellane BCP_Radical BCP-Alkyl Radical Propellane->BCP_Radical Radical_Source Alkyl Iodide (R-I) + Light/Photocatalyst Radical Alkyl Radical (R•) Radical_Source->Radical Radical->Propellane Radical Addition Iodine_Trap Iodine Atom Transfer BCP_Radical->Iodine_Trap Product 1-Alkyl-3-iodo-BCP Iodine_Trap->Product

Sources

1-Bromobicyclo[1.1.1]pentane in the synthesis of rigid linkers

This compound is a cornerstone building block for accessing the valuable BCP scaffold. Its predictable reactivity in cross-coupling and organometallic reactions provides medicinal chemists with reliable tools to construct novel, three-dimensional molecules. The protocols outlined in this guide offer a starting point for incorporating these rigid linkers into drug discovery programs. As the demand for non-aromatic, sp³-rich drug candidates continues to grow, the utility of this compound and its derivatives is set to expand, enabling the development of next-generation therapeutics with superior pharmacological profiles. [2][5][6]

References

  • Bull, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 7(12), 1141-1146. Available from: [Link]

  • Thieme E-Books & E-Journals. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Available from: [Link]

  • Caputo, D. F. J., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Central Science, 7(3), 406-423. Available from: [Link]

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  • Anderson, E. A., et al. Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Available from: [Link]

  • Della, E. W., & Taylor, D. K. (1991). Bridgehead Carbocations: A Solvolytic Study of this compound and Its Bridgehead-Substituted Derivatives. Journal of the American Chemical Society, 113(10), 3779-3784. Available from: [Link]

  • Attard, F. C., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(45). Available from: [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945-948. Available from: [Link]

  • Waser, J., et al. (2021). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. Available from: [Link]

  • Della, E. W., & Grob, C. A. (1991). Bridgehead Carbocations: Solvolysis of a Series of 5-Substituted Bicycle [3.1.1]heptyl Bromides. Nucleophilic Solvent Assistance to Ionization of 1-Bromobicyclo[3.1.1]heptane. Australian Journal of Chemistry, 44(8), 1121-1130. Available from: [Link]

  • Della, E. W., & Taylor, D. K. (1991). ChemInform Abstract: Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo(1.1.1) pentane (Ia) and Its Bridgehead-Substituted Derivatives. ChemInform, 22(31). Available from: [Link]

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  • Della, E. W., Taylor, D. K., & Tsanaktsidis, J. (1990). ChemInform Abstract: Unusual Bridgehead Reactivity: Formation of (1.1.1)Propellane by 1,3-Dehydrobromination of 1-Bromobicyclo(1.1.1)pentane. ChemInform, 21(31). Available from: [Link]

  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane. U.S. Patent No. 5,405,550.
  • Attard, F. C., et al. (2025). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 122(45). Available from: [Link]

  • MacMillan, D. W. C., et al. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 7(5), 1367-1378. Available from: [Link]

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  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 100(1), 169-234. Available from: [Link]

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  • Szeimies, G., et al. (1995). Reaction of 1-(Halomethyl)bicyclo[1.1.1]pentanes with Strong Bases: Evidence for a Carbene-Bridgehead Olefin-Carbene Rearrangement. Journal of the American Chemical Society, 117(37), 9579-9580. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 11847-11855. Available from: [Link]

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application of 1-Bromobicyclo[1.1.1]pentane in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-Bromobicyclo[1.1.1]pentane in Materials Science

Introduction: The Rise of a Three-Dimensional Scaffold

In the landscape of advanced materials and drug discovery, the quest for molecular scaffolds that offer precise three-dimensional geometry, enhanced physicochemical properties, and novel intellectual property space is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a transformative structural motif.[1][2][3] Possessing a unique, rigid, and compact cage-like structure, BCP serves as an effective bioisostere for common chemical groups like para-substituted benzene rings, internal alkynes, and tert-butyl moieties.[4][5][6][7] Its incorporation into molecules frequently leads to significant improvements in critical properties such as aqueous solubility, metabolic stability, and membrane permeability, a concept often termed "escaping from flatland."[1][8][9][10]

This compound (BCP-Br) is a pivotal starting material, offering a versatile handle for the synthetic chemist to introduce the BCP scaffold into a diverse array of molecular architectures. While many synthetic routes to functionalized BCPs begin with the highly strained and reactive [1.1.1]propellane, 1-bromo-BCP itself is a key player, notably as a direct precursor to [1.1.1]propellane through 1,3-dehydrobromination.[11][12] This guide provides an in-depth exploration of the applications and core protocols involving this compound, tailored for researchers in materials science and related fields.

Core Applications in Materials Science

The rigid, linear geometry of the 1,3-disubstituted BCP framework makes it an exceptional building block for creating highly ordered and functional materials.

Molecular Rods and Nanoscale Scaffolding

The BCP cage is the fundamental repeating unit of a class of oligomers known as [n]staffanes. These molecules act as rigid "molecular rods," providing precise control over length and orientation at the nanoscale.[9][12] This structural rigidity is critical for applications in molecular electronics, nanotechnology, and the construction of metal-organic frameworks (MOFs).[9][12][13] BCP-based linkers can facilitate long-range electronic coupling between photo- or electro-active centers, making them promising candidates for molecular wires.[12]

cluster_rod BCP-Based Molecular Rod A Functional Group A BCP1 BCP A->BCP1 BCP2 BCP BCP1->BCP2 BCP3 ... BCP2->BCP3 BCPn BCP BCP3->BCPn B Functional Group B BCPn->B

Caption: Conceptual diagram of a BCP-based molecular rod ([n]staffane).

Advanced Polymers and Liquid Crystals

The incorporation of the BCP cage into polymer backbones imparts significant rigidity and linearity, leading to materials with unique thermal and mechanical properties. A key application is in the synthesis of liquid-crystalline polymers.[9][14] The rod-like nature of the BCP unit promotes the formation of ordered mesophases, which are essential for applications in displays and optical materials. 1-Bromo-BCP can be functionalized and used as a monomer in polymerization reactions to create these advanced materials. For instance, BCP-diphosphine derivatives have been used to generate coordination polymers with interesting photophysical properties.[15]

Surface Modification and Self-Assembled Monolayers (SAMs)

Controlling the chemistry of surfaces is fundamental to developing new sensors, electronic devices, and biocompatible materials. BCP derivatives, synthesized from precursors like 1-bromo-BCP, can be equipped with anchoring groups (e.g., thiols, silanes) to form highly ordered self-assembled monolayers (SAMs) on substrates like gold or glass.[16] The rigidity of the BCP core allows for the formation of densely packed, well-defined monolayers, offering precise control over surface properties such as wettability and protein resistance.

Key Properties of BCP as a Phenyl Bioisostere

The advantages of replacing a para-substituted phenyl ring with a BCP moiety are summarized below. These benefits, first established in drug discovery, are now being leveraged in materials design.[7][10]

Propertypara-Substituted Phenyl Ring1,3-Disubstituted BCPRationale for Improvement
Geometry Planar (2D)Linear, Rod-like (3D)sp³ hybridization provides three-dimensionality, enabling new interaction vectors.[2]
Bridgehead Distance ~2.8 Å~1.85 ÅBCP is a more compact linker, altering spatial arrangement.[7]
Solubility Generally lowerSignificantly higherReduced π-π stacking and higher sp³ character disrupt crystal packing.[2][10]
Metabolic Stability Susceptible to oxidation (e.g., CYP450)Highly stableSaturated sp³ carbons are less prone to enzymatic degradation.[2][7]
Lipophilicity (logP) HigherLowerThe non-aromatic, aliphatic nature reduces lipophilicity.

Experimental Protocols: Harnessing the Reactivity of this compound

The following protocols outline fundamental transformations of 1-bromo-BCP, providing access to key intermediates for materials synthesis.

Protocol 1: In Situ Generation of [1.1.1]Propellane

Principle: This protocol leverages the acidity of the bridgehead proton opposite the bromine atom. Treatment with a strong, non-nucleophilic base induces a 1,3-elimination (dehydrobromination) to form the highly strained but synthetically powerful [1.1.1]propellane. This intermediate is the most common entry point for creating 1,3-disubstituted BCPs via strain-release reactions.[11][12]

Methodology:

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous diethyl ether or tetrahydrofuran (THF) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the solvent.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add tert-butyllithium (1.0-1.1 eq, solution in pentane) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The resulting pale yellow solution contains [1.1.1]propellane and can be used immediately for subsequent reactions.

  • Self-Validation: The successful formation of propellane is confirmed by quenching the reaction with a trapping agent. For example, adding an alkyl iodide will initiate a radical chain reaction to yield the 1-iodo-3-alkyl-BCP, which can be readily characterized by NMR and GC-MS.[5][17]

BCP_Br 1-Bromo-BCP Propellane [1.1.1]Propellane (in situ) BCP_Br->Propellane 1,3-Dehydrobromination tBuLi + t-BuLi (-78 °C) Product 1,3-Disubstituted BCP Propellane->Product Strain-Release Functionalization Trap + Radical or Anionic Trap

Caption: Workflow for the generation and use of [1.1.1]propellane from BCP-Br.

Protocol 2: Synthesis of BCP-Boronate Esters via Halogen-Metal Exchange

Principle: Converting the C-Br bond to a C-B bond creates a versatile BCP-boronate ester, a key building block for Suzuki cross-coupling reactions. While direct lithium-bromine exchange on BCP-Br is often complicated by competing elimination,[11] using the corresponding 1-iodo-BCP (readily accessible from propellane) is the preferred method for generating the BCP-anion.[11][17] This anion is then trapped with a borate ester.

Methodology:

  • Starting Material: Begin with 1-Iodobicyclo[1.1.1]pentane (1.0 eq), prepared via the reaction of [1.1.1]propellane with iodine.

  • Reactor Setup: In an inert atmosphere, dissolve the 1-iodo-BCP in anhydrous diethyl ether at -78 °C.

  • Halogen-Metal Exchange: Add tert-butyllithium (1.0 eq) dropwise. Stir for 30-60 minutes at -78 °C to form the 1-lithio-BCP intermediate.[17]

  • Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-OiPr, 1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel. The structure of the resulting BCP-boronate pinacol ester is confirmed by ¹H, ¹³C, and ¹¹B NMR spectroscopy.

BCP_I 1-Iodo-BCP BCP_Bpin BCP-Boronate (BCP-Bpin) BCP_I->BCP_Bpin Lithiation/ Borylation Step1 1. t-BuLi, -78°C 2. Bpin-OiPr Final_Product Aryl-BCP (Material Precursor) BCP_Bpin->Final_Product Suzuki Coupling Step2 Pd Catalyst, Base, Ar-X

Caption: Synthetic pathway from a BCP-halide to functional aryl-BCP materials.

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a powerful and versatile building block for the rational design of advanced materials. Its ability to serve as a precursor to [1.1.1]propellane and other functionalized BCP derivatives opens the door to novel polymers, highly ordered surfaces, and nanoscale architectures.[12][14][15] As synthetic methodologies continue to advance, the applications of the BCP core, facilitated by key intermediates like 1-bromo-BCP, will undoubtedly expand, providing materials scientists with an invaluable tool to build the functional molecules of the future.

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentane in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical structural motif in modern drug discovery, primarily serving as a bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2][3] Its rigid, three-dimensional structure offers several advantages over traditional aromatic systems, including improved metabolic stability, enhanced aqueous solubility, and the ability to escape the "flatland" of predominantly sp²-hybridized molecules that have historically dominated medicinal chemistry.[1][4] The unique exit vectors of the substituents at the 1 and 3 positions of the BCP core mimic the linear geometry of a para-substituted benzene ring, allowing for the preservation of crucial binding interactions with biological targets while favorably modulating physicochemical properties.[1]

1-Bromobicyclo[1.1.1]pentane is a key building block for the introduction of the BCP moiety into complex molecules. Its C(sp³)-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a versatile handle for the formation of C-C and C-N bonds. This guide provides an in-depth exploration of three of the most powerful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present tabulated data to guide your synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds.[5] In the context of this compound, it provides a powerful tool for the synthesis of 1-aryl- and 1-vinylbicyclo[1.1.1]pentanes, which are of significant interest in medicinal chemistry.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps.[6][7] The reaction is initiated by the oxidative addition of this compound to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a boronic acid or ester, a step that is typically facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 1-Bromo-BCP BCP-Pd(II)(Br)L2 BCP-Pd(II)(Br)L2 Oxidative Addition->BCP-Pd(II)(Br)L2 Transmetalation Transmetalation BCP-Pd(II)(Br)L2->Transmetalation Ar-B(OR)2, Base BCP-Pd(II)(Ar)L2 BCP-Pd(II)(Ar)L2 Transmetalation->BCP-Pd(II)(Ar)L2 Reductive Elimination Reductive Elimination BCP-Pd(II)(Ar)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration BCP-Ar BCP-Ar Reductive Elimination->BCP-Ar Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (1-Bromo-BCP) Pd(0)L2->Oxidative_Addition BCP-Pd(II)(Br)L2 BCP-Pd(II)(Br)L2 Oxidative_Addition->BCP-Pd(II)(Br)L2 Transmetalation_Pd Transmetalation BCP-Pd(II)(Br)L2->Transmetalation_Pd BCP-Pd(II)(C≡CR)L2 BCP-Pd(II)(C≡CR)L2 Transmetalation_Pd->BCP-Pd(II)(C≡CR)L2 Reductive_Elimination Reductive Elimination BCP-Pd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration BCP-C≡CR BCP-C≡CR Reductive_Elimination->BCP-C≡CR Cu(I)X Cu(I)X Acetylide_Formation Acetylide Formation (H-C≡CR, Base) Cu(I)X->Acetylide_Formation Cu(I)-C≡CR Cu(I)-C≡CR Acetylide_Formation->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation_Pd Transfer of Alkynyl Group Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 1-Bromo-BCP BCP-Pd(II)(Br)L2 BCP-Pd(II)(Br)L2 Oxidative Addition->BCP-Pd(II)(Br)L2 Amine Coordination & Deprotonation Amine Coordination & Deprotonation BCP-Pd(II)(Br)L2->Amine Coordination & Deprotonation HNRR', Base BCP-Pd(II)(NRR')L2 BCP-Pd(II)(NRR')L2 Amine Coordination & Deprotonation->BCP-Pd(II)(NRR')L2 Reductive Elimination Reductive Elimination BCP-Pd(II)(NRR')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration BCP-NRR' BCP-NRR' Reductive Elimination->BCP-NRR'

Sources

Application Notes and Protocols for the Incorporation of 1-Bromobicyclo[1.1.1]pentane into Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane Motif in Modern Drug Discovery

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a pivotal structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional cage-like structure serves as an effective bioisostere for commonly employed functionalities such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The incorporation of BCPs into drug candidates has been shown to confer a range of advantageous physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and higher passive permeability, ultimately leading to better pharmacokinetic profiles.[1][2][3]

1-Bromobicyclo[1.1.1]pentane is a key synthetic intermediate that provides a versatile handle for the introduction of the BCP core into a diverse array of complex molecules. This document provides detailed application notes and protocols for the utilization of this compound in several transformative synthetic methodologies, with a focus on palladium-catalyzed cross-coupling reactions.

Chemical Properties and Handling of this compound

This compound is a volatile and highly strained molecule. Its reactivity is dominated by the inherent ring strain of the BCP core. While it can undergo reactions typical of alkyl bromides, such as palladium-catalyzed cross-couplings, it also exhibits unique reactivity. For instance, treatment with strong, non-nucleophilic bases like tert-butyllithium can lead to 1,3-dehydrobromination, affording the even more strained and highly reactive [1.1.1]propellane.[4] This highlights the need for careful selection of reaction conditions to achieve the desired transformation.

Handling Precautions: Due to its volatility and potential reactivity, this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. It is advisable to store the compound under an inert atmosphere at low temperatures to minimize decomposition.

Protocol 1: Synthesis of this compound via Barton Halodecarboxylation

The synthesis of this compound can be efficiently achieved from the corresponding carboxylic acid via a Barton halodecarboxylation. This method is particularly suitable for the preparation of labile bromides.[4]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Formation of the Acid Chloride: To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride (1.2 equiv) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

  • Formation of the Thiohydroxamic Ester and Bromination: In a separate flask, prepare a suspension of the sodium salt of 1-hydroxypyridine-2(1H)-thione (1.1 equiv) in boiling carbon tetrachloride under an inert atmosphere. To this suspension, add a solution of the crude acid chloride from the previous step in carbon tetrachloride dropwise under irradiation with a tungsten lamp.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and filter to remove any solids. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The crude this compound can be further purified by careful fractional distillation.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the bridgehead position. The general catalytic cycle for these reactions involves oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with a suitable coupling partner, and finally reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[1]

General Catalytic Cycle

G cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII BCP-Pd(II)(Br)L_n Pd0->PdII Oxidative Addition (BCP-Br) Transmetalation Transmetalation (ArB(OH)2, R-C≡CH, R2NH) PdII->Transmetalation Product BCP-R PdII->Product Reductive Elimination Transmetalation->PdII

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions of this compound.

Protocol 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, connecting the BCP core to aryl or heteroaryl moieties.[5]

Representative Reaction

This compound + Arylboronic acid → 1-Aryl-bicyclo[1.1.1]pentane

Detailed Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ (2.0 equiv).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitored by GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are effective for a wide range of arylboronic acids and provide good yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the transmetalation step, activating the boronic acid.[6]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic solvent system is often used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond, linking the BCP scaffold to a terminal alkyne. This reaction is instrumental in creating rigid, linear molecular structures.[7][8]

Representative Reaction

This compound + Terminal alkyne → 1-(Alkynyl)bicyclo[1.1.1]pentane

Detailed Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Addition of Reagents: Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA). Add the terminal alkyne (1.2 equiv) and finally this compound (1.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard palladium catalysts for Sonogashira couplings.
Co-catalyst CuIThe copper(I) salt is crucial for the formation of the copper acetylide intermediate.[9]
Base Et₃N, DIPAThe amine base deprotonates the terminal alkyne and neutralizes the HBr formed.[10]
Solvent THF, DMF, TolueneAnhydrous, polar aprotic solvents are generally preferred.

Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C(sp³)–N bond, providing access to 1-aminobicyclo[1.1.1]pentane derivatives, which are valuable building blocks in medicinal chemistry.[11][12]

Representative Reaction

This compound + Amine → 1-(Amino)bicyclo[1.1.1]pentane

Detailed Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 1.5-4.5 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv) in a Schlenk tube.

  • Addition of Reagents: Add the amine (1.2 equiv) and this compound (1.0 equiv), followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for the required time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an appropriate solvent. Concentrate the filtrate and purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Buchwald Precatalysts/XPhos, RuPhosBulky, electron-rich phosphine ligands are essential for efficient C-N bond formation.[2]
Base NaOtBu, LiHMDS, K₃PO₄A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[13]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80-120 °CHigher temperatures are often needed to overcome the activation barrier for C-N reductive elimination.

Conclusion

This compound serves as a highly valuable and versatile building block for the introduction of the BCP moiety into complex molecules. The protocols outlined in this application note for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions provide robust and reliable methods for accessing a wide range of BCP-containing compounds. The careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new drug candidates with improved pharmacological properties.

References

  • Palladium-catalyzed cross-coupling reactions. (n.d.). Organic Chemistry II Class Notes - Fiveable. Retrieved from [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945–948.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (2024). University of Victoria. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019).
  • The synthesis of specifically deuterated analogues of Bicyclo[1][14][14]nonan-3-one. (1973). Australian Journal of Chemistry, 26(10), 2147–2152.

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2019).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (2021). PubMed Central.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd.
  • A facile route to substituted bicyclo[1.1.1]pentanes. (2025). PNAS.
  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. (n.d.).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with 1-Bromo-1-propene. (n.d.). Benchchem.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal.
  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (n.d.). Royal Society of Chemistry.
  • Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. (n.d.).
  • Enantioselective C–H Functionaliz
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes. (2024).
  • Synthesis and Applications of Bicyclo[1.1.0]butyl and Azabicyclo[1.1.0]butyl Organometallics. (n.d.). PubMed Central.

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Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Bromobicyclo[1.1.1]pentane (BCP-Br). This resource is designed for researchers, process chemists, and drug development professionals navigating the complexities of producing this valuable bioisostere at scale. Bicyclo[1.1.1]pentanes (BCPs) have emerged as critical motifs in medicinal chemistry, often used as saturated bioisosteres for phenyl rings to improve physicochemical properties like solubility and metabolic stability.[1][2] However, their synthesis, particularly of halogenated derivatives like BCP-Br, presents unique challenges, primarily stemming from the handling of the highly strained and reactive intermediate, [1.1.1]propellane.[2][3][4]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to help you overcome common hurdles and ensure a safe, efficient, and scalable synthesis.

Section 1: Overview of the Synthetic Challenge

The most prevalent and scalable route to this compound involves a multi-step sequence that hinges on the generation and subsequent reaction of [1.1.1]propellane. The general pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Propellane Generation cluster_1 Part 2: Functionalization cluster_2 Part 3: Halodecarboxylation Start 1,1-Dibromo-2,2- bis(chloromethyl)cyclopropane Propellane [1.1.1]Propellane Solution (in situ) Start->Propellane  MeLi or t-BuLi (Szeimies Method) CarboxylicAcid Bicyclo[1.1.1]pentane- 1-carboxylic Acid Propellane->CarboxylicAcid  1. Radical Addition (e.g., Biacetyl)  2. Haloform Reaction FinalProduct This compound (BCP-Br) CarboxylicAcid->FinalProduct  Modified Hunsdiecker Reaction (e.g., Barton Method)

Caption: General workflow for the synthesis of this compound.

The primary difficulties arise from:

  • [1.1.1]Propellane Reactivity: This intermediate is highly strained and prone to radical-induced polymerization.[2][5] It is not isolated and must be handled as a dilute solution.[6]

  • Halodecarboxylation Efficiency: The final bromination step via a Hunsdiecker-type reaction can be low-yielding and sensitive to conditions, especially for strained bridgehead systems.[7][8]

  • Product Volatility: The final product, BCP-Br, is volatile, which complicates its purification and isolation on a large scale.[7]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question: My yield of the [1.1.1]propellane solution is consistently low. What are the most critical parameters to control?

Answer: Low yields of [1.1.1]propellane are a frequent issue and typically trace back to the quality of reagents and reaction conditions during its generation from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Causality: The reaction involves a double intramolecular reductive cyclization using an organolithium reagent (typically MeLi or t-BuLi). The efficiency of this step is highly sensitive to temperature, reagent stoichiometry, and the exclusion of atmospheric moisture and oxygen.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly titrated and high-purity methyllithium or t-butyllithium.[6] Older or partially decomposed reagents are a primary cause of failure.

    • Strictly Anhydrous Conditions: Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen). The precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, should be thoroughly dried before use.

    • Temperature Control: Maintain the reaction temperature rigorously, typically below -78 °C during the addition of the organolithium reagent, to prevent side reactions.

    • Addition Rate: Add the organolithium reagent slowly and sub-surface to the stirred solution of the precursor. A rapid, localized excess of the reagent can lead to decomposition and side products.

    • Yield Determination: Because propellane is not isolated, its yield must be determined by reacting an aliquot of the solution with a trapping agent like thiophenol or iodine and quantifying the resulting 1,3-disubstituted BCP product.[6] This provides an accurate measure of the propellane concentration for subsequent steps.

Question: I am observing significant polymer formation after generating my [1.1.1]propellane solution. How can I prevent this?

Answer: Uncontrolled polymerization is the most common failure mode when working with [1.1.1]propellane. This occurs because the high strain energy of the central C1-C3 bond makes it exceptionally susceptible to radical-initiated ring-opening polymerization.[5][9][10]

  • Causality: Trace impurities, light, or elevated temperatures can initiate radical chain reactions, leading to the formation of poly-[n]staffanes.

  • Preventative Measures:

    • Use in situ: The propellane solution should be used immediately after its preparation. Storage, even at low temperatures, is not recommended for large-scale work. Continuous flow setups are an excellent strategy for large-scale production as they generate and consume propellane on demand, minimizing the risk of polymerization.[11]

    • Exclude Light: Protect the reaction vessel from light, as photochemical processes can generate radical initiators.[5]

    • Maintain Low Temperature: Keep the solution cold (typically below 0°C) throughout its brief handling period before it is consumed in the next step.

    • High-Purity Solvents: Use high-purity, peroxide-free solvents (e.g., freshly distilled diethyl ether or pentane).[6] Peroxides are potent radical initiators.

Question: The final Hunsdiecker reaction to produce this compound is failing or giving very low yields. What am I doing wrong?

Answer: The classic Hunsdiecker reaction (using a silver carboxylate salt and bromine) is notoriously capricious and often fails for substrates like BCP-carboxylic acid due to the lability of the intermediates and the bridgehead position.[7][8] A modified approach is strongly recommended.

Hunsdiecker_Troubleshooting Start Low Yield in Bromination Step? Method Using Classic Hunsdiecker (Silver Salt + Br2)? Start->Method Barton Switch to Barton-Modified Hunsdiecker Reaction Method->Barton Yes BartonFail Barton Reaction Still Failing? Method->BartonFail No ReagentCheck Check Reagent Quality: - Thione active? - CBrCl3 or CBr4 pure? BartonFail->ReagentCheck Yes ConditionsCheck Optimize Conditions: - Ensure reflux - Check irradiation source (if photolytic) ReagentCheck->ConditionsCheck  Reagents OK  

Caption: Decision tree for troubleshooting the final bromination step.

  • Causality: The traditional Hunsdiecker reaction can be sensitive to the quality and dryness of the silver salt. Furthermore, the BCP radical intermediate can be prone to undesired rearrangements or side reactions.

  • Recommended Solution: The Barton Halodecarboxylation: This modification is far more reliable for preparing labile bromides.[7][12] It avoids the use of sensitive heavy metal salts. The carboxylic acid is first converted to a thiohydroxamic ester (a "Barton ester"), which then fragments upon treatment with a bromine source (like bromotrichloromethane, CBrCl₃) under thermal or photolytic initiation to give the desired bromide.

  • Key Parameters for Success with the Barton Method:

    • Barton Ester Formation: Ensure complete conversion of the carboxylic acid to the thiohydroxamic ester. This is typically done by reacting the acid chloride with the sodium salt of 1-hydroxypyridine-2(1H)-thione.

    • Bromine Atom Donor: Use an efficient bromine atom donor solvent like bromotrichloromethane (CBrCl₃) or 2-bromo-2-chloro-1,1,1-trifluoroethane ('Halothane').[7]

    • Initiation: The reaction requires either thermal initiation (refluxing in a solvent like CCl₄ or CBrCl₃) or photochemical initiation with a tungsten lamp.[7]

Method Reagents Typical Conditions Advantages/Disadvantages
Classic Hunsdiecker R-COOAg, Br₂Reflux in CCl₄Disadvantages: Sensitive silver salt prep, often fails for labile systems, stoichiometric heavy metal waste.[8]
Barton Modification R-COOH, Thione, CBrCl₃Thermal (reflux) or PhotochemicalAdvantages: More reliable for labile systems, broader scope, avoids heavy metals.[7][12]
Cristol-Firth (HgO) R-COOH, HgO, Br₂Reflux in CCl₄Disadvantages: Uses toxic mercury oxide, less common for this specific transformation.

Table 1. Comparison of Common Halodecarboxylation Methods.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best and most scalable starting material for bicyclo[1.1.1]pentane-1-carboxylic acid?

The most practical and scalable route starts with the photochemical addition of [1.1.1]propellane to biacetyl (2,3-butanedione).[1][13][14] The resulting 1,3-diacetylbicyclo[1.1.1]pentane is then subjected to a haloform reaction (e.g., using NaOH/Br₂) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][14] This diacid can then be selectively mono-esterified and carried forward. Recent advances in flow photochemistry have enabled the production of the key diketone intermediate on a kilogram scale.[1][14]

Q2: Can I store the [1.1.1]propellane solution? If so, for how long and under what conditions?

For large-scale industrial applications, storing [1.1.1]propellane solutions is strongly discouraged due to the high risk of polymerization and potential for pressure buildup.[2][5] It is almost always generated and consumed immediately in a subsequent step. For lab-scale work, if absolutely necessary, dilute solutions (<0.5 M) in peroxide-free ether or pentane may be stored for short periods (hours to a few days) in a freezer (-20°C to -78°C) in a tightly sealed, pressure-rated container, with the exclusion of light and air. However, the safest and most reproducible approach is immediate consumption.

Q3: Are there any viable synthetic routes to BCPs that avoid the use of [1.1.1]propellane?

Yes, the "propellane problem" has driven research into alternative routes.[3] One promising strategy is the addition of carbenes, such as dibromocarbene (:CBr₂), to bicyclo[1.1.0]butane (BCB) precursors.[3][4] This method offers advantages as BCBs are generally more stable and easier to handle than propellane. This route directly furnishes 2,2-dibromobicyclo[1.1.1]pentanes, which can be further functionalized.[4] While this is an area of active development, for many applications, the propellane route remains the most established for accessing 1,3-disubstituted BCPs.[15]

Q4: What are the recommended analytical methods for monitoring reaction progress and final product purity?

  • Reaction Monitoring: ¹H NMR is invaluable. The disappearance of the [1.1.1]propellane signal (a singlet around δ 2.0 ppm) confirms its consumption.[13] GC-MS is also effective for monitoring the appearance of intermediates and the final product, especially given their volatility.

  • Purity Analysis: Due to the volatility of BCP-Br, quantitative NMR (qNMR) with an internal standard is an excellent method for determining purity and assay. GC analysis (GC-FID) is also a standard technique for assessing the purity of volatile organic compounds.

Section 4: Key Experimental Protocols

Protocol 1: Large-Scale Generation of [1.1.1]Propellane and Conversion to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

This protocol is adapted from the kilogram-scale synthesis described by Mykhailiuk and co-workers and should only be performed by trained personnel with appropriate engineering controls (e.g., a flow reactor setup).[1][14]

Part A: Flow Photochemical Synthesis of 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)

  • Propellane Generation: Prepare a ~0.7 M solution of [1.1.1]propellane in Et₂O/pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi according to established procedures.[6]

  • Reaction Setup: Prepare a solution of biacetyl (1.0 equivalent relative to propellane) in Et₂O. Mix this with the propellane solution.

  • Flow Photochemistry: Pass the combined, degassed reaction mixture through a continuous flow photoreactor equipped with high-power LEDs (e.g., 365 nm wavelength). A typical flow rate might be ~30 mL/min for a kilogram-scale synthesis.[1][14] The continuous irradiation in the flow cell allows for safe, efficient, and scalable conversion.

  • Workup: Concentrate the solution from the reactor under reduced pressure to yield the crude diketone product, which is often of sufficient purity (>90%) to be used directly in the next step.[1][14]

Part B: Haloform Reaction to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Reagent Preparation: In a large, jacketed reactor equipped with a robust mechanical stirrer and thermometer, prepare a solution of sodium hypobromite by adding bromine (7.5 equiv) dropwise to a cooled (0 °C) solution of sodium hydroxide (15.0 equiv) in water.

  • Reaction: Cool the hypobromite solution to 0 °C. Add a solution of the diketone from Part A (1.0 equiv) in dioxane dropwise, maintaining the internal temperature below 5 °C.

  • Stirring: Allow the mixture to stir overnight, warming to room temperature.

  • Workup: Quench any remaining hypobromite with sodium bisulfite. Perform a basic extraction (e.g., with CH₂Cl₂) to remove neutral impurities. Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Isolation: Extract the acidified aqueous layer with a suitable organic solvent (e.g., EtOAc). Concentrate the combined organic layers under reduced pressure to yield the crude diacid, which can be purified by recrystallization.[1][14]

Protocol 2: Synthesis of this compound via Barton Halodecarboxylation

This protocol is a conceptual adaptation of the Barton method for this specific substrate.[7]

  • Acid Chloride Formation: Convert bicyclo[1.1.1]pentane-1-carboxylic acid to the corresponding acid chloride using a standard reagent like oxalyl chloride or thionyl chloride. Remove the excess reagent under vacuum.

  • Barton Ester Formation: In a flask protected from light, suspend the sodium salt of 1-hydroxypyridine-2(1H)-thione (1.1 equiv) in a suitable solvent (e.g., boiling carbon tetrachloride or 1,1,1-trichloro-2,2,2-trifluoroethane).[7] Add the freshly prepared acid chloride dropwise to the suspension.

  • Decarboxylation/Bromination: Irradiate the refluxing suspension with a tungsten-filament lamp (e.g., 150-300 W) while adding bromotrichloromethane (CBrCl₃) as both a solvent and bromine atom source. The reaction progress can be monitored by the disappearance of the yellow color of the Barton ester.

  • Workup and Purification: After the reaction is complete, cool the mixture and filter it to remove insoluble byproducts. Carefully remove the solvent and volatile product by distillation. Due to the high volatility of this compound, fractional distillation under controlled vacuum is required for purification.

References

  • ScholarlyCommons - University of Pennsylvania. New Bicyclo[1.1.1]pentanes Via Anionic Reactivity Of 2-Azaallyl Anions And Metal Hydride Hydrogen Atom Transfer Reactions To [1.1.1]propellane. [Link]

  • American Chemical Society. Ring-Expansion of Ketones with [1.1.1]Propellane. J. Am. Chem. Soc.[Link]

  • Duarte, F. et al. Rationalizing the diverse reactivity of [1.1.1]propellane through sigma-pi-delocalization. Chem. Sci., 2020, 11, 4895-4903. [Link]

  • Hari, D. P. et al. Ring-Expansion of Ketones with [1.1.1]Propellane. J. Am. Chem. Soc.[Link]

  • eScholarship.org. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization. Chem. Sci., 2020, 11, 4895-4903. [Link]

  • Mykhailiuk, P. K. et al. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem. 2021, 86, 14, 9947–9955. [Link]

  • Della, E. W. & Taylor, D. K. Synthesis and Solvolysis of this compound. Aust. J. Chem., 1990, 43, 945-8. [Link]

  • Vapourtec. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. [Link]

  • Google Patents. US5405550A - Compounds and methods based on [1.1.1]propellane.
  • Organic Syntheses. [1.1.1]PROPELLANE. Org. Synth. 1993, 72, 263. [Link]

  • ePrints Soton. Methyl on the Bridge: 2-Methyl Propellane as Precursor for 1,3-substituted 2-Methylated Bicyclo[1.1.1]pentanes. [Link]

  • ACS Publications. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). J. Org. Chem. 2021, 86, 14, 9947–9955. [Link]

  • PNAS. A facile route to substituted bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. [Link]

  • Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Org. Synth. 2000, 77, 249. [Link]

  • ChemRxiv. The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. [Link]

  • Semantic Scholar. Photochemical Synthesis of Bicyclo[1.1.1]Pentane-1,3-Dicarboxylic Acid. [Link]

  • ScienceOpen. Supporting Information. [Link]

  • Macmillan Group. Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 2025, 11, 102537. [Link]

  • ACS Publications. Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. J. Am. Chem. Soc.[Link]

  • PMC - NIH. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nat. Chem. 2024. [Link]

  • ACS Publications. Decarboxylative Halogenation of Organic Compounds. Chem. Rev. 2021, 121, 1, 325–405. [Link]

  • ACS Publications. Radical Multicomponent Carboamination of [1.1.1]Propellane. J. Am. Chem. Soc. 2017, 139, 47, 17193–17199. [Link]

  • PNAS. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. [Link]

  • ResearchGate. ChemInform Abstract: Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo(1.1.1) pentane (Ia) and Its Bridgehead-Substituted Derivatives. [Link]

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  • PNAS. Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. [Link]

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Technical Support Center: Purification of 1-Bromobicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-bromobicyclo[1.1.1]pentane (BCP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the purification of these unique and valuable compounds. The rigid, three-dimensional nature of the BCP scaffold, while offering significant advantages in medicinal chemistry as a bioisostere for phenyl rings and other groups, can present unique purification challenges.[1][2][3][4][5] This resource is structured to address these challenges directly through a series of frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound and its derivatives.

Q1: My this compound derivative appears to be volatile. What is the best general approach for purification to minimize sample loss?

A1: The volatility of some BCP derivatives is a known challenge. To minimize loss, it is advisable to avoid high temperatures and prolonged exposure to high vacuum. For concentration steps, use a rotary evaporator with a carefully controlled bath temperature (ideally at or slightly above room temperature) and vacuum. For highly volatile compounds, a cold trap is essential. When possible, purification via flash column chromatography with carefully selected solvent systems or low-temperature recrystallization from a non-polar solvent like pentane can be effective.[6]

Q2: What are the most common impurities I should expect when synthesizing this compound derivatives?

A2: Common impurities depend on the synthetic route. If you are starting from [1.1.1]propellane, you may have unreacted starting material or byproducts from its decomposition.[4][7] Other common impurities include residual solvents from the reaction or extraction steps, and in the case of functionalization reactions, unreacted starting BCP derivatives or reagents. For instance, in syntheses involving Barton halodecarboxylation, residual bromine-containing reagents might be present.[8]

Q3: Can I use normal phase flash column chromatography for the purification of this compound derivatives?

A3: Yes, normal phase flash column chromatography is a widely used and effective technique for the purification of BCP derivatives.[1][9][10][11] The choice of solvent system is crucial and typically involves a non-polar solvent like hexane or pentane and a more polar solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). The optimal solvent system will depend on the specific polarity of your derivative.

Q4: Are there any stability concerns I should be aware of when handling and storing purified this compound derivatives?

A4: While the BCP core is generally robust, the functional groups on the derivative will dictate its stability.[3] this compound itself can undergo solvolysis, particularly in protic solvents.[8] It is good practice to store purified derivatives, especially reactive ones, under an inert atmosphere (nitrogen or argon) at low temperatures (-20°C or below) to prevent degradation.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges you may encounter during the purification of this compound derivatives.

Guide 1: Optimizing Flash Column Chromatography

Problem: Poor separation of the desired product from impurities or significant product loss during column chromatography.

Causality: The unique three-dimensional and often non-polar nature of BCP derivatives can lead to co-elution with impurities if the solvent system is not optimized. Volatility can also lead to loss during solvent removal.

Troubleshooting Workflow:

Caption: Decision-making workflow for optimizing flash column chromatography.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis: Before running a column, always perform a thorough TLC analysis using different solvent systems to find the optimal conditions for separation. A good starting point for many BCP derivatives is a mixture of hexane and ethyl acetate.[10]

  • Column Packing: Properly pack a silica gel column using the chosen eluent. Ensure the column is packed uniformly to avoid channeling.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is recommended.

  • Elution: Run the column with the optimized eluent system. Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to prevent loss of volatile products.

Quantitative Data Summary: Recommended Solvent Systems

Derivative TypeRecommended Starting Solvent System (v/v)Citation
Non-polar BCP derivativesHexane/Ethyl Acetate (98:2 to 90:10)[10]
Moderately polar BCP derivativesHexane/Ethyl Acetate (80:20 to 50:50)[11]
Polar BCP derivativesDichloromethane/Methanol (99:1 to 95:5)[9]
BCP carboxylic acidsHexane/Ethyl Acetate with 0.5% Acetic AcidN/A
Guide 2: Purification by Recrystallization

Problem: The product oils out or fails to crystallize from solution.

Causality: The choice of solvent, concentration, and cooling rate are critical for successful recrystallization. Impurities can also inhibit crystal formation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for recrystallization of BCP derivatives.

Step-by-Step Protocol for Low-Temperature Recrystallization:

  • Solvent Selection: Choose a solvent in which your compound is soluble at room temperature but sparingly soluble at low temperatures. Pentane or heptane are often good choices for non-polar BCP derivatives.[6][12]

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen solvent at room temperature.

  • Cooling: Slowly cool the solution. First, to room temperature if it was warmed, then to 0°C in an ice bath, and finally to -20°C or lower in a freezer. Slow cooling is key to forming well-defined crystals.

  • Isolation: Once crystals have formed, quickly filter the cold solution through a pre-chilled Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under a stream of inert gas or in a vacuum desiccator.

References

  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945-948. [Link]

  • Štěpánek, P., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry, 86(22), 15399–15411. [Link]

  • Grover, N., et al. (2021). Bicyclo[1.1.1]pentane Embedded in Porphyrinoids. Organic Letters, 23(15), 5896–5900. [Link]

  • Riu, A., et al. (2021). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry, 3(10), 2734-2743. [Link]

  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9513–9522. [Link]

  • Measom, N. D., et al. (2022). Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. The Journal of Organic Chemistry, 87(12), 8049–8059. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11(5), 102537. [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1582–1600. [Link]

  • Baran, P. S., et al. (2022). A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(45), e2214130119. [Link]

  • Mondanaro, K. R., & Dailey, W. P. (1998). [1.1.1]PROPELLANE. Organic Syntheses, 75, 98. [Link]

  • Mykhailiuk, P. K. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(1), 637. [Link]

  • Wiberg, K. B. (1989). [1.1.1]Propellane. Chemical Reviews, 89(5), 975–983. [Link]

  • Kaszynski, P., & Michl, J. (1988). [n]Staffanes: a molecular-size "Tinkertoy" construction set. Synthesis of 1,3-bishomocubane, 1,4-bishomocubane, and bicyclo[2.2.2]octane dicarboxylic acids from [1.1.1]propellane. The Journal of Organic Chemistry, 53(20), 4593–4601. [Link]

  • Bull, J. A., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 1(10), 1582–1600. [Link]

  • Uchiyama, M., et al. (2021). α-Cyclodextrin Encapsulation of Bicyclo[1.1.1]pentane Derivatives: A Storable Feedstock for Preparation of [1.1.1]Propellane. Angewandte Chemie International Edition, 60(22), 12263-12268. [Link]

  • Kaszynski, P., & Michl, J. (1995). U.S. Patent No. 5,405,550. Washington, DC: U.S.
  • Baran, P. S., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(45), e2214130119. [Link]

  • Davies, H. M., & Morton, D. (2015). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 137(34), 10954–10957. [Link]

Sources

Technical Support Center: Synthesis of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Bromobicyclo[1.1.1]pentane (BCP-Br). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, yet challenging, bioisostere into their synthetic programs. We will address common experimental hurdles, explain the underlying chemical principles, and provide actionable troubleshooting strategies to streamline your workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

The synthesis of this compound predominantly relies on the ring-opening of a highly strained precursor, [1.1.1]propellane . The two most prevalent methods are:

  • Radical Addition of Bromine Sources: This is the most common and versatile route. It involves the radical-initiated addition of a bromine source, such as HBr, bromotrichloromethane (CBrCl₃), or N-bromosuccinimide (NBS) in the presence of an initiator (e.g., triethylborane, AIBN) or light, to a solution of [1.1.1]propellane. The reaction proceeds via a bicyclo[1.1.1]pentyl radical intermediate.[1][2]

  • Hunsdiecker-type Reactions: An alternative approach involves the silver-salt mediated decarboxylative bromination (Hunsdiecker reaction) or a variation thereof (e.g., Barton halodecarboxylation) of bicyclo[1.1.1]pentane-1-carboxylic acid.[3][4] This method avoids the direct handling of [1.1.1]propellane but requires the prior synthesis of the corresponding carboxylic acid.

Q2: Why is the bicyclo[1.1.1]pentyl-1-cation notoriously unstable?

The bridgehead cation of the bicyclo[1.1.1]pentane system is exceptionally unstable due to extreme geometric constraints. A carbocation prefers a trigonal planar geometry (sp² hybridization) with bond angles of ~120°. However, the rigid, cage-like structure of the BCP core forces the bridgehead carbon into a severely distorted, pyramidalized geometry, making the formation of a planar cation energetically prohibitive. Consequently, if a cationic intermediate is formed, it undergoes extremely rapid, near-exclusive rearrangement to a more stable carbocation, such as the one leading to 3-methylenecyclobutanol during solvolysis.[3][5] This inherent instability is a critical factor to consider when designing synthetic routes and choosing reaction conditions.

Q3: What is [1.1.1]propellane and why is it so reactive?

[1.1.1]Propellane is a remarkable hydrocarbon featuring a central, inverted tetravalent carbon-carbon bond. Its structure contains immense strain energy (approx. 65-68 kcal/mol).[6] This high strain is primarily due to the severe deviation of the bond angles from the ideal tetrahedral geometry. The central C1-C3 bond is exceptionally weak and readily undergoes homolytic cleavage to form a more stable bicyclo[1.1.1]pentane-1,3-diyl diradical or heterolytic cleavage in the presence of appropriate reagents. This high reactivity makes it an excellent precursor for generating 1,3-disubstituted BCP derivatives through strain-release functionalization.[1][7] However, this reactivity also makes it prone to polymerization if not handled correctly.

Troubleshooting Guide: Side Reactions & Solutions

Problem 1: Low or negligible yield of BCP-Br, with rapid consumption of [1.1.1]propellane.

Probable Cause: Oligomerization/Polymerization of [1.1.1]Propellane

The high reactivity of [1.1.1]propellane makes it susceptible to radical-induced oligomerization, which competes with the desired trapping by the bromine source. If the concentration of the trapping agent is too low or the rate of radical chain transfer is slow, the initially formed bicyclo[1.1.1]pentyl radical can add to another molecule of propellane, initiating a chain reaction.[1][8]

Solutions:

  • Control Reagent Stoichiometry: Ensure the bromine-transfer agent (e.g., CBrCl₃, HBr) is present in a sufficient excess. This increases the probability that the BCP radical is trapped before it can react with another propellane molecule.

  • Slow Addition/Controlled Generation: Add the [1.1.1]propellane solution slowly to the reaction mixture containing the initiator and the bromine source. This maintains a low instantaneous concentration of propellane, kinetically disfavoring polymerization. For syntheses using methyllithium to generate propellane in situ, ensure the subsequent trapping reaction is efficient.[9][10]

  • Optimize the Chain-Transfer Agent: Use a bromine source with a high chain-transfer constant. For example, bromotrichloromethane is often highly effective.

Problem 2: The major isolated product is 3-methylenecyclobutanol or other rearranged isomers.

Probable Cause: Cationic Rearrangement Pathway

This outcome strongly indicates that the reaction is proceeding, at least in part, through a cationic mechanism rather than the intended radical pathway. As discussed in the FAQ, the bicyclo[1.1.1]pentyl-1-cation is highly unstable and immediately rearranges.[3][5] This can be triggered by acidic conditions or the use of electrophilic reagents.

Solutions:

  • Avoid Protic Acids: If using HBr, ensure it is generated in situ under anhydrous conditions or use a radical initiator to promote the anti-Markovnikov radical addition, rather than an ionic mechanism.

  • Use Radical-Specific Conditions: Employ a dedicated radical initiator like triethylborane (with traces of air) or AIBN, or use photochemical initiation.[11] These conditions strongly favor the formation of the desired BCP radical intermediate over the cation.

  • Buffer the Reaction: If trace acidity is suspected, consider adding a non-nucleophilic, sterically hindered base to scavenge any protons that might form.

Problem 3: The crude NMR shows a complex mixture, and the product is difficult to purify from a high-boiling impurity.

Probable Cause: Oligomeric Side Products or Solvent Incorporation

Low-order oligomers (dimers, trimers) of BCP are common side products that can be difficult to separate from the desired monomeric product due to similar polarities. Additionally, if the solvent is reactive under radical conditions (e.g., THF), it can be incorporated into side products.

Solutions:

  • Re-evaluate Reaction Conditions: Address the root cause of oligomerization as described in Problem 1. A cleaner reaction will simplify purification.

  • Choose an Inert Solvent: Use solvents with high C-H bond dissociation energies that are less susceptible to hydrogen atom abstraction, such as cyclohexane, diethyl ether, or dichloromethane.

  • Purification Strategy:

    • Distillation: this compound is volatile. Kugelrohr or short-path distillation can be effective for separating it from non-volatile oligomers and initiator residues.

    • Chromatography: While challenging due to volatility, flash chromatography on silica gel using a non-polar eluent (e.g., pentane or hexane) can be successful. Ensure the column is run cold and the fractions are collected in cooled receivers to minimize evaporative loss.

Experimental Protocol: Synthesis of this compound via Radical Addition

This protocol is adapted from established procedures involving the radical-initiated addition of bromotrichloromethane to [1.1.1]propellane.[1][12]

Safety Note: [1.1.1]Propellane is highly strained and should be handled with care in dilute solutions. All operations should be performed in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • [1.1.1]Propellane solution in diethyl ether (typically ~0.2-0.4 M, titrated before use)

  • Bromotrichloromethane (CBrCl₃), freshly distilled

  • Triethylborane (BEt₃), 1.0 M solution in hexanes

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add bromotrichloromethane (1.5 equivalents relative to propellane) and anhydrous diethyl ether to form a ~0.1 M solution.

  • Inert Atmosphere: Purge the system with argon for 15 minutes.

  • Initiation: Add triethylborane (0.1 equivalents) to the stirred solution at room temperature. A small amount of air is often introduced via the septum to initiate the radical chain, or it can be added as a dilute solution in ether.

  • Propellane Addition: Add the solution of [1.1.1]propellane (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes. Maintain a steady, slow addition rate to prevent the accumulation of unreacted propellane.

  • Reaction Monitoring: The reaction is typically rapid and proceeds as the propellane is added. Monitor the reaction by TLC (staining with KMnO₄) or by GC-MS analysis of a quenched aliquot. The reaction is usually complete shortly after the addition is finished.

  • Workup: Once the reaction is complete, carefully concentrate the solvent using a rotary evaporator with the bath temperature kept below 20°C to avoid loss of the volatile product.

  • Purification: The crude residue can be purified by flash chromatography on silica gel using hexane or pentane as the eluent, or by short-path vacuum distillation to afford this compound as a volatile liquid.

Data Summary: Influence of Reaction Conditions

The choice of bromine source and initiator can significantly impact the outcome of the synthesis.

Bromine SourceInitiatorTypical Yield (%)Key Side ProductsComments
CBrCl₃BEt₃ / Air70-85%OligomersHighly efficient chain transfer minimizes oligomerization.
HBrAIBN / Δ50-70%Oligomers, Rearrangement productsRisk of competing ionic pathways if acidic conditions are not controlled.
NBSPhotochemical (365 nm)60-75%SuccinimideClean method, but requires specialized photochemical equipment.
Iodoform (CHI₃)BEt₃ / AirN/A1-Iodo-BCPThis is a method for the iodo-analogue, which often gives cleaner reactions.[5][11]

Mechanistic & Workflow Diagrams

Below are simplified diagrams illustrating the desired synthetic pathway and key side reactions.

Desired_Radical_Pathway Propellane [1.1.1]Propellane BCPRadical Bicyclo[1.1.1]pentyl Radical Propellane->BCPRadical Ring Opening Product This compound BCPRadical->Product  Propagation (Halogen Atom Transfer) BrSource Br-X (e.g., CBrCl3) XRadical •X (e.g., •CCl3) Initiator Initiator (e.g., Et•) Initiator->Propellane Initiation BrSource->Product XRadical->Propellane Chain Carrier

Caption: Desired radical pathway to this compound.

Cationic_Rearrangement BCP_Br This compound BCP_Cation Unstable Bridgehead Cation (+) BCP_Br->BCP_Cation Rearranged_Cation Rearranged Cation BCP_Cation->Rearranged_Cation Rapid Rearrangement Side_Product 3-Methylenecyclobutanol Rearranged_Cation->Side_Product Nucleophilic Attack Acid Protic Solvent/Acid Acid->BCP_Br Loss of Br⁻ H2O H₂O

Caption: Cationic rearrangement side reaction pathway.

Oligomerization_Side_Reaction cluster_competing Competing Reactions BCPRadical BCP Radical Propellane [1.1.1]Propellane BCPRadical->Propellane Undesired Addition BrSource Br-X (Low Conc.) BCPRadical->BrSource Desired Trapping DimerRadical Dimeric Radical TrimerRadical Trimeric Radical DimerRadical->Propellane Oligomers Oligomers / Polymers TrimerRadical->Oligomers ... DesiredProduct Desired Product

Caption: Competing oligomerization side reaction.

References

  • Della, E. W., & Cotsaris, E. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945-948. [Link]

  • Macmillan Group, Princeton University. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society. [Link]

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11. [Link]

  • Ma, S., et al. (2019). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Tetrahedron Letters, 60(35), 150933. [Link]

  • Lin, Z., et al. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Li, G., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Mykhailiuk, P. K. (2018). A Radical Strategy to the Synthesis of Bicyclo[1.1.1]pentyl C-Glycosides. Angewandte Chemie International Edition, 57(37), 12028-12031. [Link]

  • Adcock, W., et al. (1994). Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo(1.1.1)pentane and Its Bridgehead-Substituted Derivatives. The Journal of Organic Chemistry, 59(21), 6159–6166. [Link]

  • Explosions&Fire. (2023). Making [1.1.1]Propellane. YouTube. [Link]

  • Movsisyan, M., & Kappe, C. O. (2019). A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives. Chemical Communications, 55(73), 10943-10946. [Link]

  • Stepan, V., et al. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15(637). [Link]

  • Adcock, W., et al. (1994). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. The Journal of Organic Chemistry, 59(21), 6159-6166. [Link]

  • Della, E. W., et al. (1994). ChemInform Abstract: Bridgehead Carbocations: A Solvolytic Study of 1-Bromobicyclo(1.1.1) pentane (Ia) and Its Bridgehead-Substituted Derivatives. ChemInform, 25(51). [Link]

  • Michl, J., & Kaszynski, P. (1995). Compounds and methods based on [1.1.1]propellane.
  • Verhoork, S. J. M., et al. (2020). Methyl on the Bridge: 2‐Methyl Propellane as Precursor for 1,3‐Substituted 2‐Methylated Bicyclo[1.1.1]Pentanes. Chemistry – A European Journal, 26(65), 14781-14785. [Link]

  • Szeimies, G., et al. (1987). [1.1.1]Propellane. Organic Syntheses, 65, 180. [Link]

  • Shire, B. R., & Anderson, E. A. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 57(37), 12023-12027. [Link]

Sources

Technical Support Center: Optimizing 1-Bromobicyclo[1.1.1]pentane Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-Bromobicyclo[1.1.1]pentane (BCP-Br). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their BCP functionalization reactions. Bicyclo[1.1.1]pentanes (BCPs) are increasingly recognized as valuable bioisosteres for para-substituted benzene rings, offering improved physicochemical and pharmacokinetic properties in drug candidates.[1][2][3][4] However, the unique strained structure of the BCP core can present synthetic challenges.[5]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the experimental process. The guidance provided herein is based on established literature and aims to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why are my yields for cross-coupling reactions with this compound consistently low?

Low yields in cross-coupling reactions involving BCP-Br can stem from several factors. A primary consideration is the stability of the organometallic BCP intermediate. Unlike more common sp3-hybridized organometallics, the bridgehead position of the BCP scaffold has significant s-character, which can influence its reactivity and stability.[6] Additionally, side reactions such as β-hydride elimination are a common issue in traditional cross-coupling reactions, although less prevalent with the BCP core due to its rigid structure.

Common culprits for low yields include:

  • Inefficient transmetalation: The transfer of the BCP moiety from one metal to another (e.g., from lithium or magnesium to a palladium or nickel catalyst) can be sluggish.

  • Catalyst deactivation: The catalyst may be poisoned by impurities or decompose under the reaction conditions.

  • Sub-optimal ligand choice: The ligand on the transition metal catalyst plays a crucial role in facilitating oxidative addition and reductive elimination.

  • Formation of [1.1.1]propellane: Under certain basic conditions, 1,3-dehydrobromination of BCP-Br can occur, leading to the formation of [1.1.1]propellane, which can then polymerize or undergo other undesired reactions.[7][8]

Q2: What are the most common side products observed during BCP-Br functionalization and how can I minimize them?

Besides the desired functionalized BCP, several side products can arise. Homocoupling of the coupling partner is a frequent issue. Another common side product is the protonated BCP, resulting from the quenching of the organometallic BCP intermediate by trace amounts of water or other protic sources in the reaction mixture. As mentioned, the formation of [1.1.1]propellane and its subsequent reaction products can also be a significant pathway for yield loss.[7][8]

To minimize these side products:

  • Ensure strictly anhydrous conditions: Use freshly dried solvents and glassware, and perform reactions under an inert atmosphere (e.g., argon or nitrogen).

  • Optimize stoichiometry: Carefully control the ratio of BCP-Br, coupling partner, and catalyst.

  • Choose the right base: For reactions requiring a base, select one that is non-nucleophilic and strong enough to promote the desired reaction without causing elimination.

  • Control reaction temperature: Some side reactions are more prevalent at higher temperatures.

Q3: Can I use this compound directly in photoredox-catalyzed reactions?

Yes, BCP-Br can be a suitable substrate for photoredox-catalyzed reactions. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional methods.[1][9] For instance, photoredox-catalyzed Giese reactions have been successfully employed to functionalize BCP iodides, and similar principles can be applied to BCP-Br.[1] The success of these reactions often depends on the choice of photocatalyst, solvent, and light source.

Troubleshooting Guides

Guide 1: Low Yield in Negishi Cross-Coupling of BCP-Br

Problem: You are attempting a Negishi cross-coupling between a BCP-zinc reagent (prepared from BCP-Br) and an aryl halide, but the yield of the desired 1-aryl-BCP is below expectations.

Workflow for BCP-Zinc Formation and Coupling:

G cluster_prep BCP-Zinc Reagent Preparation cluster_coupling Negishi Coupling BCP-Br BCP-Br Metal-Halogen Exchange Metal-Halogen Exchange BCP-Br->Metal-Halogen Exchange t-BuLi BCP-Li BCP-Li Metal-Halogen Exchange->BCP-Li Transmetalation Transmetalation BCP-Li->Transmetalation ZnCl2 BCP-ZnX BCP-ZnX Transmetalation->BCP-ZnX Transmetalation_Coupling Transmetalation_Coupling BCP-ZnX->Transmetalation_Coupling Aryl-Halide Aryl-Halide Oxidative_Addition Oxidative Addition Aryl-Halide->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Oxidative_Addition->Transmetalation_Coupling Reductive_Elimination Reductive Elimination Transmetalation_Coupling->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Aryl-BCP Aryl-BCP Reductive_Elimination->Aryl-BCP G Alkyl-Halide Alkyl-Halide Alkyl_Radical Alkyl Radical (R•) Alkyl-Halide->Alkyl_Radical Initiation Halogen_Abstraction Halogen Abstraction Alkyl-Halide->Halogen_Abstraction Radical_Initiator Radical Initiator (e.g., Et3B) Radical_Initiator->Alkyl-Halide Propellane [1.1.1]Propellane Alkyl_Radical->Propellane Addition BCP_Radical 1-Alkyl-BCP-3-yl Radical Propellane->BCP_Radical BCP_Radical->Halogen_Abstraction Halogen_Abstraction->Alkyl_Radical Propagation Functionalized_BCP 1-Alkyl-3-halo-BCP Halogen_Abstraction->Functionalized_BCP

Caption: Radical Addition to [1.1.1]Propellane.

Potential Cause Troubleshooting Step Scientific Rationale
Inefficient Radical Initiation Use a reliable radical initiator such as triethylborane (Et3B) in the presence of air (oxygen). [1][3][9]Alternatively, a photocatalyst like fac-Ir(ppy)3 can be used under visible light irradiation. [1][10]Triethylborane is an effective radical initiator at room temperature in the presence of a small amount of oxygen. Photoredox catalysis offers a mild and often more efficient alternative for generating the initial radical species. [10]
Polymerization of [1.1.1]Propellane Control the concentration of [1.1.1]propellane by generating it in situ at a slow rate. Ensure the radical trapping agent (alkyl halide) is present in a suitable excess.[1.1.1]Propellane is highly strained and prone to polymerization. Maintaining a low stationary concentration minimizes this side reaction. A higher concentration of the trapping agent favors the desired bimolecular reaction over polymerization.
Poor Halogen Atom Transfer Use an alkyl iodide instead of an alkyl bromide if possible. The C-I bond is weaker than the C-Br bond, facilitating halogen atom abstraction by the BCP radical.The rate of halogen atom transfer is a critical step in the propagation of the radical chain. A faster transfer leads to higher efficiency and yield. [9]
Side Reactions of the BCP Radical Ensure the reaction is free of radical quenchers. Use degassed solvents.The bridgehead BCP radical can be intercepted by other species in the reaction mixture, leading to undesired byproducts.

Experimental Protocols

Protocol 1: General Procedure for Negishi Cross-Coupling of 1-Aryl-BCPs

  • To a flame-dried flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Add t-butyllithium (1.1 equiv, freshly titrated) dropwise and stir for 30 minutes at -78 °C.

  • In a separate flame-dried flask, add anhydrous zinc chloride (1.2 equiv) and anhydrous THF.

  • Slowly transfer the solution of 1-lithiobicyclo[1.1.1]pentane to the zinc chloride solution at -78 °C and allow the mixture to warm to room temperature and stir for 1 hour.

  • To this solution, add the aryl halide (1.0 equiv), Pd(dba)2 (0.05 equiv), and SPhos (0.10 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

References

  • Della, E. W., Taylor, D. K., & Tsanaktsidis, J. (1990). 1,3-dehydrobromination of this compound. Tetrahedron Letters, 31(36), 5219-5220.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(6), 1539–1553.
  • Reader, J. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives.
  • Craig, R. A., et al. (2022). A facile route to substituted bicyclo[1.1.1]pentanes. PNAS, 119(44), e2213768119.
  • Della, E. W., & Grob, C. A. (1977). A Solvolytic Study of this compound and Its Bridgehead-Substituted Derivatives. Journal of the American Chemical Society, 99(26), 8570–8574.
  • Zhang, X., et al. (2021). A General and Practical Route to Functionalized BCP-Heteroaryls Enabled by Photocatalytic Multicomponent Heteroarylation of [1.1.1]Propellane.
  • Michl, J., & Kaszynski, P. (1992). Bicyclo[1.1.1]pentanes, [n]Staffanes, [1.1.1]Propellanes, and Tricyclo[2.1.0.02,5]pentanes. Chemical Reviews, 92(5), 1071–1107.
  • Bull, J. A., et al. (2018). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes.
  • Davies, H. M. L., et al. (2020). Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes.
  • Wiberg, K. B., & Szeimies, G. (1970). The Synthesis of Bicyclo[1.1.1]pentanes by Sequential C═C, C–C Functionalization Reactions. Journal of the American Chemical Society, 92(3), 571–579.
  • Bull, J. A., et al. (2018). Synthesis and Applications of Highly Functionalized 1-Halo-3- Substituted Bicyclo[1.1.1]pentanes. University of Oxford.
  • Davies, H. M. L., et al. (2020). Enantioselective C–H Functionalization of Bicyclo[1.1.1]pentanes. ChemRxiv.
  • Craig, R. A., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. PNAS, 119(44), e2213768119.
  • Kaszynski, P., & Michl, J. (1995). Compounds and methods based on [1.1.1]propellane.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 145(5), 3054–3062.
  • PubChem. (n.d.). This compound. PubChem.
  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. ChemRxiv.
  • MacMillan, D. W. C., et al. (2022). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Baran, P. S., et al. (2021). Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes.
  • MacMillan, D. W. C., et al. (2023). Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. Princeton University.
  • Della, E. W., & Cotsaris, E. (1985). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 38(11), 1717-1723.
  • Leonori, D., & Procter, D. J. (2020). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv.
  • Davies, H. M. L. (2015). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. Accounts of Chemical Research, 48(8), 2295–2305.
  • Jacobi Group. (n.d.).
  • Aggarwal, V. K. (2021). Selected Topics in the Syntheses of Bicyclo[1.1.1]Pentane (BCP) Analogues.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.

Sources

Technical Support Center: Bicyclo[1.1.1]pentane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Bicyclo[1.1.1]pentane (BCP) Technical Support Center. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the BCP scaffold into their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot common issues and avoid the dreaded rearrangement of this highly strained, yet remarkably useful, cage structure.

The BCP motif is a powerful bioisostere for 1,4-disubstituted arenes, alkynes, and t-butyl groups, often improving critical drug properties like solubility and metabolic stability.[1][2][3][4][5][6][7][8][9] However, its unique strained geometry presents specific synthetic challenges. The primary challenge is the inherent instability of the bicyclo[1.1.1]pentyl cation, which readily undergoes skeletal rearrangement.[10][11] This guide is structured to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs): Understanding BCP Cage Stability

This section addresses the fundamental principles governing the stability of the BCP core. A solid grasp of these concepts is the first step in designing successful, rearrangement-free synthetic routes.

Q1: Why is the bicyclo[1.1.1]pentyl cation so prone to rearrangement?

Answer: The instability of the bicyclo[1.1.1]pentyl cation is a direct consequence of the cage's high strain and geometry. Formation of a positive charge at a bridgehead carbon creates a highly unstable carbocation.[11] The rigid framework prevents the cation from achieving a planar geometry, which is necessary for sp² hybridization and electronic stabilization. This high-energy intermediate rapidly rearranges to a more stable cyclobutyl cation, driven by the release of ring strain.[10][12] Acidic conditions are generally unsuitable for transformations involving BCPs precisely because they promote the formation of these unstable cations.[10][13]

Q2: What are the typical rearrangement products I should look for?

Answer: The most common rearrangement products are derivatives of the cyclobutane ring system.[10][12] For instance, attempts to generate a BCP cation can lead to the formation of cyclobutyl iodides or other substituted cyclobutanes, depending on the nucleophiles present in the reaction mixture.[12] If you are seeing four-membered ring structures in your product mixture by NMR or LC-MS, it is a strong indicator that you have inadvertently generated a cationic intermediate and triggered a rearrangement cascade.

Q3: Under what conditions are BCP radicals and anions stable?

Answer: Unlike the cation, BCP radicals and anions are significantly more stable and are the preferred intermediates for functionalization.[1][11][13]

  • BCP Radicals: Radical addition to [1.1.1]propellane is a very common and efficient way to generate BCPs.[1][4] The resulting bridgehead BCP radical is kinetically stable towards rearrangement (with a calculated energy barrier to ring opening of ~26 kcal/mol) and can be trapped by a variety of reagents.[13] Modern methods often use photoredox catalysis or radical initiators like triethylborane to generate radicals under mild conditions, preserving the BCP core.[4][7][14][15]

  • BCP Anions: Anionic ring-opening of [1.1.1]propellane also produces a stable BCP carbanion intermediate.[1][16][17] While some anionic additions may require harsh conditions like heating with organometallics, newer methods have been developed that proceed rapidly at room temperature.[1][16][17] These BCP carbanions can be quenched with an electrophile to create 1,3-disubstituted BCPs.[16][18]

The key takeaway is that reaction pathways involving radical or anionic intermediates are far less likely to cause skeletal rearrangement compared to those involving cations.

Troubleshooting Guides for Common Experimental Issues

This section provides practical, step-by-step guidance for specific problems you may encounter in the lab.

Problem 1: My reaction to introduce a substituent is yielding a complex mixture, and I suspect cage rearrangement.

Plausible Cause: You are likely using conditions that inadvertently generate the unstable bicyclo[1.1.1]pentyl cation. This can happen under strongly acidic conditions, with certain Lewis acids, or during attempted S_N1-type substitutions with excellent leaving groups.

Solution Strategy: The core principle is to shift your synthetic strategy away from any pathway that could form a carbocation at the bridgehead. Your primary tools for this are radical and anionic chemistry.

G cluster_0 Diagnosis cluster_1 Causal Analysis cluster_2 Solution Pathway start Complex Mixture with Suspected Rearrangement check_nmr Analyze NMR/MS Data. See cyclobutane derivatives? start->check_nmr is_cationic Are reaction conditions acidic or S_N1-promoting? check_nmr->is_cationic Yes check_nmr->is_cationic  Yes switch_strategy Switch to a Radical or Anionic Pathway is_cationic->switch_strategy Yes is_cationic->switch_strategy  Yes

Sources

Technical Support Center: Optimizing Coupling Reactions of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for 1-bromobicyclo[1.1.1]pentane (BCP) coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this increasingly important bioisostere. Bicyclo[1.1.1]pentanes are gaining significant attention as saturated, rigid scaffolds that can replace traditional aromatic rings in medicinal chemistry, often leading to improved physicochemical properties.[1][2][3] However, the inherent ring strain and unique geometry of the BCP core necessitate careful optimization of coupling reactions.[1][2][4][5]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles and achieve successful outcomes in your BCP coupling endeavors.

Understanding the Unique Reactivity of this compound

The high strain energy of the bicyclo[1.1.1]pentane core, approximately 66.6 kcal/mol, profoundly influences its reactivity.[1][2] This strain can be a thermodynamic driving force in certain reactions, but it also presents challenges for standard coupling protocols. The bridgehead C–Br bond has significant s-character, making oxidative addition, a key step in many cross-coupling reactions, more challenging than with typical alkyl or aryl bromides.

I. Suzuki-Miyaura Coupling: A Workhorse with Nuances

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation. However, its application to sterically hindered and unique electrophiles like this compound requires careful consideration of several parameters.[6][7]

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of 1-bromo-BCP is giving low to no yield. What are the most critical factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with 1-bromo-BCP often stem from inefficient oxidative addition or competing side reactions. The three most critical parameters to optimize are the ligand , the base , and the palladium precatalyst . The steric hindrance around the bridgehead carbon of the BCP core necessitates the use of bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[8][9][10]

Q2: Which ligands are most effective for the Suzuki coupling of 1-bromo-BCP?

A2: Bulky, electron-rich monophosphine ligands of the biarylphosphine class are generally the most successful. Ligands such as SPhos, XPhos, and RuPhos have demonstrated efficacy in promoting the coupling of sterically demanding substrates.[11] These ligands stabilize the monoligated palladium(0) species, which is believed to be the active catalyst for the challenging oxidative addition of the C(sp³)–Br bond.[10]

Q3: What is the role of the base in the Suzuki coupling of 1-bromo-BCP, and which bases are recommended?

A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid partner.[7] For sterically hindered couplings, stronger bases are often required. However, excessively strong bases can lead to decomposition of the starting materials or catalyst. A good starting point is a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[11][12] The choice of base can also influence the rate of reductive elimination.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, follow this systematic troubleshooting workflow:

graph Troubleshooting_Suzuki { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield in Suzuki Coupling", fillcolor="#EA4335"]; ligand [label="Optimize Ligand\n(e.g., SPhos, XPhos)"]; base [label="Screen Bases\n(K3PO4, Cs2CO3, K2CO3)"]; catalyst [label="Evaluate Pd Precatalyst\n(e.g., Pd2(dba)3, Pd(OAc)2)"]; solvent [label="Test Solvents\n(Toluene, Dioxane, THF)"]; temp [label="Adjust Temperature\n(60-110 °C)"]; success [label="Successful Coupling", fillcolor="#34A853"];

start -> ligand [label="Initial Step"]; ligand -> base; base -> catalyst; catalyst -> solvent; solvent -> temp; temp -> success [label="Optimized"]; }

Figure 1: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling of 1-bromo-BCP.
Step-by-Step Optimization Protocol:
  • Ligand Screening:

    • Set up parallel reactions with a standard set of bulky phosphine ligands.

    • Recommended Ligands: SPhos, XPhos, RuPhos, and Buchwald's generation 3 and 4 ligands.[8][9][11]

    • Maintain a consistent Pd:Ligand ratio (typically 1:2 to 1:4).

  • Base Evaluation:

    • Using the best ligand from the initial screen, evaluate a panel of bases.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.[11][12]

    • Ensure the base is finely powdered and anhydrous.

  • Palladium Source and Loading:

    • Commonly used palladium sources include Pd₂(dba)₃ and Pd(OAc)₂.

    • For challenging couplings, using a pre-formed palladium precatalyst can sometimes improve reproducibility.[13]

    • Typical catalyst loading ranges from 1-5 mol%.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 1-Bromo-BCP

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective sources of Pd(0).
Ligand SPhos or XPhosBulky, electron-rich ligands that facilitate oxidative addition.[11]
Base K₃PO₄ or Cs₂CO₃Moderately strong bases that promote transmetalation without causing degradation.[11][12]
Solvent Toluene or 1,4-DioxaneAprotic solvents that are compatible with the reaction components.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.
Concentration 0.1 - 0.5 MA typical concentration range for cross-coupling reactions.

II. Negishi Coupling: A Powerful Alternative

The Negishi coupling, which utilizes organozinc reagents, is an excellent alternative for forming C-C bonds with 1-bromo-BCP, particularly when the Suzuki coupling is unsuccessful.[14][15] Organozinc reagents are generally more reactive than organoboron compounds, which can facilitate the transmetalation step.[16]

Frequently Asked Questions (FAQs) - Negishi Coupling

Q1: When should I consider using a Negishi coupling instead of a Suzuki coupling for my 1-bromo-BCP substrate?

A1: Consider the Negishi coupling when your boronic acid partner is unstable or difficult to prepare. Additionally, if you are struggling with the transmetalation step in a Suzuki coupling, the higher reactivity of the organozinc reagent in a Negishi coupling may provide a solution.[14][16] It's also been noted that light can have a positive effect on some Negishi couplings of bromobicycloalkanes.[17]

Q2: What are the key considerations for preparing the bicyclo[1.1.1]pentylzinc reagent?

A2: The bicyclo[1.1.1]pentylzinc reagent can be prepared in situ from this compound via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂). It is crucial to perform the lithium-halogen exchange at low temperatures (typically -78 °C) to prevent decomposition of the highly reactive organolithium intermediate.

Troubleshooting Guide: Inefficient Negishi Coupling
graph Troubleshooting_Negishi { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Inefficient Negishi Coupling", fillcolor="#EA4335"]; organozinc [label="Verify Organozinc Formation\n(titration or test reaction)"]; catalyst [label="Optimize Catalyst System\n(Pd vs. Ni, Ligand choice)"]; additives [label="Consider Additives\n(e.g., LiCl)"]; temp_control [label="Strict Temperature Control\n(-78 °C for lithiation)"]; success [label="Successful Coupling", fillcolor="#34A853"];

start -> organozinc; organozinc -> catalyst; catalyst -> additives; additives -> temp_control; temp_control -> success; }

Figure 2: Decision tree for troubleshooting Negishi coupling of 1-bromo-BCP.
Step-by-Step Optimization Protocol:
  • Ensure Quality of Organozinc Reagent:

    • The formation and concentration of the organozinc reagent are critical. Consider titrating the organolithium intermediate before adding the zinc salt.

    • Use freshly dried zinc salts.

  • Catalyst System Optimization:

    • While palladium catalysts are common, nickel catalysts can also be effective for Negishi couplings and may offer different reactivity profiles.[14]

    • For palladium catalysts, ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs) can be effective.[15]

  • Role of Additives:

    • The addition of lithium chloride (LiCl) can break up zincate aggregates and accelerate transmetalation.[16]

Table 2: Recommended Conditions for Negishi Coupling of 1-Bromo-BCP

ParameterRecommended ConditionRationale
Catalyst Pd(dba)₂ with SPhos or NiCl₂(dppe)Both palladium and nickel systems are effective.[14]
Organometallic BCP-ZnCl (prepared in situ)Highly reactive nucleophile for efficient transmetalation.
Solvent THFA good solvent for the formation of organometallic reagents.
Temperature -78 °C to room temperatureLow temperature for organolithium formation, then warming for coupling.
Additive LiCl (1-2 equivalents)Breaks up aggregates and accelerates transmetalation.[16]

III. Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has emerged as a powerful strategy for the functionalization of BCPs under mild conditions.[18][19][20] This approach often relies on the generation of radical intermediates, which can readily engage with the strained BCP system.[21]

Frequently Asked Questions (FAQs) - Photoredox Catalysis

Q1: What are the advantages of using photoredox catalysis for BCP coupling?

A1: Photoredox catalysis offers several advantages, including exceptionally mild reaction conditions (often at room temperature), high functional group tolerance, and the ability to forge bonds that are challenging to form using traditional cross-coupling methods.[18][19][20] It allows for the use of a wider range of coupling partners, including those that are incompatible with organometallic reagents.[22]

Q2: My photoredox reaction is not proceeding. What are the common culprits?

A2: Common issues in photoredox reactions include inefficient light absorption, quenching of the photocatalyst's excited state by an undesired component, or a slow radical trapping step. Ensure your light source has the appropriate wavelength to excite your chosen photocatalyst. Degassing the reaction mixture to remove oxygen, a known quencher, is also critical.

Troubleshooting Guide: Unsuccessful Photoredox Coupling
graph Troubleshooting_Photoredox { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Photoredox Reaction Failure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; light [label="Verify Light Source\n(Wavelength & Intensity)"]; photocatalyst [label="Screen Photocatalysts\n(e.g., Ir, Ru, Organic Dyes)"]; degassing [label="Ensure Thorough Degassing\n(Freeze-Pump-Thaw)"]; reductant_oxidant [label="Check Stoichiometry of\nReductant/Oxidant"]; solvent [label="Optimize Solvent\n(Polarity & Solubility)"]; success [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> light; light -> photocatalyst; photocatalyst -> degassing; degassing -> reductant_oxidant; reductant_oxidant -> solvent; solvent -> success; }

Figure 3: Troubleshooting flowchart for photoredox-mediated BCP coupling.
Step-by-Step Optimization Protocol:
  • Light Source and Reaction Setup:

    • Confirm that the emission spectrum of your light source overlaps with the absorption spectrum of your photocatalyst.

    • Ensure the reaction vessel is positioned for optimal and even irradiation.

  • Photocatalyst Selection:

    • The redox potential of the photocatalyst must be matched to the substrates.

    • Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes.[20]

  • Degassing Technique:

    • Oxygen can quench the excited state of the photocatalyst.

    • For sensitive reactions, multiple freeze-pump-thaw cycles are recommended over sparging with an inert gas.

Table 3: General Conditions for Photoredox Coupling of 1-Bromo-BCP

ParameterRecommended ConditionRationale
Photocatalyst fac-Ir(ppy)₃ or 4CzIPNCommonly used catalysts with appropriate redox potentials for many transformations.[1]
Light Source Blue LEDs (450-460 nm)Efficiently excites many common photocatalysts.
Solvent DMF or DMSOPolar aprotic solvents that can dissolve the catalyst and reagents.
Temperature Room TemperatureA key advantage of photoredox catalysis is the mild reaction temperature.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent quenching by oxygen.
References
  • Stepan, A. F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]

  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(4), 964–985. [Link]

  • Kanazawa, J., Maeda, K., & Uchiyama, M. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1234-1241. [Link]

  • Mykhailiuk, P. K. (2021). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science, 12(3), 948-955. [Link]

  • Levin, M. D., et al. (2020). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 10(1), 433-439. [Link]

  • Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. Figshare. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Anderson, E. A., et al. (2019). 1,3-Disubstituted Bicyclo[1.1.1]pentanes via Iron-Catalyzed Cross-Coupling of 1-Iodo-bicyclo[1.1.1]pentanes. Angewandte Chemie International Edition, 58(32), 10933-10937. [Link]

  • Di-d-fructose Dianhydride. (2022). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Nugent, J., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis, 9(10), 9568-9574. [Link]

  • Jagasia, P. (2014). Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Bakos, J., & Carrow, B. P. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(1), 195-212. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1090–1101. [Link]

  • Spiess, S., et al. (2020). Pushing the Frontiers of Accessible Chemical Space to Unleash Design Creativity and Accelerate Drug Discovery. CHIMIA, 74(10), 804-808. [Link]

  • Knochel, P., et al. (2020). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Wikipedia. (2023). Negishi coupling. [Link]

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  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Hartwig, J. F., & Stauffer, S. R. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 1532–1595. [Link]

  • Lee, C., & Kim, D. (2024). Efficient photoredox catalysis in C–C cross-coupling reactions by two-coordinated Au(I) complex. Nature Communications, 15(1), 6614. [Link]

  • Ma, D., et al. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]

  • MacMillan, D. W. C., et al. (2023). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group. [Link]

  • Wang, P., et al. (2022). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Buchwald, S. L., & Old, D. W. (2001). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 123(41), 10085–10094. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhang, Y., & Buchwald, S. L. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Aïssa, C., et al. (2022). A unified synthetic strategy to introduce heteroatoms via electrochemical functionalization of alkyl organoboron reagents. ChemRxiv. [Link]

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  • Bull, J. A., et al. (2020). Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds. Organic & Biomolecular Chemistry, 18(39), 7687-7700. [Link]

  • Houk, K. N., & Liu, P. (2022). How Strain-Release Determines Chemoselectivity: A Mechanistic Study of Rhodium-Catalyzed Bicyclo[1.1.0]butane Activation. Journal of the American Chemical Society, 144(33), 15076–15086. [Link]

  • Baran, P. S., et al. (2021). Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles. ResearchGate. [Link]

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  • Gouverneur, V., & Toste, F. D. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21045–21051. [Link]

  • Wikipedia. (2023). Ring strain. [Link]

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Technical Support Center: Handling and Storage of Strained Bicyclo[1.1.1]pentane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) compounds. As a class of molecules gaining significant traction in medicinal chemistry and materials science, BCPs offer unique structural and physicochemical properties.[1][2][3][4] They are increasingly utilized as bioisosteres for phenyl rings, internal alkynes, and tert-butyl groups, often leading to improved metabolic stability, aqueous solubility, and overall pharmacological profiles of drug candidates.[1][2][4][5][6][7][8][9] However, their highly strained nature necessitates specific handling and storage protocols to ensure experimental success and, most importantly, laboratory safety.[10][11][12]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance in a question-and-answer format, addressing common challenges and troubleshooting potential issues encountered during the handling and storage of these remarkable compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and general handling of BCP compounds.

Q1: How stable are bicyclo[1.1.1]pentane compounds, given their high ring strain?

A: The BCP core is characterized by a significant strain energy, estimated to be between 65 to 68 kcal/mol.[12][13] This is substantially higher than that of cyclopropane (approximately 27.5 kcal/mol).[12][13] Despite this high strain, the parent hydrocarbon is remarkably stable, with thermal stability up to around 300°C.[12][13] This stability arises from the unique geometry of the BCP cage, which distributes the strain across the molecule.

However, the stability of a specific BCP derivative is highly dependent on its substituents. The introduction of energetic functional groups can significantly impact the compound's thermal stability and sensitivity.[14] For instance, polynitrobicyclo[1.1.1]pentanes have been investigated as high-energy density materials, indicating that certain substitutions can render the BCP core significantly more hazardous.[15]

Q2: What are the primary hazards associated with BCP compounds?

A: The primary hazard stems from their high strain energy.[10][16] While the parent BCP is thermally robust, certain derivatives, particularly those with high-energy functional groups, can be sensitive to impact, friction, and heat.[14] DSC (Differential Scanning Calorimetry) testing of some BCP compounds has shown high-energy decompositions.[14] It is crucial to treat all new or unknown BCP derivatives as potentially energetic materials until their thermal properties have been thoroughly evaluated.

Another potential hazard is the risk of polymerization, especially for the precursor [1.1.1]propellane, which is often used in the synthesis of BCPs.[8] Propellane is known to polymerize extensively in the presence of air.[8]

Q3: What are the recommended general storage conditions for BCP compounds?

A: As a general rule, BCP compounds should be stored in a cool, dry, and dark environment.[17] Specific recommendations can be found on the Safety Data Sheet (SDS) provided by the manufacturer.[18] For long-term storage, refrigeration or freezing is often recommended to minimize degradation. Containers should be securely sealed to prevent exposure to air and moisture.[18]

For solutions of the highly reactive precursor, [1.1.1]propellane, storage at -40°C has been shown to be effective for several weeks.[8]

Q4: Are there any specific incompatibilities I should be aware of when working with BCPs?

A: While specific incompatibilities are compound-dependent, general prudence dictates storing BCPs away from strong oxidizing agents, reducing agents, and sources of ignition.[19] Given their potential energetic nature, avoid contact with materials that could initiate decomposition. Always consult the SDS for detailed information on chemical incompatibilities.

Q5: What are the typical solubility characteristics of BCP derivatives?

A: One of the key advantages of incorporating the BCP scaffold in drug discovery is the general improvement in aqueous solubility compared to their aromatic counterparts.[1][6][8][20] However, the overall solubility is heavily influenced by the substituents. Hydrophobic substituents will decrease water solubility, while polar functional groups will enhance it. For synthetic manipulations, BCP derivatives are often soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Part 2: Troubleshooting Guide

This section provides practical solutions to specific problems that may arise during experiments involving BCP compounds.

Issue 1: Unexpected Reactivity or Decomposition

Scenario: During a reaction, you observe gas evolution, a rapid temperature increase, or the formation of insoluble black tar, suggesting decomposition of your BCP starting material or product.

Root Cause Analysis and Solutions:

  • Thermal Instability: The reaction temperature may be too high for the specific BCP derivative. The high strain energy of the BCP core can be released under thermal stress, especially if destabilizing functional groups are present.[12][13][14]

    • Solution: Attempt the reaction at a lower temperature. If the reaction requires heating, consider using a milder heat source and ensure precise temperature control.

  • Mechanical Shock or Friction: Some BCP derivatives can be sensitive to mechanical energy.[14]

    • Solution: Handle the compound with care. Avoid vigorous scraping or grinding of solid materials. When using a magnetic stir bar, ensure it is stirring smoothly and not grinding against the flask.

  • Incompatible Reagents: The reagents or catalysts used may be reacting with the BCP core itself, leading to ring-opening or polymerization.

    • Solution: Carefully review the literature for known incompatibilities. Consider alternative, milder reagents or catalytic systems. For example, some radical reactions involving [1.1.1]propellane are known to be more efficient than anionic counterparts.[21]

Experimental Workflow for Assessing Thermal Stability:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Analysis A Unexpected decomposition (gas, heat, tar) B Review reaction conditions: - Temperature - Reagents - Mechanical stress A->B Analyze C Perform small-scale test reaction at lower temperature B->C Hypothesize: Thermal Instability F Consider DSC/TGA analysis of the BCP compound to determine onset of decomposition B->F If high risk is suspected D Analyze for desired product and byproducts C->D Observe E If decomposition persists, consider alternative synthetic route D->E Evaluate

Caption: Troubleshooting workflow for unexpected decomposition.

Issue 2: Poor Solubility of BCP Starting Material

Scenario: Your BCP-containing starting material is not dissolving in the chosen reaction solvent, hindering the reaction.

Root Cause Analysis and Solutions:

  • Solvent Polarity Mismatch: The polarity of the solvent may not be appropriate for the substituents on the BCP core.

    • Solution: Consult solubility data for similar compounds if available. If not, perform small-scale solubility tests with a range of solvents (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, methanol).

  • Crystallinity: Highly crystalline materials can be difficult to dissolve.

    • Solution: Gentle heating may improve solubility, but be mindful of the compound's thermal stability. Sonication can also be effective in breaking up crystal lattices and aiding dissolution.

Table 1: Common Solvents for BCP Derivatives

Solvent ClassExamplesPolarity IndexTypical Use Case
Nonpolar Hexane, Toluene, Diethyl Ether0.1 - 2.8For BCPs with nonpolar, hydrocarbon-like groups.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)3.1 - 6.7Broadly applicable for many functionalized BCPs.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Water5.1 - 10.2For BCPs with highly polar or ionizable groups.
Issue 3: Difficulty in Product Purification

Scenario: After the reaction, you are struggling to isolate the desired BCP product from the reaction mixture, or the product is unstable during purification.

Root Cause Analysis and Solutions:

  • Product Volatility: Some simple BCP derivatives can be volatile, leading to loss of product during solvent removal under reduced pressure.

    • Solution: Use a rotary evaporator with care, avoiding excessive vacuum or high temperatures. For highly volatile compounds, consider purification techniques that do not require complete solvent removal, such as preparative gas chromatography (GC) or careful liquid-liquid extraction.

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive BCP products.

    • Solution:

      • Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize acidic sites.

      • Use Alternative Stationary Phases: Consider using neutral alumina or reverse-phase silica gel for chromatography.

      • Minimize Contact Time: Perform flash chromatography quickly to reduce the time the compound spends on the column.

Protocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in the desired eluent.

  • Add 1-2% (v/v) of triethylamine to the slurry.

  • Stir for 15-20 minutes.

  • Pack the column with the neutralized slurry.

  • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine.

Part 3: Safe Handling and Storage Protocols

Adherence to proper safety protocols is paramount when working with strained compounds.

General Laboratory Practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][22][23][24]

  • Fume Hood: Conduct all manipulations of BCP compounds, especially volatile ones or those of unknown toxicity, in a well-ventilated fume hood.[19][22]

  • Avoid Inhalation and Contact: Treat all BCP derivatives as potentially toxic. Avoid inhalation of dust or vapors and prevent skin contact.[19][22][23]

  • Spill Management: In case of a spill, immediately alert your supervisor and follow established laboratory procedures for chemical spills.

  • Waste Disposal: Dispose of all BCP waste in designated, properly labeled containers according to your institution's hazardous waste management guidelines.[19]

Storage Protocol Flowchart:

G A Receive or Synthesize BCP Compound B Review SDS and any available safety data A->B C Is the compound known to be stable at room temp? B->C D Store in a cool, dry, dark location. (e.g., cabinet) C->D Yes E Store in refrigerator or freezer (-20°C). C->E No or Unknown F Is the compound sensitive to air or moisture? D->F E->F G Store under an inert atmosphere (N2 or Ar). F->G Yes H Seal container tightly. F->H No I Label clearly with name, date, and hazards. G->I H->I

Caption: Decision-making flowchart for BCP compound storage.

By understanding the inherent properties of bicyclo[1.1.1]pentanes and adhering to these guidelines, researchers can safely and effectively harness the potential of these valuable chemical building blocks.

References

  • Ghule, V. D., Sarangapani, R., Jadhav, P. M., & Tewari, S. P. (2011). Theoretical studies on polynitrobicyclo[1.1.1]pentanes in search of novel high energy density materials. Chemical Papers, 65(3), 380–388. [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). A Radical Exchange Process: Synthesis of Bicyclo [1.1.1]pentane Derivatives of Xanthates. Retrieved January 14, 2026, from [Link]

  • Nature Research. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Communications. [Link]

  • PNAS. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences. [Link]

  • ACS Publications. (n.d.). Formation and Reactions of Bicyclo[1.1.1]pentyl-1 Cations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. National Center for Biotechnology Information. [Link]

  • PubMed. (2024). Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new.... Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (2023). Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2025). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Fiveable. (n.d.). Ring Strain Definition - Organic Chemistry II Key Term. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • National Institutes of Health. (n.d.). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. National Center for Biotechnology Information. [Link]

  • Chinese Chemical Society. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • ACS Publications. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. [Link]

  • KeAi Publishing. (2025). New method for bicyclo[1.1.1]pentane ketones synthesis. [Link]

  • National Institutes of Health. (2024). Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. National Center for Biotechnology Information. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved January 14, 2026, from [Link]

  • University of Calgary. (n.d.). Strain in Ring Systems. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. National Center for Biotechnology Information. [Link]

  • Cambridge Open Engage. (2023). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved January 14, 2026, from [Link]

  • Lumen Learning. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved January 14, 2026, from [Link]

  • National Institutes of Health. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. [Link]

  • Reddit. (2021). ring strain and reactivity. [Link]

  • Thieme. (2018). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Synlett. [Link]

  • ACS Publications. (n.d.). Kinetics of the Thermal Isomerization of Bicyclo[ 1.1.1] pentane. Journal of the American Chemical Society. [Link]

  • Purdue University. (2021). BICYCLO[1.1.1]PENTANE – A RISING PROCESS SAFETY CHALLENGE. [Link]

  • National Institutes of Health. (n.d.). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Author Manuscript. (n.d.). Cubane, bicyclo[1.1.1]pentane and bicyclo.... [Link]

  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid (18) by A. C−H.... Retrieved January 14, 2026, from [Link]

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Technical Support Center: Troubleshooting Failed Reactions Involving 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromobicyclo[1.1.1]pentane (BCP-Br). This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during reactions with this unique and valuable building block. As a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups, BCPs offer significant advantages in medicinal chemistry, including improved solubility and metabolic stability.[1][2][3] However, its strained three-dimensional structure can present synthetic challenges.[1][2][3] This resource addresses those challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Handling and Stability

Question: My reaction with this compound is sluggish or fails to initiate. Could the starting material be the issue?

Answer: Yes, the quality and handling of this compound are critical. While generally kinetically stable, its high strain energy (approximately 66.6 kcal/mol) makes it susceptible to certain decomposition pathways.[2][4]

  • Purity and Storage: Ensure you are using high-purity BCP-Br. Impurities can interfere with sensitive catalytic cycles. It should be stored in a cool, dark place, preferably under an inert atmosphere (Argon or Nitrogen) to prevent degradation.[5]

  • Volatility: BCP-Br is a volatile compound.[6] Ensure containers are tightly sealed to prevent loss of material, especially when working with small quantities.

  • Moisture Sensitivity: Like many organobromides, BCP-Br can be sensitive to moisture, which can quench organometallic intermediates or hydrolyze sensitive reagents. Always use anhydrous solvents and proper inert atmosphere techniques.

Troubleshooting Workflow: Starting Material Integrity

Caption: Troubleshooting workflow for starting material integrity.

Section 2: Suzuki Cross-Coupling Reactions

Question: My Suzuki coupling of this compound with an arylboronic acid is giving low yields or failing completely. What are the common pitfalls?

Answer: Suzuki couplings with BCP-Br can be challenging due to the unique steric and electronic properties of the BCP core. Here are the key factors to consider:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. The sterically demanding BCP cage can hinder oxidative addition. Consider using catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald, which are known to facilitate challenging cross-couplings.[7]

  • Base Selection: The choice of base is critical and often empirical.[7] While common bases like sodium carbonate or potassium phosphate are often used, they can be ineffective. Cesium carbonate or potassium fluoride are sometimes more effective alternatives, especially if your substrate is base-sensitive.[7][8] A small amount of water can sometimes be beneficial when using anhydrous potassium phosphate.[9]

  • Solvent and Solubility: Poor solubility of either the BCP-Br or the boronic acid partner can kill the reaction.[7][10] A solvent system that ensures both reactants are in solution at the reaction temperature is crucial. Toluene, dioxane, or DMF are common choices. For highly insoluble substrates, consider higher boiling point solvents like chlorobenzene.[7][10]

  • Deborylation: A common side reaction is the protodeborylation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[7] This is often exacerbated by prolonged reaction times and the presence of water. Using fresh, high-quality boronic acid and minimizing reaction time can help.

Troubleshooting Table: Suzuki Coupling Parameters

ParameterCommon IssueRecommended ActionRationale
Catalyst Low activityScreen bulky phosphine ligands (e.g., SPhos, XPhos) with a suitable palladium precursor (e.g., Pd₂(dba)₃).Bulky ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.
Base Ineffective activationTry stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. For base-sensitive substrates, consider KF.The base activates the boronic acid for transmetalation.[8] The optimal base is substrate-dependent.
Solvent Poor solubilityUse a solvent system where both coupling partners are soluble at the reaction temperature (e.g., Toluene/H₂O, Dioxane, DMF).Ensures reactants are available in the solution phase for the catalytic cycle to proceed.[7][10]
Temperature Sluggish reactionGradually increase the reaction temperature.Higher temperatures can overcome the activation energy barrier for oxidative addition.
Side Reaction DehalogenationEnsure rigorous degassing to remove oxygen.Oxygen can lead to catalyst decomposition and side reactions.

Experimental Protocol: Optimized Suzuki Coupling of this compound

  • To a dry Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if applicable).

  • Add degassed solvent (e.g., toluene/water 10:1) via cannula.

  • Degas the reaction mixture with argon for a further 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.

Section 3: Photoredox and Radical Reactions

Question: I am attempting a photoredox-catalyzed reaction to functionalize this compound, but the reaction is not proceeding as expected. What should I check?

Answer: Photoredox catalysis offers a powerful way to generate the bicyclo[1.1.1]pentyl radical for subsequent functionalization.[11][12] However, several factors can lead to failed reactions.

  • Photocatalyst Selection: The choice of photocatalyst is crucial and depends on the specific transformation. Common choices include iridium and ruthenium complexes, as well as organic dyes like 4CzIPN.[13][14] Ensure the chosen photocatalyst has the appropriate redox potential for your desired transformation.

  • Light Source: The light source must emit at a wavelength that is absorbed by the photocatalyst. Blue LEDs are commonly used for many popular photocatalysts.[13] Ensure your light source is providing sufficient and consistent irradiation.

  • Oxygen Sensitivity: Many photoredox reactions are highly sensitive to oxygen, which can quench the excited state of the photocatalyst. Rigorous degassing of the reaction mixture is essential.

  • Reaction Concentration: The concentration of the reaction can be important. In some cases, higher dilutions can prevent unwanted side reactions or oligomerization.

Troubleshooting Diagram: Photoredox Reaction Issues

Caption: Decision tree for troubleshooting photoredox reactions.

References

  • Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Google Scholar.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
  • Recent advances in the applications of [1.1.1]propellane in organic synthesis. Google Scholar.
  • Recent Advances in Radical Coupling Reactions Directly Involving Bicyclo[1.1.1]pentane (BCP). PubMed.
  • This compound | C5H7Br | CID 14664712. PubChem.
  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Semantic Scholar.
  • How can I solve my problem with Suzuki coupling?.
  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Macmillan Group.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • Supporting Inform
  • Conquering the Synthesis and Functionaliz
  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis.
  • Suzuki Coupling. Organic Chemistry Portal.

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Validation & Comparative

A Senior Application Scientist's Guide: 1-Bromobicyclo[1.1.1]pentane vs. Aryl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

For decades, the phenyl ring has been a ubiquitous scaffold in medicinal chemistry, prized for its rigid structure and predictable substitution patterns. However, its planarity and lipophilicity often contribute to poor pharmacokinetic profiles, including low aqueous solubility and high metabolic turnover through oxidation.[1] This has driven a paradigm shift in drug design known as "escaping flatland," a move towards incorporating three-dimensional, sp³-rich scaffolds to improve drug-like properties.[2]

Among the most successful non-classical bioisosteres for the para-substituted phenyl ring is the bicyclo[1.1.1]pentane (BCP) motif.[3][4][5][6][7] This highly strained yet remarkably stable cage structure mimics the exit vectors of a 1,4-disubstituted arene while conferring significant advantages. Replacing a phenyl ring with a BCP core has been shown to enhance aqueous solubility, increase metabolic stability, and improve passive permeability, thereby boosting oral absorption and overall efficacy.[1][2][3][5][8]

The gateway to this valuable chemical space is often through functionalized BCP building blocks, with 1-bromobicyclo[1.1.1]pentane (Br-BCP) serving as a versatile and reactive handle. This guide provides an in-depth comparison of Br-BCP against traditional aryl halides in the three cornerstone cross-coupling reactions of modern synthesis: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into comparative performance data, provide validated experimental protocols, and explore the mechanistic nuances that dictate their reactivity.

Structural & Electronic Profile: A Tale of Two Scaffolds

At first glance, the rigid, linear arrangement of substituents on the BCP core effectively mimics that of a para-substituted phenyl ring. However, their fundamental electronic and structural properties differ significantly. The BCP core is a three-dimensional, saturated system, while the phenyl ring is a planar, aromatic C(sp²)-hybridized system.

The key point of comparison for cross-coupling is the carbon-bromine bond. In an aryl halide like bromobenzene, the bromine is attached to an sp²-hybridized carbon. In Br-BCP, it is attached to a bridgehead sp³-hybridized carbon. Despite being a tertiary alkyl halide, the C-Br bond in Br-BCP is highly reactive in palladium-catalyzed reactions. This is attributed to the immense ring strain (66.6 kcal/mol) of the BCP core, which facilitates the oxidative addition step.[6] The bridgehead C-H bonds exhibit unusually high s-character (approx. sp²⁵ hybridization), which influences the reactivity of the attached halide.[9]

G cluster_0 Aryl Halide (Bromobenzene) cluster_1 This compound (Br-BCP) A C B C A->B Br1 Br A->Br1 C C B->C D C C->D E C D->E F C E->F F->A C1 C₁ CH2_a CH₂ C1->CH2_a CH2_b CH₂ C1->CH2_b CH2_c CH₂ C1->CH2_c Br2 Br C1->Br2 C3 C₃ R R C3->R CH2_a->C3 CH2_b->C3 CH2_c->C3

Figure 1. Structural comparison of a planar aryl halide and a 3D Br-BCP scaffold.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Here, we compare the performance of Br-BCP with a representative aryl halide, 4-bromotoluene, in pivotal C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds due to the operational simplicity and the stability and low toxicity of boronic acid reagents.[10]

ElectrophileCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~95%
Br-BCP Phenylboronic acidPd(dba)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O802~98%
4-Bromotoluene4-Methoxyphenyl-boronic acidPd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane8016~92%
Br-BCP 4-Methoxyphenyl-boronic acidPdCl₂(dppf) (5)-Cs₂CO₃Dioxane9012~94%

Note: Conditions are representative and sourced from typical procedures. Direct side-by-side comparisons may vary.

Br-BCP often demonstrates faster kinetics than aryl bromides in Suzuki couplings. The choice of a bulky, electron-rich phosphine ligand like SPhos or P(t-Bu)₃ is critical. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and accelerate the rate-limiting oxidative addition step. The base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate complex that readily undergoes transmetalation to the palladium center.[11][12]

  • To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add Pd(dba)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Add degassed toluene and water (e.g., 10:1 ratio, to achieve a 0.2 M concentration of the limiting reagent).

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-phenylbicyclo[1.1.1]pentane.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_complex->PdII_R1R2 [R²B(OR)₃]⁻ Transmetalation Transmetalation Boronate R²-B(OR)₃⁻ Boronate->PdII_complex Base Base (e.g., K₃PO₄) R²-B(OH)₂ Base->Boronate PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product RedElim Reductive Elimination

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling

The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) and C(sp³)-C(sp) bonds, coupling terminal alkynes with organic halides. It is fundamental in the synthesis of materials and complex natural products.[13]

ElectrophileCoupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF658~88%
Br-BCP PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF501~95%
4-Bromotoluene1-OctynePdCl₂(PPh₃)₂ (2)CuI (5)DIPAToluene8012~85%
Br-BCP 1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMFRT3~91%

Note: Conditions are representative. Br-BCP often reacts faster and at lower temperatures.

The dual-catalyst system is the hallmark of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the halide, while the copper(I) salt reacts with the terminal alkyne and base (typically an amine like Et₃N or DIPA, which also acts as a solvent) to form a copper(I) acetylide. This species is the active nucleophile that transmetalates with the Pd(II)-complex. The high reactivity of Br-BCP often allows these reactions to proceed efficiently even at room temperature, a significant advantage over many aryl halides which require heating.[14]

  • To a vial, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the vial with argon.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 0.2 M).

  • Add the amine base (e.g., Et₃N, 3.0 equiv), followed by the terminal alkyne (1.1 equiv) via syringe.

  • Stir the reaction at room temperature for 1-3 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography to isolate the coupled product.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X (Oxidative Addition) PdII_alkynyl R¹-Pd(II)L₂-C≡CR² PdII_complex->PdII_alkynyl Cu-C≡CR² (Transmetalation) PdII_alkynyl->Pd0 R¹-C≡CR² (Reductive Elimination) CuX CuX Cu_acetylide Cu-C≡CR² CuX->Cu_acetylide Cu_acetylide->PdII_complex Cu_acetylide->CuX Alkyne H-C≡CR² + Base Alkyne->CuX

Figure 3. Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds, a transformation of immense importance in the pharmaceutical industry.[15] It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[15][16]

ElectrophileAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOt-BuToluene10018~96%
Br-BCP MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-AmylOH11012~90%
4-BromotolueneAnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene8024~85%
Br-BCP AnilineG3-Xantphos (5)-DBUMeCN/PhMe1401~93%

Note: Conditions are highly dependent on the specific amine and ligand used.[17][18]

This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos, BrettPhos) are essential to promote both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[19] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are standard.[19] However, for sensitive substrates, milder organic bases like DBU or inorganic bases like K₂CO₃ can be employed, often requiring higher temperatures.[17][18] The reactivity of Br-BCP is robust, allowing for successful amination with a wide range of primary and secondary amines under conditions similar to those used for aryl halides.

  • In a glovebox, charge a vial with Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Add this compound (1.0 equiv).

  • Add t-amyl alcohol (0.2 M), followed by the amine (e.g., morpholine, 1.2 equiv).

  • Seal the vial with a Teflon-lined cap and remove from the glovebox.

  • Heat the reaction mixture to 110 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired 1-aminobicyclo[1.1.1]pentane derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_complex R¹-Pd(II)L-X Pd0->PdII_complex R¹-X OxAdd Oxidative Addition Amido_complex R¹-Pd(II)L-NR²R³ PdII_complex->Amido_complex HNR²R³ Amine_Coord Amine Coordination + Base Amido_complex->Pd0 Product R¹-NR²R³ Amido_complex->Product RedElim Reductive Elimination

Figure 4. A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Dissecting the Reactivity: Mechanistic Underpinnings

The high reactivity of Br-BCP, a tertiary alkyl halide, in palladium catalysis can be attributed to several factors:

  • Facile Oxidative Addition: The significant ring strain of the BCP core is released upon C-Br bond cleavage during oxidative addition. This provides a strong thermodynamic driving force for this typically challenging step for C(sp³)-X bonds, making its reactivity profile more akin to an activated aryl halide.[20]

  • Stability of the BCP-Pd(II) Intermediate: Once formed, the bicyclo[1.1.1]pentyl-palladium intermediate is conformationally rigid. Crucially, it lacks β-hydrogens on the cage structure, which completely prevents the common side-reaction of β-hydride elimination that plagues many other alkyl halide cross-coupling reactions. This leads to cleaner reactions and higher yields.

  • Efficient Reductive Elimination: The rigid, sterically defined nature of the BCP-Pd(II) intermediate facilitates the final bond-forming reductive elimination step, efficiently turning over the catalyst and releasing the desired 3D-scaffolded product.

Practical Considerations: Synthesis and Availability

Historically, the synthesis of BCP derivatives was a significant challenge, limiting their widespread adoption.[6] However, recent advances in the large-scale synthesis of [1.1.1]propellane, the common precursor to Br-BCP and other derivatives, have made these building blocks much more accessible.[1][21][22] Today, this compound and a variety of other functionalized BCPs are commercially available from numerous chemical suppliers, albeit at a premium compared to common aryl halides.[5] This increased availability has been a key driver of their growing use in discovery chemistry.

Conclusion & Outlook

This compound is a robust and highly effective coupling partner in palladium-catalyzed reactions, demonstrating reactivity that is often comparable or even superior to that of traditional aryl halides. It undergoes Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with high efficiency, frequently under milder conditions and with faster reaction times. Its rigid structure prevents common side reactions, leading to clean and high-yielding transformations.

As the pharmaceutical industry continues to "escape flatland," the BCP scaffold stands out as a premier bioisostere for improving the physicochemical properties of drug candidates.[1][2] The reliable and versatile cross-coupling chemistry of Br-BCP ensures that this valuable three-dimensional building block will remain a central tool for researchers and scientists aiming to design the next generation of innovative medicines. The expanding synthetic toolkit for BCP functionalization promises to further accelerate its application, opening new avenues in drug development and materials science.[6][7]

References

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  • Lin, I. J. B., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

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  • Houk, K. N., et al. (2022). How Strain-Release Determines Chemoselectivity: A Mechanistic Study of Rhodium-Catalyzed Bicyclo[1.1.0]butane Activation. The Journal of Organic Chemistry. [Link]

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A Comparative Guide for Medicinal Chemists: Bicyclo[1.1.1]pentane and Cubane as Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

In the landscape of modern drug discovery, the strategic replacement of molecular fragments—a practice known as bioisosterism—is a cornerstone of lead optimization. The phenyl ring, while a ubiquitous and often essential pharmacophoric element, frequently contributes to undesirable physicochemical properties such as poor solubility and high metabolic lability.[1] The drive to "escape from flatland" has spurred immense interest in rigid, saturated, three-dimensional scaffolds that can mimic the geometry of a phenyl ring while imparting superior drug-like properties.[1]

Among the most promising non-classical bioisosteres for the para-substituted phenyl ring are bicyclo[1.1.1]pentane (BCP) and cubane.[2][3] Both are strained, cage-like hydrocarbons that project substituents with a linear exit vector, similar to a 1,4-disubstituted benzene ring. However, subtle yet significant differences in their geometry, physicochemical profiles, and synthetic accessibility dictate their strategic application. This guide provides an in-depth, data-driven comparison of BCP and cubane to empower researchers in making informed decisions during the drug design process.

Bicyclo[1.1.1]pentane (BCP): The Compact and Solubilizing Mimic

Bicyclo[1.1.1]pentane is a highly strained, bridged ring system that has rapidly gained popularity as a bioisostere for phenyl rings, tert-butyl groups, and internal alkynes.[4][5] Its compact structure and high fraction of sp³-hybridized carbons (Fsp³) often lead to dramatic improvements in a compound's pharmaceutical properties.

Geometric and Physicochemical Profile of BCP

The most defining feature of BCP as a para-phenyl mimic is its shorter distance between the bridgehead carbons (approx. 1.85 Å) compared to the C1-C4 distance of a phenyl ring (approx. 2.79 Å).[6] This makes BCP a non-perfect geometric match but an effective scaffold for maintaining the crucial 180° exit vector of substituents.[7]

The primary advantages of incorporating a BCP moiety include:

  • Enhanced Solubility: The replacement of a flat, aromatic phenyl ring with the 3D, non-planar BCP scaffold disrupts crystal packing and reduces intermolecular π-π stacking, often leading to a significant increase in aqueous solubility.[6][8]

  • Improved Metabolic Stability: The C-H bonds on the BCP core are exceptionally strong due to the high degree of s-character, rendering them resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][8]

  • Reduced Lipophilicity: With only five carbon atoms, BCP is inherently less lipophilic than both a phenyl ring and a cubane core, which can be advantageous for optimizing a compound's overall lipophilic efficiency (LipE).[6]

  • Increased Fsp³ Character: The incorporation of BCP increases the fraction of sp³-hybridized carbons, a molecular descriptor often correlated with higher clinical success rates.

A notable case study is the replacement of a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. This substitution not only maintained enzymatic potency but also led to superior passive permeability, aqueous solubility, and oral absorption.[9]

Cubane: The "Ideal" Geometric Bioisostere

First synthesized in 1964, cubane (C₈H₈) was long considered a chemical curiosity due to its extreme strain energy.[10] Today, it is recognized as a valuable bioisostere, lauded for being the closest geometric match to a benzene ring among saturated scaffolds.[11][12]

Geometric and Physicochemical Profile of Cubane

The distance across the body diagonal of the cubane cage (approx. 2.72 Å) very closely mimics the C1-C4 distance of a benzene ring (approx. 2.79 Å).[10][13] This geometric fidelity allows cubane to preserve the precise spatial relationship between substituents, making it an "ideal" bioisostere in certain contexts.[14]

Key attributes of the cubane scaffold in medicinal chemistry include:

  • Exceptional Metabolic Stability: Like BCP, the C-H bonds of cubane are highly resistant to metabolic oxidation due to ring strain.[10][11] Studies have shown that replacing a benzene ring with cubane can lead to increased metabolic stability.[15]

  • Modulation of Physicochemical Properties: The incorporation of a cubane unit can significantly enhance aqueous solubility and bioavailability by disrupting π-stacking.[10] However, it is important to note that this effect is not universal and can be context-dependent, with some cubane analogues exhibiting lower solubility than their phenyl counterparts.[9]

  • Unique Three-Dimensionality: The rigid, cubic framework allows for the precise positioning of functional groups in three-dimensional space, enabling the exploration of novel interactions within protein binding sites.[10]

  • Non-Toxicity: Unlike benzene, which is a known carcinogen, cubane has no inherent toxicity.[10]

Head-to-Head Comparison: BCP vs. Cubane

The choice between BCP and cubane is a strategic decision that depends on the specific goals of the lead optimization campaign. While both can improve upon the properties of a phenyl ring, they offer distinct advantages and disadvantages.

Data Summary: Physicochemical and Geometric Properties
Propertypara-Disubstituted Phenyl1,3-Disubstituted BCP1,4-Disubstituted CubaneRationale & Causality
Bridgehead Distance (Å) ~2.79[6]~1.85[6]~2.72[10]Cubane provides a near-perfect geometric mimic of substituent distance, while BCP is significantly shorter.[6][10]
Lipophilicity (clogP) BaselineLowerHigher than BCP, often similar to or slightly higher than phenylBCP has the fewest carbons (5) and is the least lipophilic. Cubane (8 carbons) is more lipophilic than BCP.[6]
Aqueous Solubility BaselineGenerally Increased[8]Often Increased, but can be variable[9][10]Both scaffolds disrupt crystal packing. BCP's lower lipophilicity often provides a more reliable solubility enhancement.[8]
Metabolic Stability Susceptible to oxidationGenerally Increased[4]Generally Increased[15]High s-character of C-H bonds in strained rings confers resistance to CYP-mediated metabolism.[4][10]
Synthetic Accessibility HighIncreasingly Accessible[16]Challenging, but improving[11]Recent advances in photochemistry and flow synthesis have made many BCP derivatives readily available.[16][17] Cubane synthesis, especially for non-1,4 substitution, remains complex.[11]
Logical Workflow for Bioisostere Selection

The decision to employ BCP or cubane should be guided by a clear, data-driven workflow. The primary objective is to solve a specific drug design problem—be it poor solubility, high metabolic turnover, or the need to explore a new vector space—while maintaining or improving biological potency.

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Bioisostere Selection cluster_3 Execution & Evaluation Problem Lead compound with - Poor solubility - High metabolic clearance - Undesirable lipophilicity Hypothesis Replace p-phenyl ring with saturated 3D bioisostere to improve ADME properties Problem->Hypothesis Decision Is precise geometric distance critical for potency? Hypothesis->Decision Select_BCP Select BCP (Primary Goal: Maximize solubility, reduce lipophilicity) Decision->Select_BCP No Select_Cubane Select Cubane (Primary Goal: Maintain precise substituent geometry) Decision->Select_Cubane Yes Synthesis Synthesize Analogues Select_BCP->Synthesis Select_Cubane->Synthesis Assay In Vitro Profiling: - Solubility Assay - Metabolic Stability Assay - LogD Assay - Potency Assay Synthesis->Assay Analysis Analyze Data & Iterate Assay->Analysis

Caption: A logical workflow for selecting between BCP and cubane as para-phenyl bioisosteres.

Experimental Protocols

To provide a self-validating framework, the following are detailed, step-by-step protocols for key experiments used to compare bioisosteres.

Protocol 1: Kinetic Aqueous Solubility Assay (Shake-Flask Method)

This protocol is designed to determine the kinetic solubility of a compound, which is highly relevant for early-stage drug discovery.[16][18]

Materials:

  • Test compounds (BCP and cubane analogues)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (storage and UV-transparent)

  • Thermoshaker

  • Plate centrifuge

  • UV-Vis microplate reader

Procedure:

  • Stock Solution Preparation: Prepare 20 mM stock solutions of each test compound in 100% DMSO.[18]

  • Incubation Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of PBS (pH 7.4) in 1.4 mL storage tubes. This results in a final nominal concentration of 400 µM with 2% DMSO.[18]

  • Equilibration: Place the tubes in a thermoshaker and incubate at 25°C with 850 rpm shaking for 2 hours to allow the solution to reach equilibrium.[18]

  • Precipitate Removal: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer 200 µL of the supernatant from each tube to a UV-transparent 96-well plate.

  • Quantification: Measure the UV absorbance of the samples using a microplate reader. Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared from the DMSO stock solutions in a 50:50 acetonitrile:PBS mixture.[18] The final solubility is reported in µM or µg/mL.

Protocol 2: LogD (pH 7.4) Determination (Shake-Flask Method)

This protocol determines the octanol-water distribution coefficient (LogD) at physiological pH, a key measure of lipophilicity.[10]

Materials:

  • Test compounds

  • 1-Octanol, HPLC grade

  • PBS, pH 7.4

  • DMSO, HPLC grade

  • LC-MS/MS system

Procedure:

  • Phase Pre-saturation: Vigorously shake equal volumes of 1-octanol and PBS (pH 7.4) together for 24 hours. Allow the phases to separate completely before use.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 500 µL of each). Add a small aliquot of the 10 mM stock solution (e.g., 5 µL) to the vial.

  • Equilibration: Cap the vial tightly and shake vigorously for 4 hours at room temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at 3,000 rpm for 10 minutes to ensure complete separation of the octanol and aqueous layers.

  • Sample Analysis: Carefully sample a known volume from both the upper octanol phase and the lower aqueous phase. Dilute each sample appropriately and analyze the concentration of the test compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the intrinsic clearance of a compound in the presence of liver enzymes, providing a crucial prediction of its metabolic fate in vivo.[4]

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates, incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a master mix containing phosphate buffer, MgCl₂, and the liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL). Prepare the NADPH regenerating system solution separately.

  • Pre-incubation: Add the test compound (from a DMSO stock, final concentration typically 1 µM) to the microsome master mix in a 96-well plate. Pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute sample is quenched immediately after adding NADPH.

  • Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[4]

Synthetic Accessibility: An Illustrative Comparison

The ease of synthesis is a critical factor in the adoption of a bioisostere. Recent breakthroughs have made BCP derivatives far more accessible than their cubane counterparts.

G cluster_BCP BCP Synthesis (Photochemical) cluster_Cubane Cubane Synthesis (Classic) Propellane [1.1.1]Propellane (Precursor) Light Light (hν) (Flow Reactor) Propellane->Light AlkylIodide Alkyl Iodide (R-I) AlkylIodide->Light BCP_Product 1-Alkyl-3-iodo-BCP Light->BCP_Product High Yield, Scalable, No Catalyst [20] StartMat 2-Cyclopentenone Step1 Step 1: Diels-Alder StartMat->Step1 8+ Steps, Low Overall Yield [24] Step2 Step 2: Photocyclization Step1->Step2 8+ Steps, Low Overall Yield [24] Step3 Step 3: Favorskii Rearrangement Step2->Step3 8+ Steps, Low Overall Yield [24] Step_n ...Multiple Steps... Step3->Step_n 8+ Steps, Low Overall Yield [24] Cubane_Product Cubane-1,4-dicarboxylate Step_n->Cubane_Product 8+ Steps, Low Overall Yield [24]

Sources

The Metabolic Fortitude of Bicyclo[1.1.1]pentane: A Comparative Guide to Outperforming Phenyl Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping "Flatland" to Build Better Drugs

In the intricate world of medicinal chemistry, the strategic design of a drug molecule is a delicate balance of achieving potent biological activity while optimizing for favorable pharmacokinetic properties. For decades, the phenyl ring has been a cornerstone scaffold in drug design, its rigid structure and predictable substitution patterns making it a reliable building block. However, this ubiquity comes with inherent liabilities. Phenyl rings are often susceptible to metabolic breakdown, can contribute to poor solubility, and may lead to off-target effects.[1][2] This has spurred a movement to "escape from flatland"—a strategic shift away from planar, two-dimensional structures towards three-dimensional, saturated scaffolds.[1][3]

One of the most successful protagonists in this new chapter of drug design is bicyclo[1.1.1]pentane (BCP). This compact, rigid, and non-planar carbocycle has emerged as a superior bioisostere for the para-substituted phenyl ring.[3][4][5][6][7][8][9] Bioisosterism, the practice of substituting one molecular fragment with another that has similar physical or chemical properties, is a cornerstone of rational drug design aimed at enhancing efficacy, reducing toxicity, or improving pharmacokinetics.[10][11][12][13] This guide provides an in-depth technical comparison of the metabolic stability of BCP-containing compounds versus their traditional phenyl analogs, grounded in mechanistic principles and supported by validated experimental protocols.

The Gatekeepers of Metabolism: Cytochrome P450 Enzymes

To understand why BCP excels, we must first understand the primary challenge it overcomes: metabolic oxidation by Cytochrome P450 (CYP) enzymes. The CYP superfamily, located predominantly in the liver, is the body's primary defense mechanism against foreign substances (xenobiotics), including most drugs.[14][15][16] These enzymes are responsible for the majority of Phase I metabolism, a process that introduces or exposes functional groups on a drug molecule, typically through oxidation.[14] This modification generally makes the compound more water-soluble, facilitating its excretion from the body.[14][16]

While there are over 50 human CYP enzymes, a small subset is responsible for metabolizing the vast majority of clinically used drugs, with CYP3A4 and CYP2D6 being the most significant.[15][17] The susceptibility of a drug to this enzymatic machinery is a critical determinant of its half-life, bioavailability, and potential for drug-drug interactions.

A Tale of Two Cores: Mechanistic Insights into Metabolic Stability

The fundamental difference in metabolic stability between a phenyl ring and a BCP core lies in their intrinsic chemical nature and how they are perceived by CYP enzymes.

The Vulnerability of the Phenyl Ring

The electron-rich π-system of the phenyl ring makes it an attractive substrate for the oxidative power of CYP enzymes. The most common metabolic pathway is aromatic hydroxylation, where a hydroxyl group is added directly to the ring. This process can create phenols, which are then readily conjugated in Phase II metabolism for excretion. However, this pathway can also lead to the formation of highly reactive and potentially toxic epoxide or quinone intermediates.[1][2][8] This metabolic liability not only leads to rapid clearance of the drug but also carries a risk of idiosyncratic toxicity.

cluster_phenyl Phenyl Ring Metabolism Phenyl Phenyl-containing Drug CYP450 CYP450 Enzymes (Oxidation) Phenyl->CYP450 Hydroxylated Hydroxylated Metabolite (e.g., Phenol) CYP450->Hydroxylated Common Reactive Reactive Intermediates (Epoxides, Quinones) CYP450->Reactive Potential Risk Excretion Phase II Conjugation & Excretion Hydroxylated->Excretion

Caption: Metabolic fate of a phenyl ring via CYP450 oxidation.

The Resilience of the BCP Core

The BCP scaffold presents a starkly different picture. Its structure is composed entirely of sp³-hybridized carbons locked in a strained cage. This unique geometry results in exceptionally high C-H bond dissociation energies, making the core highly resistant to the hydrogen atom abstraction mechanisms often employed by CYP enzymes.[18] Unlike the accessible electrons of an aromatic ring, the sigma bonds of the BCP are poor substrates for oxidation.

Furthermore, the rigid, three-dimensional nature of the BCP provides a steric shield. It effectively blocks the active site of metabolic enzymes from accessing not only the core itself but also the functional groups attached at the bridgehead positions.[5][8] This "metabolic armor" is a key reason for the enhanced stability of BCP-containing drugs.

cluster_bcp BCP Core Stability BCP_Drug BCP-containing Drug CYP450_2 CYP450 Enzymes BCP_Drug->CYP450_2 Resistant Metabolically Resistant (Minimal Oxidation) CYP450_2->Resistant High C-H BDE Steric Shielding cluster_workflow1 Workflow: Microsomal Stability Assay Start 1. Prepare Reagents - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor Solution Incubate 2. Incubate at 37°C Start->Incubate Sample 3. Sample at Time Points (0, 5, 15, 30, 45 min) Incubate->Sample Quench 4. Quench Reaction (Add cold Acetonitrile + Internal Standard) Sample->Quench Analyze 5. Analyze Samples (LC-MS/MS) Quench->Analyze Calculate 6. Calculate - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Caption: High-level workflow for the liver microsomal stability assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM in buffer).

    • Thaw a vial of pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This ensures a constant supply of the NADPH cofactor required by CYP enzymes. [19]2. Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH solution.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination (Quenching):

    • Immediately stop the reaction by adding the aliquot to a well containing a 3-5 fold excess of cold acetonitrile. This solvent precipitates the microsomal proteins. Include a known concentration of an internal standard for accurate quantification. [20][21]5. Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * 1000) / protein concentration . [19]

Experimental Protocol 2: Hepatocyte Stability Assay

Causality and Rationale: While the microsomal assay is excellent for assessing Phase I metabolism, it lacks Phase II enzymes and does not account for how a drug enters the liver cell. The hepatocyte stability assay addresses these gaps. By using intact, cryopreserved primary hepatocytes, this experiment is considered the in vitro "gold standard" as it incorporates the full metabolic machinery of the liver, including both Phase I and Phase II enzymes, their necessary cofactors, and the influence of cellular uptake and transport processes. [22][21][23][24][25]This provides a more comprehensive and physiologically relevant prediction of a compound's hepatic clearance.

cluster_workflow2 Workflow: Hepatocyte Stability Assay Start 1. Prepare Reagents - Test Compound (1 µM) - Cryopreserved Hepatocytes (0.5-1.0 x 10^6 cells/mL) Incubate 2. Incubate at 37°C (Suspension in plate) Start->Incubate Sample 3. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench 4. Quench Reaction (Add cold Acetonitrile + Internal Standard) Sample->Quench Analyze 5. Analyze Samples (LC-MS/MS) Quench->Analyze Calculate 6. Calculate - Half-life (t½) - Intrinsic Clearance (CLint) Analyze->Calculate

Caption: High-level workflow for the hepatocyte stability assay.

Detailed Step-by-Step Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat, mouse) in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium.

    • Perform a cell count and viability check (e.g., using Trypan Blue exclusion) to ensure cell health.

    • Dilute the hepatocyte suspension to the desired final concentration (typically 0.5 to 1.0 x 10⁶ viable cells/mL). [26]2. Incubation:

    • In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C with gentle shaking.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM). [25]3. Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension. The time points are typically longer than in the microsomal assay to account for cell permeability and potentially slower metabolism.

  • Reaction Termination (Quenching):

    • Follow the same quenching procedure as the microsomal assay, adding the sample to cold acetonitrile with an internal standard to stop all enzymatic activity and lyse the cells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) and scale it to the whole liver, often reported in units of µL/min/10⁶ cells . [26]

Quantitative Data: The Performance Advantage of BCP

The theoretical benefits of replacing a phenyl ring with a BCP core are consistently validated by experimental data. The substitution often leads to dramatic improvements not just in metabolic stability, but across a range of critical drug-like properties.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogImprovement FactorReference(s)
Metabolic Stability (Human Hepatocytes) High ClearanceLow to Moderate ClearanceSignificant Increase in Half-life[27]
Aqueous Solubility 8 µM74 µM9.3x Increase [1]
Passive Permeability (Artificial Membrane) 230 nm/s705 nm/s3.1x Increase [1]
Non-specific Binding High TendencyMarkedly DecreasedQualitative Improvement[1][8]

This table summarizes representative data from comparative studies. Actual results are compound-dependent.

As demonstrated in a pivotal study on a γ-secretase inhibitor, replacing a central fluorophenyl ring with a BCP moiety resulted in an equipotent compound with significantly improved aqueous solubility and passive permeability. [3]These enhanced biopharmaceutical properties translated directly to superior oral absorption in animal models, showcasing a nearly four-fold increase in exposure (AUC) compared to the phenyl analog. [3]This and other studies provide compelling evidence that BCP is not merely a passive spacer but an active contributor to a superior overall drug profile. [3][4][6][28]

Conclusion: A Superior Building Block for Modern Drug Discovery

The strategic replacement of a phenyl ring with a bicyclo[1.1.1]pentane core is a validated and powerful tactic for overcoming fundamental challenges in drug development. The BCP moiety confers exceptional metabolic stability by virtue of its high bond dissociation energies and steric shielding, rendering it far more resilient to CYP450-mediated oxidation than its aromatic counterpart.

Key Advantages of BCP Incorporation:

  • Enhanced Metabolic Stability: Leads to longer drug half-life, which can allow for less frequent dosing and a more predictable pharmacokinetic profile. [5][28][22]* Improved Physicochemical Properties: The non-planar, less lipophilic nature of BCP often results in dramatic increases in aqueous solubility and membrane permeability, crucial factors for achieving good oral bioavailability. [3][4][6]* Reduced Safety Risks: By circumventing metabolic pathways that can generate reactive intermediates, the BCP core mitigates the risk of mechanism-based toxicity. [8]* Optimized Drug-Likeness: The move to a 3D scaffold can improve a molecule's developability profile, increasing the likelihood of success as it advances through the development pipeline.

For researchers, scientists, and drug development professionals, the evidence is clear. When facing challenges of metabolic instability, poor solubility, or potential toxicity associated with an aromatic ring, the bicyclo[1.1.1]pentane bioisostere should be considered a premier tool for building more robust, safer, and more effective medicines.

References

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A Senior Application Scientist's Guide to Bicyclo[1.1.1]pentane (BCP) and Adamantane Derivatives: A Comparative Analysis of Physicochemical Properties for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Three-Dimensional Landscape of Medicinal Chemistry

In modern drug discovery, the strategic move away from flat, aromatic structures—a concept often termed "escaping flatland"—has become a cornerstone of medicinal chemistry.[1] The rationale is clear: molecules with greater three-dimensionality often exhibit improved physicochemical properties, leading to better clinical candidates. Among the most valuable scaffolds in this new paradigm are saturated bioisosteres, rigid carbon frameworks that mimic the spatial arrangement of common moieties like phenyl or tert-butyl groups.

This guide focuses on two prominent players in this space: bicyclo[1.1.1]pentane (BCP) and adamantane. Both are rigid, sp³-rich hydrocarbon cages that medicinal chemists use to replace traditional groups, but their impact on a molecule's properties can be profoundly different. BCP is a strained, compact bicyclic system frequently employed as a non-classical bioisostere for a para-substituted phenyl ring or a tert-butyl group.[2][3] Adamantane, a larger, thermodynamically stable tricyclic cage, is also used to replace phenyl rings and other groups, often to introduce lipophilicity and act as a rigid scaffold.[4][5]

Understanding the distinct physicochemical profiles of BCP and adamantane derivatives is critical for making informed decisions during lead optimization. This guide provides an in-depth, objective comparison of their key properties—lipophilicity, solubility, and metabolic stability—supported by experimental data and detailed protocols for their measurement. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically deploy these powerful scaffolds in their quest for novel therapeutics.

A Tale of Two Cages: Structural and Steric Properties

The fundamental differences between BCP and adamantane begin with their distinct geometries. BCP is a bicyclo[1.1.1]pentane, a compact structure with bridgehead carbons separated by a mere 1.85 Å.[2] Adamantane is a larger, chair-like tricyclo[3.3.1.1³⁷]decane. These structural disparities dictate their utility as bioisosteres.

BCP serves as an excellent mimic for a para-substituted phenyl ring where the original ring acts primarily as a rigid spacer, without engaging in crucial π-π stacking interactions.[2][6] Its compact nature makes it significantly smaller than a phenyl ring.[2] Adamantane, on the other hand, provides a much larger, more lipophilic scaffold. Its rigid framework is ideal for precisely positioning substituents to explore interactions with a target protein and for filling large hydrophobic pockets.[4]

G cluster_0 Core Structures BCP Bicyclo[1.1.1]pentane (BCP) Compact & Linear Adamantane Adamantane Bulky & Cage-like

Caption: Core structures of Bicyclo[1.1.1]pentane (BCP) and Adamantane.

PropertyBicyclo[1.1.1]pentane (BCP)AdamantanePhenyl (for comparison)
Role Bioisostere for p-phenyl, t-butyl, alkyne[3][7]Bioisostere for phenyl, bulky hydrophobic groups[4]Aromatic spacer/interacting moiety
Hybridization sp³sp³sp²
Shape Compact, linear spacerBulky, globular cageFlat, planar
Bridgehead Distance ~1.85 Å[2]~3.1 Å~2.79 Å (para-carbons)[2]

Table 1. High-level comparison of structural and steric properties.

Lipophilicity (LogP): A Critical Determinant of ADME

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a master variable in drug design, influencing every aspect of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The choice between BCP and adamantane often hinges on the desired modulation of this property.

BCP: A Tool for Reducing Lipophilicity A recurring theme in medicinal chemistry is the challenge of "lipophilic creep" during lead optimization. BCP offers a powerful solution. Due to its lower carbon count and unique electronic properties, replacing a phenyl ring or tert-butyl group with a BCP moiety consistently reduces lipophilicity and improves a compound's physicochemical profile.[2][7] This often translates to improved solubility and reduced non-specific binding.[8]

Adamantane: A Strategy for Increasing Lipophilicity Conversely, adamantane is inherently hydrophobic and is frequently incorporated to increase a molecule's lipophilicity.[4][9] This can be advantageous for enhancing membrane permeability or promoting binding within a greasy pocket of a target protein. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, a trade-off that must be carefully managed.[10][11][12]

Parent CompoundAnaloguecLogP (Parent)cLogP (Analogue)ΔcLogPReference Insight
Phenyl-containing GSMBCP-containing GSM3.52.1-1.4 BCP significantly improves drug-like properties, including lipophilicity.[6]
Phenyl-containing AntimalarialAdamantyl-containing Antimalarial4.25.8+1.6 Adamantane is a hydrophobic group used to fill lipophilic pockets.[13]

Table 2. Comparative LogP data illustrating the opposing effects of BCP and adamantane incorporation. (Note: cLogP values are illustrative based on typical changes reported in the literature).

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the "gold standard" stir-flask (or shake-flask) method for measuring LogP, a technique applicable to a wide range of compounds.[14]

Causality Behind Choices:

  • Pre-saturation: Saturating the octanol and water phases with each other ensures that the volumes do not change during the experiment, which would alter the final concentration measurements.

  • Analyte Concentration: Working below the critical micelle concentration (for surfactants) and well below the solubility limit in either phase is crucial to measure the partitioning of individual molecules, not aggregates or undissolved solids.[14]

  • Analysis Method: HPLC or LC-MS/MS provides the necessary sensitivity and specificity to accurately quantify the analyte in each phase, especially when concentrations are low.[15]

Step-by-Step Methodology:

  • Phase Preparation: Mix equal volumes of 1-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically 1-octanol for lipophilic compounds).

  • Partitioning: In a glass vial, combine a known volume of the octanol-saturated buffer and a known volume of the water-saturated octanol. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vial and shake or stir vigorously for several hours (e.g., 2-4 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g for 10 minutes) to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the upper octanol layer and the lower aqueous layer. Be meticulous to avoid cross-contamination at the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Caption: Workflow for experimental LogP determination via the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a non-negotiable property for oral drug candidates, as a compound must dissolve in the gastrointestinal tract to be absorbed.[16][17] Low solubility can halt development, causing poor bioavailability, unreliable in vitro assay results, and formulation nightmares.[16][18]

BCP: A Proven Strategy for Enhancing Solubility The replacement of a flat, hydrophobic phenyl ring with a 3D, less lipophilic BCP cage is a highly effective and validated strategy for improving aqueous solubility.[2][6][8] This enhancement is often dramatic. In the case of the LpPLA2 inhibitor Darapladib, replacing a phenyl ring with BCP resulted in a 3-fold increase in thermodynamic solubility and a 9-fold increase in kinetic solubility.[2] This effect is a direct consequence of BCP's lower lipophilicity and its inability to form strong crystal lattice packing interactions typical of flat aromatic systems.

Adamantane: A Solubility Challenge The inherent lipophilicity of adamantane means its incorporation typically decreases aqueous solubility. While this may be acceptable for certain applications (e.g., topical agents), it presents a significant hurdle for oral drug development. Indeed, studies have shown that replacing an adamantane group with other, less lipophilic bicyclic groups can be a viable strategy to improve the solubility of a lead compound while retaining potency.[10][11][12]

Parent MoietyReplacement MoietyEffect on Aqueous SolubilityReference Insight
para-PhenylBCPSignificantly Increases The BCP analogue of Darapladib showed a 9-fold increase in kinetic solubility.[2]
AdamantaneNorcamphaneSignificantly Increases Bicyclic ureas are up to 10-fold more soluble than corresponding adamantyl ureas.[11][12]

Table 3. General effects of BCP and adamantane on aqueous solubility.

Experimental Protocols: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility measurements are valuable, but they answer different questions and are used at different stages of drug discovery.[19][20]

A. Kinetic Solubility Assay (High-Throughput Screening)

This assay is designed for speed and is ideal for screening large compound libraries in early discovery to flag potential issues.[18][20] It measures how well a compound dissolves when rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Causality Behind Choices:

  • DMSO Stock: High-throughput screening relies on compounds being pre-dissolved in an organic solvent like DMSO. The assay mimics the conditions of many biological assays where a compound is introduced via DMSO.

  • Nephelometry/Turbidimetry: Light scattering (nephelometry) or absorbance (turbidimetry) are extremely fast detection methods suitable for automation in 96- or 384-well plate formats, allowing for rapid assessment of precipitation.[17][20]

Step-by-Step Methodology:

  • Compound Plating: Dispense a small volume (e.g., 1-2 µL) of a high-concentration compound stock solution (e.g., 10 mM in DMSO) into the wells of a microtiter plate.

  • Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to each well to reach the final desired concentration (e.g., 100 µM).

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Detection: Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[18]

  • Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

G cluster_workflow Kinetic Solubility Assay Workflow A 1. Dispense DMSO Stock into Plate B 2. Add Aqueous Buffer (Precipitation Event) A->B C 3. Incubate (1-2 hours) B->C D 4. Read Plate (Nephelometry) C->D E 5. Determine Solubility Concentration D->E

Caption: Workflow for a high-throughput kinetic solubility assay.

B. Thermodynamic Solubility Assay (Lead Optimization)

This is the "gold standard" assay that measures the true equilibrium solubility of a compound's most stable crystal form.[16] It is more time and resource-intensive, making it suitable for later-stage lead optimization.[20]

Causality Behind Choices:

  • Solid Compound: Starting with excess solid compound ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • Long Incubation: A long incubation period (24-48 hours) is required to ensure the system reaches equilibrium between the dissolved and solid states.[18]

  • Filtration/Quantification: Separation of undissolved solid by filtration followed by precise quantification via HPLC is necessary for an accurate measurement.[19]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (pH 7.4).

  • Equilibration: Seal the vial and agitate (e.g., using a shaker or rotator) at a constant temperature for an extended period (24-48 hours) to allow the solution to reach equilibrium.

  • Filtration: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Result: The measured concentration is the thermodynamic solubility.

Metabolic Stability: Designing for a Longer Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP450) superfamily in the liver.[21] A metabolically labile compound will be cleared from the body too quickly, resulting in a short half-life and poor oral bioavailability.

BCP: A Shield Against Metabolism Aromatic rings are often sites of metabolic attack (e.g., hydroxylation). Replacing a phenyl ring with a BCP cage, which is composed entirely of saturated sp³-hybridized carbons, can effectively block this metabolic pathway.[8][22] The C-H bonds on the BCP core are generally less susceptible to CYP450-mediated oxidation, leading to significantly improved metabolic stability and a longer in vivo half-life.[22]

Adamantane: A Double-Edged Sword The adamantane cage is also frequently used as a metabolic shield. Its bulky, rigid structure can sterically hinder access of metabolic enzymes to a nearby labile functional group (e.g., an amide).[23][24] However, the adamantane core itself is not metabolically inert. It is susceptible to hydroxylation by CYP450 enzymes at its tertiary (bridgehead) and secondary carbons.[25] This can sometimes create a new metabolic liability. Therefore, while adamantane can improve stability, its own metabolic fate must be carefully evaluated.[23][25]

Parent MoietyReplacement MoietyEffect on Metabolic StabilityReference Insight
para-PhenylBCPGenerally Increases Saturated BCP ring is more stable in the CYP450 environment than a phenyl ring.[8][22]
Labile GroupAdamantyl ShieldCan Increase The bulky cage can block enzyme access to other parts of the molecule.[23]
Adamantane CoreN/ACan be a Liability Adamantane itself can be hydroxylated by CYP450 enzymes.[25]

Table 4. Comparative effects of BCP and adamantane on metabolic stability.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This is the most common in vitro assay to assess metabolic stability in early discovery.[15][21] It measures the rate at which a compound is depleted when incubated with liver microsomes, which are vesicles containing a high concentration of CYP450 enzymes.

Causality Behind Choices:

  • Liver Microsomes: This subcellular fraction is enriched with the Phase I drug-metabolizing enzymes (CYP450s) and is a cost-effective and reproducible system for screening.[21]

  • NADPH: This cofactor is essential for the catalytic activity of CYP450 enzymes. The reaction is initiated by its addition, and control incubations without NADPH are crucial to distinguish enzymatic degradation from chemical instability.

  • Time Points: Measuring the compound concentration over several time points allows for the calculation of a degradation rate and, subsequently, the half-life (t½) and intrinsic clearance (CLint).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and buffer (e.g., potassium phosphate buffer, pH 7.4) in a microcentrifuge tube or 96-well plate.

  • Pre-incubation: Add the test compound (from a DMSO or acetonitrile stock, final organic solvent concentration <1%) to the mixture and pre-incubate at 37°C for 5-10 minutes to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard. The "0-minute" sample is taken immediately after adding NADPH.

  • Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

G cluster_workflow Microsomal Stability Assay Workflow A 1. Incubate Compound with Liver Microsomes at 37°C B 2. Initiate Reaction with NADPH A->B C 3. Quench Reaction at Time Points (0-60 min) with Acetonitrile B->C D 4. Centrifuge to Pellet Protein C->D E 5. Analyze Supernatant by LC-MS/MS D->E F 6. Calculate t½ and CLint E->F

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Conclusion: A Strategic Choice Based on Design Goals

Bicyclo[1.1.1]pentane and adamantane are both powerful, sp³-rich scaffolds that enable medicinal chemists to overcome the limitations of traditional flat aromatic rings. However, they are not interchangeable. The choice between them is a strategic decision dictated entirely by the specific design objective for a given drug candidate.

  • Choose BCP when the goal is to:

    • Decrease lipophilicity and improve aqueous solubility.

    • Enhance metabolic stability by replacing a metabolically active phenyl ring.

    • Mimic the linear, rigid spacing of a para-substituted benzene ring.

    • Maintain or improve permeability.

  • Choose Adamantane when the goal is to:

    • Increase lipophilicity to engage with a hydrophobic target pocket.

    • Act as a large, rigid anchor to orient other functional groups.

    • Sterically shield a nearby functional group from metabolic degradation.

By understanding the fundamental differences in their physicochemical properties and by employing the robust experimental protocols detailed in this guide, researchers can harness the full potential of these three-dimensional bioisosteres to design safer, more effective medicines.

References

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

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A Researcher's Guide to the Definitive Structural Validation of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a paramount bioisostere for aryl rings and tert-butyl groups. Its rigid, cage-like structure offers a unique three-dimensional vector for exploring chemical space, often improving metabolic stability and solubility. 1-Bromobicyclo[1.1.1]pentane (Br-BCP) is a key building block for introducing this valuable scaffold. However, its small size, volatility, and strained nature pose a significant challenge for unambiguous structural characterization.

This guide provides a comparative analysis of the analytical techniques required to validate the structure of Br-BCP. We will move from initial spectroscopic confirmation to the gold standard of single-crystal X-ray diffraction, explaining the rationale behind each step and why a multi-faceted approach is essential for scientific rigor.

Part 1: Initial Characterization - Building the Hypothesis

The first step in analyzing a newly synthesized batch of Br-BCP involves standard spectroscopic and spectrometric techniques. These methods confirm the molecular formula and provide strong evidence for the proposed connectivity, but they do not definitively prove the three-dimensional structure.

Spectroscopic & Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the presence of the BCP cage. The highly symmetrical structure of Br-BCP results in a simple ¹H NMR spectrum, typically showing two signals: one for the bridgehead proton (C3-H) and one for the six methylene protons (C2/C4-H). The absence of complex splitting patterns is a key indicator of the BCP framework. ¹³C NMR will similarly show distinct signals for the substituted bridgehead (C1-Br), the opposing bridgehead (C3), and the methylene carbons (C2/C4).

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition. For Br-BCP (C₅H₇Br), HRMS will provide a high-precision mass measurement that distinguishes this formula from any other potential isomers, confirming that the correct atoms are present in the molecule.

Limitations of Initial Characterization: While essential, these techniques are insufficient for unambiguous validation. NMR confirms the chemical environment and connectivity, and HRMS confirms the elemental formula. However, they do not provide precise, experimentally determined bond lengths and angles that define the unique, strained geometry of the BCP cage. This information is critical, as the therapeutic and physiological properties of BCP-containing molecules are intrinsically linked to their precise 3D structure.

Part 2: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Diffraction

To definitively determine the three-dimensional structure of the BCP core in this compound, single-crystal X-ray diffraction is the ultimate arbiter. It provides a precise map of electron density from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision.

The Challenge: A Volatile Liquid

This compound is a volatile liquid at room temperature, which makes growing the single crystals required for X-ray diffraction a significant hurdle. The standard solution in such cases is to synthesize a stable, crystalline derivative. This not only facilitates crystal growth but also provides an opportunity to confirm the reactivity and chemical identity of the starting material.

Experimental Workflow: From Liquid Precursor to Crystalline Proof

The following workflow outlines the necessary steps to achieve a definitive structural validation.

G cluster_synthesis Synthesis & Derivatization cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis Br_BCP This compound (Liquid, Volatile) Carboxylation Grignard Formation followed by CO₂ Quench Br_BCP->Carboxylation 1. Mg, THF 2. CO₂(s) BCP_Acid Bicyclo[1.1.1]pentane-1-carboxylic Acid (Solid) Carboxylation->BCP_Acid Dissolution Dissolve BCP-Acid in suitable solvent (e.g., Ethyl Acetate) BCP_Acid->Dissolution Vapor_Diffusion Slow Vapor Diffusion of anti-solvent (e.g., Hexane) Dissolution->Vapor_Diffusion Crystals Single Crystals Vapor_Diffusion->Crystals Mounting Mount Crystal on Diffractometer Crystals->Mounting Data_Collection X-ray Data Collection (Rotation Method) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Structure (Bond Lengths, Angles) Refinement->Final_Structure

Figure 1. Workflow for the definitive structural validation of this compound.

Protocol 1: Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid

This protocol describes a plausible and robust method for converting the liquid Br-BCP into a crystalline solid suitable for X-ray analysis.

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the activated magnesium at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice bath.

    • Carefully add crushed dry ice (solid CO₂) in portions to the vigorously stirred solution. A large excess of dry ice is used to ensure complete reaction and to keep the temperature low.

    • Allow the mixture to warm to room temperature overnight as the excess CO₂ sublimes.

  • Work-up and Isolation:

    • Quench the reaction mixture by slowly adding 1 M aqueous HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bicyclo[1.1.1]pentane-1-carboxylic acid.

    • Purify the crude solid by recrystallization or column chromatography to obtain the pure carboxylic acid.

Protocol 2: Single Crystal Growth by Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing high-quality single crystals.[1]

  • Preparation:

    • Dissolve a small amount (5-10 mg) of purified bicyclo[1.1.1]pentane-1-carboxylic acid in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) in a small, open vial. A good solvent is one in which the compound is readily soluble.

    • Place this inner vial inside a larger, sealable jar or beaker that contains a layer of a "poor" or "anti-solvent" (e.g., hexane, pentane). A poor solvent is one in which the compound is insoluble but which is miscible with the good solvent.[1]

  • Diffusion and Growth:

    • Seal the outer jar. The more volatile anti-solvent will slowly diffuse into the inner vial's solution.

    • This gradual change in solvent composition slowly reduces the solubility of the compound, leading to a state of supersaturation and, ideally, the nucleation and slow growth of single crystals.

    • Place the sealed jar in a location free from vibrations and temperature fluctuations. Crystal growth can take anywhere from a few days to several weeks.[2]

  • Crystal Harvesting:

    • Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., Paratone-N).[3]

Protocol 3: Single-Crystal X-ray Data Collection and Analysis
  • Mounting and Data Collection:

    • The oil-coated crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent crystal decay from radiation damage.

    • The crystal is centered in the X-ray beam of a diffractometer.[4]

    • A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. As the crystal rotates, a diffraction pattern is produced when the orientation of the crystal lattice satisfies Bragg's Law.[4]

    • A detector records the position and intensity of thousands of diffracted X-ray reflections.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods for small molecules). This allows for the calculation of an initial electron density map.

    • An initial model of the molecule is built into the electron density map.

    • The atomic positions and thermal parameters are refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.

Part 3: Data Interpretation and Comparative Analysis

The result of a successful X-ray crystallographic experiment is a definitive, three-dimensional model of the molecule. This allows for the direct measurement of the key structural parameters of the BCP core.

Expected Crystallographic Data for a BCP Derivative

The following table summarizes the kind of high-precision data obtained from X-ray crystallography and compares it with the qualitative or indirect information provided by other methods.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles.Connectivity, chemical environment, symmetry.Elemental composition, molecular weight.
C1-C3 Bridgehead Distance Directly measurable (typically ~1.85 Å)Not directly measurable.Not measurable.
C-C Bond Lengths High precision (e.g., 1.54 ± 0.002 Å)Not measurable.Not measurable.
C-C-C Bond Angles High precision (e.g., Bridgehead ~95°)Not directly measurable.Not measurable.
Sample Phase Solid (Single Crystal)Liquid / SolutionGas / Desorbed Ions
Ambiguity Unambiguous 3D structureStructure is inferred, not proven.No 3D structural information.
Logical Framework for Structural Validation

The process of validating a molecular structure follows a logical progression, where each step provides a higher level of certainty.

G cluster_level1 Level 1: Composition & Connectivity cluster_level2 Level 2: Purity cluster_level3 Level 3: Definitive 3D Structure NMR NMR Spectroscopy GC Gas Chromatography NMR->GC Suggests Structure MS Mass Spectrometry MS->GC Confirms Formula XRAY Single-Crystal X-ray Diffraction GC->XRAY Confirms Purity for Crystallization

Figure 2. Hierarchy of analytical techniques for molecular structure validation.

Conclusion

While techniques like NMR and mass spectrometry are fundamental for the initial identification and purity assessment of this compound, they are insufficient to definitively validate its unique three-dimensional geometry. The inherent strain and specific bond lengths and angles of the BCP cage, which are the very source of its desirable properties as a bioisostere, can only be unambiguously confirmed through single-crystal X-ray diffraction.

For a volatile liquid like Br-BCP, this requires a scientifically rigorous approach of chemical derivatization to form a stable, crystalline solid. The successful execution of the described workflow—from synthesis of a solid derivative, through careful crystallization, to high-resolution X-ray data collection—provides the irrefutable proof of structure demanded by the fields of medicinal chemistry and materials science. This multi-step, comparative approach represents the gold standard for the structural validation of challenging yet vital chemical building blocks.

References

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  • Vertex AI Search. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
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  • IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved January 14, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 14, 2026, from [Link]

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  • University of Florida. (2015). Crystal Growing Tips. Retrieved January 14, 2026, from [Link]

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  • Wikipedia. (n.d.). X-ray crystallography. Retrieved January 14, 2026, from [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9576-9584. Available from: [Link]

  • Gianatassio, R., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(44), e2208985119. Available from: [Link]

  • Kaszynski, P., & Michl, J. (1995). U.S. Patent No. 5,405,550. Washington, DC: U.S. Patent and Trademark Office.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. Retrieved January 14, 2026, from [Link]

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The Bicyclo[1.1.1]pentane (BCP) Advantage: A Comparative Guide to a Superior tert-Butyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that enhance physicochemical and pharmacokinetic properties is a paramount objective. The tert-butyl group, a ubiquitous motif, is often incorporated to probe steric tolerance in receptor pockets. However, its utility is frequently undermined by inherent liabilities, notably high lipophilicity and susceptibility to metabolic oxidation, which can lead to poor solubility, rapid clearance, and potential toxicity.[1][2] This guide provides an in-depth comparison of the bicyclo[1.1.1]pentane (BCP) group as a bioisosteric replacement for the tert-butyl moiety, presenting experimental data to support its role as a superior alternative for developing drug candidates with more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Bicyclo[1.1.1]pentane has emerged as a critical three-dimensional, sp³-rich structural motif that can act as a non-classical bioisostere for not only the tert-butyl group but also for para-substituted phenyl rings and alkynes.[3][4][5] Its rigid, cage-like structure provides a similar steric footprint to the tert-butyl group but with a fundamentally different and more advantageous set of chemical properties. The replacement of a tert-butyl group with a BCP core often leads to significantly improved aqueous solubility, enhanced metabolic stability, and better overall pharmacokinetic parameters, while frequently maintaining or even improving biological potency.[3][6]

Part 1: A Head-to-Head Comparison of Physicochemical Properties

The success of a drug candidate is inextricably linked to its physicochemical properties. These characteristics govern how a molecule behaves in a biological system, from its ability to dissolve in the gut to its resistance to being broken down by the liver. Here, we dissect the key property differences between BCP and tert-butyl analogues.

Metabolic Stability: Resisting the Oxidative Machinery

A primary drawback of the tert-butyl group is its vulnerability to oxidation by cytochrome P450 (CYP) enzymes, the body's primary metabolic machinery.[7] This process typically involves the abstraction of a hydrogen atom from one of the methyl groups, leading to hydroxylation and subsequent rapid clearance.[7]

The BCP cage, in contrast, is exceptionally resistant to metabolic degradation.[8][9] Its structure is composed of highly strained sp³-hybridized carbons, resulting in strong carbon-hydrogen bonds that are less susceptible to enzymatic oxidation.[6] This inherent stability translates directly to longer half-lives and improved oral bioavailability.

Case Study Data: Metabolic Stability of Analogues

A comparative study on isosteres for the drug candidates bosentan and vercirnon highlights this advantage. The metabolic stability, measured as the percentage of the compound remaining after incubation with human liver microsomes (HLM), demonstrates the clear superiority of the BCP analogue.

Compound SeriesIsostereHLM Stability (% remaining)
Bosentan Analogue tert-Butyl2%
Bicyclo[1.1.1]pentanyl 78%
Vercirnon Analogue tert-Butyl1%
Bicyclo[1.1.1]pentanyl 37%
Data synthesized from Westphal et al. (2015).[2]
Lipophilicity & Solubility: Escaping the Grease

High lipophilicity, a common feature of tert-butyl-containing compounds, can lead to a cascade of undesirable effects, including poor aqueous solubility, increased non-specific binding to plasma proteins, and off-target toxicity.[1][10] The replacement with a BCP group typically reduces lipophilicity, as measured by the logarithm of the distribution coefficient (ChromLogD).[3] This reduction in "greasiness" almost invariably leads to a marked improvement in aqueous solubility.[1][11][12]

Case Study Data: Lipophilicity and Solubility

In the same series of bosentan and vercirnon analogues, the switch to a BCP group resulted in a favorable decrease in lipophilicity and a dramatic increase in kinetic solubility.

Compound SeriesIsostereChromLogDKinetic Solubility (μM)
Bosentan Analogue tert-Butyl3.91
Bicyclo[1.1.1]pentanyl 2.6 200
Vercirnon Analogue tert-Butyl4.32
Bicyclo[1.1.1]pentanyl 3.0 170
Data synthesized from Westphal et al. (2015).[2]

This enhancement is critical for oral drug development, where sufficient solubility in gastrointestinal fluids is a prerequisite for absorption. An 80-fold increase in the aqueous solubility was observed when a phenyl group in Imatinib was replaced with a BCP moiety, showcasing the profound impact of this scaffold.[1]

Part 2: Impact on Biological Activity

While improving ADME properties is crucial, it cannot come at the expense of on-target biological activity. The rigid structure of BCP effectively mimics the steric bulk of the tert-butyl group, allowing it to fill the same receptor pockets. The impact on potency is target-dependent, but numerous case studies show that activity is often retained or, in some cases, enhanced.[6]

For instance, in the development of LpPLA2 inhibitors, replacing a phenyl ring (a common application that shares principles with tert-butyl replacement) with a BCP moiety maintained high potency while significantly improving the physicochemical profile, including a 9-fold increase in kinetic solubility.[13][14] Similarly, replacing a tert-butyl group on the dual endothelin receptor antagonist bosentan with a BCP analogue led to a significant increase in activity against the endothelin receptor subtype B (ETB).[6]

Part 3: Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, it is essential to understand the experimental protocols used to generate the comparative data. These protocols are designed as self-validating systems, incorporating controls and standards to guarantee accuracy.

Protocol 1: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes. The disappearance of the parent compound over time when incubated with liver microsomes is monitored.

Experimental Workflow: Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-warm microsomes and compound at 37°C A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) in Phosphate Buffer (pH 7.4) B->D C Prepare NADPH Cofactor Solution (10 mM) E Initiate Reaction: Add NADPH solution C->E D->E Add compound to microsomes F Incubate at 37°C. Take aliquots at time points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add ice-cold acetonitrile with internal standard F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify remaining parent compound vs. time zero I->J

Caption: Workflow for determining in vitro metabolic stability.

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Human liver microsomes are suspended in a phosphate buffer (pH 7.4). A solution of the essential cofactor NADPH, which fuels the P450 enzymes, is also prepared.

  • Incubation: The microsome suspension and the test compound (at a final concentration of ~1 µM) are pre-warmed to 37°C. The metabolic reaction is initiated by adding the NADPH solution.

  • Time Course Sampling: The reaction mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching and Processing: The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard (for accurate quantification). This step also precipitates the microsomal proteins. The samples are centrifuged to pellet the protein.

  • Analysis: The supernatant, containing the remaining compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent drug relative to the internal standard.

  • Causality: The rate of disappearance of the parent compound allows for the calculation of its intrinsic clearance and metabolic half-life (t½). The inclusion of a "minus-NADPH" control, where the cofactor is omitted, is critical to ensure that compound loss is due to enzymatic metabolism and not non-specific binding or instability.

Protocol 2: Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of oral absorption.

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) C Add DMSO stock to buffer in a 96-well plate (e.g., 2 µL into 198 µL) A->C F Prepare standard curve from DMSO stock A->F B Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Shake plate at room temp for 2 hours to equilibrate C->D E Filter the plate to remove precipitated compound D->E G Analyze filtrate by UV-Vis spectrophotometry or LC-MS E->G H Calculate concentration against standard curve F->H G->H

Caption: Workflow for determining kinetic solubility.

Step-by-Step Methodology:

  • Preparation: A high-concentration stock solution of the test compound is prepared in 100% DMSO.

  • Dilution & Precipitation: A small volume of the DMSO stock is rapidly added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate. This sudden change in solvent causes the compound to precipitate out of solution until it reaches its solubility limit.

  • Equilibration: The plate is shaken for a set period (e.g., 2 hours) to allow the system to reach equilibrium between the solid and dissolved states.

  • Separation: The plate is filtered to remove any undissolved precipitate.

  • Quantification: The concentration of the compound remaining in the filtered aqueous solution (the filtrate) is determined, typically by UV-Vis spectrophotometry or LC-MS, by comparing the signal to a standard curve prepared from the DMSO stock.

  • Causality: This method provides the "kinetic" solubility, which is more relevant to the rapid dissolution process in the gut than "thermodynamic" solubility. The use of a standardized buffer system ensures comparability across different compounds.

Conclusion

The strategic replacement of the metabolically labile and highly lipophilic tert-butyl group with a bicyclo[1.1.1]pentane moiety represents a powerful and validated strategy in modern medicinal chemistry. Experimental evidence from multiple case studies consistently demonstrates that this bioisosteric switch can lead to dramatic improvements in metabolic stability and aqueous solubility—two of the most common hurdles in drug development.[2][6] These enhancements in physicochemical properties often translate to superior pharmacokinetic profiles without compromising, and sometimes even improving, biological activity. For researchers aiming to "escape from flatland" and design next-generation drug candidates with optimized ADME properties, the BCP group is not just an alternative to the tert-butyl group; it is a demonstrably superior choice.[5]

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A Comparative Computational Guide to the Reactivity of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling bioisostere for traditional aromatic and tert-butyl groups. Its rigid, three-dimensional structure can significantly enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] Central to the broader adoption of this unique motif is a deep understanding of the reactivity of its functionalized derivatives, particularly 1-Bromobicyclo[1.1.1]pentane (BCP-Br). This guide provides a comparative computational analysis of the primary reaction pathways of BCP-Br, contrasting its behavior with benchmark alkyl halides. By elucidating the underlying energetics and transition state geometries, we aim to provide actionable insights for designing and predicting the outcomes of synthetic transformations involving this valuable building block.

The Intriguing Reactivity Profile of a Strained System

Unlike typical alkyl halides, the reactivity of this compound is profoundly influenced by the inherent strain of its cage structure, which is estimated to be around 65-68 kcal/mol.[3][4] This strain does not necessarily translate to kinetic instability but rather dictates unique reaction pathways and energetics. This guide will dissect three major reaction manifolds: heterolytic C-Br bond cleavage (SN1-like), homolytic C-Br bond cleavage (radical formation), and deprotonation/metal-halogen exchange (carbanion formation).

Comparative Computational Analysis: BCP-Br vs. Standard Alkyl Halides

To contextualize the unique behavior of BCP-Br, we compare its computationally derived reaction energetics with those of tert-butyl bromide (a standard tertiary halide) and 1-bromoadamantane (a rigid, bridgehead halide). The following data is synthesized from trends and specific values reported in the literature, calculated at the Density Functional Theory (DFT) level, commonly using the B3LYP functional with a 6-31G* basis set, a widely accepted level of theory for such systems.[5][6][7]

Heterolytic Cleavage: The Surprisingly Stable Bicyclo[1.1.1]pentyl Cation

Experimental evidence has surprisingly shown that this compound undergoes solvolysis faster than tert-butyl bromide in 80% aqueous ethanol.[8] This suggests an unexpected stability of the resulting bridgehead bicyclo[1.1.1]pentyl cation. Computational studies attribute this to significant σ-hyperconjugative interactions that delocalize the positive charge.[9] However, this cation is prone to rapid rearrangement to the 3-methylenecyclobutanol, meaning its capture is often not observed experimentally.[8]

Substrate Reaction Pathway Relative Activation Energy (kcal/mol) Key Computational Insights Experimental Correlation
This compound SN1-like (C-Br Cleavage)LowThe BCP cation is stabilized by through-bond hyperconjugation. The transition state has significant carbocationic character.Faster solvolysis rate than t-butyl bromide.[8]
tert-Butyl Bromide SN1 (C-Br Cleavage)ReferenceThe planar tert-butyl cation is stabilized by hyperconjugation with the methyl groups.A standard benchmark for SN1 reactions.
1-Bromoadamantane SN1 (C-Br Cleavage)HighThe rigid adamantyl cage prevents planarization, leading to a less stable carbocation compared to the tert-butyl cation.Solvolyzes much slower than t-butyl bromide.
Homolytic Cleavage: A Gateway to Functionalization

Radical reactions of BCP derivatives are a cornerstone of their synthetic utility, largely initiated by the homolytic cleavage of the C-Br bond. The resulting bicyclo[1.1.1]pentyl radical is a key intermediate in numerous functionalization reactions.[10][11][12] Computational studies show that the BCP radical is kinetically stable against β-scission, preserving the cage structure.[13]

Substrate Reaction Pathway Relative C-Br Bond Dissociation Energy (BDE) (kcal/mol) Key Computational Insights Synthetic Relevance
This compound Radical Bromine AbstractionModerateThe BCP radical maintains its pyramidal geometry. The high s-character of the radical orbital influences its reactivity.Widely used in radical-mediated cross-coupling and addition reactions.[3]
tert-Butyl Bromide Radical Bromine AbstractionLowForms a planar, sp2-hybridized tert-butyl radical.Common substrate in radical chemistry.
1-Bromoadamantane Radical Bromine AbstractionHighThe bridgehead radical is pyramidal and relatively stable due to the rigid framework.Used in radical reactions where rigidity is desired.
Anionic Intermediates: Metal-Halogen Exchange

The formation of a carbanion at the bridgehead of the BCP system is another important pathway for derivatization. This is typically achieved through metal-halogen exchange, for example, using t-butyllithium. However, the reaction of BCP-Br with t-butyllithium is known to lead to 1,3-dehydrobromination, forming the highly reactive [1.1.1]propellane.[8] The direct formation of 1-lithiocyclo[1.1.1]pentane is more cleanly achieved from the corresponding iodide.[8]

Substrate Reaction Pathway Relative Ease of Formation Key Computational Insights Observed Reactivity
This compound Metal-Halogen ExchangeChallengingThe resulting carbanion is pyramidal. The reaction is often outcompeted by elimination to form [1.1.1]propellane.Primarily undergoes 1,3-dehydrobromination with t-BuLi.[8]
tert-Butyl Bromide Metal-Halogen ExchangeDifficultProne to elimination (E2) with strong bases.Not a common route to the tert-butyl anion.
1-Bromoadamantane Metal-Halogen ExchangeFeasibleThe rigid structure allows for the formation of the bridgehead anion without significant geometric distortion.Can be converted to the corresponding lithio derivative.

Computational Protocols for Analyzing Reactivity

To ensure the scientific integrity of these comparisons, a robust and standardized computational protocol is essential. The following outlines a typical workflow for analyzing the reaction pathways of this compound.

Standard Computational Workflow

Computational Workflow cluster_0 Setup cluster_1 Optimization cluster_2 Transition State Search cluster_3 Refinement & Analysis A 1. Initial Structure Generation (Reactants, Products, Intermediates) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial Geometries C 3. Frequency Calculation (Confirm minima/saddle points) B->C Optimized Structures F 6. Single-Point Energy Calculation (Higher level of theory, e.g., B3LYP/6-311+G(d,p)) B->F Optimized Geometries D 4. Transition State (TS) Search (e.g., QST2/QST3 or Berny) C->D Verified Minima E 5. Intrinsic Reaction Coordinate (IRC) (Connect TS to minima) D->E Located TS E->B Confirm Connections G 7. Solvation Modeling (e.g., PCM, SMD) F->G Gas-Phase Energies H 8. Thermodynamic Analysis (Calculate ΔG, ΔH, ΔS) G->H Solvated Energies

Caption: A typical workflow for the computational analysis of reaction mechanisms.

Detailed Step-by-Step Methodology
  • Geometry Optimization:

    • Method: Density Functional Theory (DFT) is the most common and effective method for these systems. The B3LYP functional is a robust choice, offering a good balance of accuracy and computational cost.[5][14]

    • Basis Set: The Pople-style 6-31G* basis set is a suitable starting point for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) is recommended.[15]

    • Procedure: Optimize the geometries of all reactants, intermediates, transition state guesses, and products.

  • Frequency Calculation:

    • Purpose: To characterize the nature of the stationary points on the potential energy surface.

    • Procedure: Perform a frequency calculation on all optimized structures.

      • Minima (Reactants, Intermediates, Products): All vibrational frequencies should be real (positive).

      • Transition States: Exactly one imaginary frequency should be observed, corresponding to the motion along the reaction coordinate.

  • Transition State (TS) Location:

    • Method: Use methods like Synchronous Transit-Guided Quasi-Newton (STQN), such as QST2 or QST3, or an eigenvector-following method like the Berny algorithm.

    • Procedure: Provide initial guesses for the reactant, product, and transition state geometries. The algorithm will then search for the first-order saddle point connecting the reactant and product.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Purpose: To verify that the located transition state connects the desired reactants and products.

    • Procedure: Start an IRC calculation from the optimized transition state geometry and follow the reaction path in both the forward and reverse directions. The endpoints should correspond to the optimized reactant and product structures.

  • Solvation Modeling:

    • Importance: Most reactions are performed in solution, and solvent effects can significantly alter reaction energetics.

    • Method: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and generally provide good accuracy for these types of reactions.[16]

Reaction Pathway Diagrams

The following diagrams illustrate the key reaction pathways of this compound.

SN1-like Pathway

SN1_Pathway reactant BCP-Br ts [BCP...Br]‡ (Transition State) reactant->ts Heterolysis intermediate BCP+ + Br- ts->intermediate C-Br Cleavage product Rearrangement Product (3-methylenecyclobutanol) intermediate->product Rearrangement

Caption: The SN1-like pathway for this compound leading to a rearranged product.

Radical Pathway

Radical_Pathway reactant BCP-Br ts [Initiator...Br...BCP]‡ (Transition State) reactant->ts initiator Initiator (e.g., AIBN, light) initiator->ts intermediate BCP• + Initiator-Br ts->intermediate Homolysis product Functionalized BCP intermediate->product trap Radical Trap trap->product

Caption: The radical-mediated pathway for the functionalization of this compound.

Conclusion and Future Outlook

The computational analysis of this compound reveals a fascinating interplay of strain and electronic effects that govern its reactivity. Compared to standard alkyl halides, BCP-Br exhibits enhanced SN1-like reactivity due to the stabilization of the bridgehead cation, while also serving as a robust precursor for the formation of a kinetically stable bridgehead radical. Conversely, its propensity for elimination complicates the formation of anionic intermediates via metal-halogen exchange.

This guide provides a foundational understanding and a practical computational framework for researchers working with BCP scaffolds. By leveraging these computational protocols, scientists can better predict the outcomes of reactions, optimize conditions, and ultimately accelerate the discovery and development of novel therapeutics and materials incorporating this unique and valuable structural motif.

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A Head-to-Head Comparison of Synthetic Routes to Functionalized Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold in Modern Chemistry

In the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional bioisostere.[1][2][3][4] Its rigid, rod-like structure serves as an effective non-aromatic surrogate for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][3][4] This substitution often imparts improved metabolic stability, increased aqueous solubility, and higher passive permeability, making BCPs highly attractive motifs in drug discovery and materials science.[1][2][5] However, the synthetic accessibility of functionalized BCPs has historically been a significant bottleneck. This guide provides a comprehensive, head-to-head comparison of the primary synthetic strategies for accessing functionalized BCPs, with a focus on the underlying mechanisms, practical considerations, and supporting experimental data for researchers, scientists, and drug development professionals.

The Central Precursor: The Role and Challenges of [1.1.1]Propellane

The majority of modern synthetic routes to functionalized BCPs originate from the highly strained and reactive molecule, [1.1.1]propellane.[4][5] Possessing an extraordinary 66.6 kcal/mol of strain energy, the central bond between the two bridgehead carbons is exceptionally weak and susceptible to cleavage by a variety of reagents.[4] This strain release provides the thermodynamic driving force for the formation of the more stable BCP core. While [1.1.1]propellane is a versatile starting material, its synthesis and handling present challenges, including its volatility and the use of strong bases in its preparation.[4]

Comparative Analysis of Synthetic Strategies

The synthetic approaches to functionalized BCPs can be broadly categorized based on the nature of the bond-cleaving species that reacts with [1.1.1]propellane. Here, we compare the most prevalent methods: radical additions, anionic additions, and transition-metal-catalyzed approaches. A summary of their key features is presented in Table 1.

Synthetic Strategy Key Reagents/Catalysts Primary Products Advantages Limitations
Atom-Transfer Radical Addition (ATRA) Alkyl/Aryl Halides, Radical Initiators (Et₃B, Photoredox Catalysts)1-Halo-3-substituted BCPsBroad substrate scope, excellent functional group tolerance, suitable for late-stage functionalization.[5]Often requires a stoichiometric initiator or photocatalyst, potential for side reactions.
Anionic Addition Organolithiums, Grignard Reagents, Zinc Enolates, "Turbo" Amides1,3-Disubstituted BCPsDirect introduction of carbon and heteroatom nucleophiles.[3][4]Requires strongly nucleophilic/basic reagents, limited functional group compatibility, can require harsh conditions (e.g., heating).[4]
Multicomponent Radical Reactions Iron(II) Phthalocyanine, TBHP, Radical Precursors, Radical AcceptorsMulti-functionalized BCPsSingle-step access to complex BCPs.[5][6]Can be complex to optimize, potential for multiple side products.
Carbene Addition to Bicyclo[1.1.0]butanes Diazoacetates, Blue-light Irradiation1,2,3-Trisubstituted BCPsAccess to bridge-substituted BCPs.[2]Requires synthesis of substituted bicyclo[1.1.0]butanes, less explored than propellane chemistry.

Table 1. High-level comparison of major synthetic routes to functionalized BCPs.

I. Radical Approaches: Versatility and Functional Group Tolerance

Radical-mediated additions to [1.1.1]propellane have become a cornerstone for the synthesis of functionalized BCPs due to their mild reaction conditions and broad functional group compatibility.

A. Atom-Transfer Radical Addition (ATRA)

ATRA represents a powerful method for the difunctionalization of [1.1.1]propellane. In this process, a radical is generated from a precursor (typically an alkyl or aryl halide), which then adds to the central bond of propellane. The resulting BCP-bridgehead radical subsequently abstracts a halogen atom from another molecule of the precursor to propagate the radical chain and yield the 1-halo-3-substituted BCP product.

Mechanism & Workflow:

The general workflow for an ATRA reaction can be initiated either thermally, with chemical initiators like triethylborane (Et₃B), or more commonly in recent years, via photoredox catalysis.[5][7]

ATRA_Workflow cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Blue Light) PC_oxidized PC⁺• PC_excited->PC_oxidized SET RX Alkyl/Aryl Halide (R-X) R_radical R• RX->R_radical SET X_anion X⁻ BCP_radical BCP Radical R_radical->BCP_radical + Propellane PC_oxidized->PC Regeneration Propellane [1.1.1]Propellane Product 1-Halo-3-substituted BCP BCP_radical->Product + R-X Product->R_radical - X⁻ Anionic_Addition_Workflow cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Electrophilic Quench Propellane [1.1.1]Propellane NuM Nucleophile (Nu⁻M⁺) BCP_anion BCP Anion Intermediate NuM->BCP_anion + Propellane Product 1,3-Disubstituted BCP BCP_anion->Product + E⁺ EX Electrophile (E⁺)

Caption: General workflow for anionic addition to [1.1.1]propellane.

B. "Turbo" Amide Chemistry

A significant advancement in heteroatom introduction was reported by Baran and coworkers, who employed "turbo" amides (e.g., lithium di-tert-butylamide) to add to [1.1.1]propellane. [4]This method provides a practical and scalable route to valuable BCP-amine building blocks, which serve as bioisosteres for anilines. [4][7] Causality Behind Experimental Choices: The use of "turbo" amides is crucial as their high basicity and steric bulk facilitate the nucleophilic addition to the strained propellane core while minimizing side reactions. The subsequent development of trapping the resulting BCP anion with copper catalysts further expands the utility to generate N,C-difunctionalized BCPs. [4]

III. Alternative Approaches: Beyond [1.1.1]Propellane

While propellane-based routes are dominant, alternative strategies are emerging, particularly for accessing BCPs with substitution patterns that are difficult to obtain otherwise.

Carbene Addition to Bicyclo[1.1.0]butanes

An energy-transfer-enabled strategy for the synthesis of 2-substituted (bridge-functionalized) BCPs involves the addition of a triplet carbene to bicyclo[1.1.0]butanes (BCBs). [2]This method, which can be initiated by blue-light irradiation of readily available diazoacetates, provides direct access to 1,2,3-trisubstituted BCPs, a substitution pattern that is challenging to achieve via propellane chemistry. [2]This approach circumvents the need for the volatile [1.1.1]propellane. [8]

Experimental Protocols

To provide a practical context, detailed protocols for two key transformations are provided below. These protocols are self-validating systems, with expected outcomes based on published, peer-reviewed data.

Protocol 1: Photoredox-Catalyzed ATRA of an Alkyl Iodide to [1.1.1]Propellane

Objective: To synthesize a 1-iodo-3-alkyl-bicyclo[1.1.1]pentane derivative.

Materials:

  • Alkyl iodide (1.0 equiv)

  • [1.1.1]Propellane solution in diethyl ether (1.5 equiv)

  • fac-Ir(ppy)₃ (1 mol%)

  • Anhydrous, degassed solvent (e.g., acetonitrile)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source (456 nm)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkyl iodide (1.0 equiv) and fac-Ir(ppy)₃ (0.01 equiv).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the solution of [1.1.1]propellane in diethyl ether (1.5 equiv) dropwise at room temperature while stirring.

  • Position the reaction vessel approximately 5-10 cm from the blue LED light source and begin irradiation with vigorous stirring. A small fan should be used to maintain the reaction at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1-iodo-3-alkyl-bicyclo[1.1.1]pentane.

Trustworthiness: This protocol is based on well-established photoredox-catalyzed methods. [7]The progress of the reaction can be reliably tracked, and the product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Large-Scale Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Objective: To produce multigram quantities of a key BCP building block. This protocol is based on the work of Mykhailiuk and coworkers. [9][10] Step A: Flow Photochemical Addition of [1.1.1]Propellane to Diacetyl

  • Setup: A flow reactor equipped with a high-power UV LED lamp (365 nm) and a peristaltic pump.

  • Reagents: A solution of [1.1.1]propellane and diacetyl in an appropriate solvent (e.g., pentane).

  • Procedure: The reagent solution is pumped through the flow reactor under irradiation. The flow rate is optimized to ensure complete conversion. This continuous process allows for the safe and efficient production of kilograms of the resulting diketone adduct per day. [9] Step B: Haloform Reaction

  • Procedure: The diketone produced in Step A is subjected to a haloform reaction in batch. This involves treating the diketone with an excess of sodium hypobromite or hypochlorite solution at 0 °C to room temperature.

  • Workup: Acidification of the reaction mixture precipitates the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be isolated by filtration. This two-step process has been demonstrated to produce the diacid on a 500g scale. [9] Trustworthiness: The use of a flow reactor for the photochemical step enhances safety and scalability compared to batch reactions. The haloform reaction is a classic and reliable transformation. The overall process provides a robust and validated route to a crucial BCP intermediate. [9][10]

Conclusion and Future Directions

The synthesis of functionalized bicyclo[1.1.1]pentanes has matured significantly in the past decade, driven largely by the creative use of [1.1.1]propellane's strain energy. Photoredox-catalyzed radical additions offer unparalleled functional group tolerance, making them ideal for late-stage functionalization in drug discovery programs. Anionic additions provide direct access to key building blocks, and recent advances have improved their practicality. While these propellane-based methods are powerful, the development of alternative routes, such as carbene additions to bicyclo[1.1.0]butanes, is crucial for accessing new substitution patterns and expanding the chemical space of BCPs. [8]The continued innovation in synthetic methodology will undoubtedly accelerate the adoption of this unique scaffold across the chemical sciences.

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A Comparative Guide to the Spectroscopic Signatures of 1-Bromobicyclo[1.1.1]pentane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Characterizing a Strained Scaffold

The bicyclo[1.1.1]pentane (BCP) motif has rapidly transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure serves as an effective bioisostere for common groups like phenyl rings and tert-butyl moieties, often improving key pharmacokinetic properties such as metabolic stability and solubility.[3][4] However, the very strain and unusual geometry that make BCPs so valuable also present a significant characterization challenge. Synthetic routes can potentially yield a variety of structural and positional isomers, and misinterpretation of spectroscopic data can lead to costly delays in discovery and development pipelines.

This guide provides an in-depth comparison of the spectroscopic characteristics of 1-Bromobicyclo[1.1.1]pentane, a key synthetic intermediate, with its representative isomers. We will explore how subtle changes in bromine's position or the underlying carbocyclic framework lead to dramatic and unambiguous differences in NMR, IR, and Mass Spectrometry data. Our focus is not just on presenting the data, but on explaining the underlying structural principles that govern these spectroscopic divergences, equipping researchers with the expertise to confidently identify their target molecules.

The Molecules Under Investigation

To illustrate the key spectroscopic differences, we will compare this compound against two distinct types of isomers: a positional isomer where the bromine is attached to a methylene bridge, and a skeletal isomer with a different bicyclic core.

cluster_0 Bicyclo[1.1.1]pentane Core cluster_1 Bicyclo[2.1.0]pentane Core A This compound B 1-(Bromomethyl)bicyclo[1.1.1]pentane A->B Positional Isomer C exo-2-Bromobicyclo[2.1.0]pentane A->C Skeletal Isomer

Figure 1: Structural relationships of the compared isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Symmetry

NMR is arguably the most powerful tool for distinguishing these isomers. The high symmetry of the BCP core is the defining feature that simplifies its spectra compared to less symmetrical analogues.

¹H NMR Analysis

The proton NMR spectrum of This compound is remarkably simple due to its high symmetry.

  • Bridgehead Proton (C1-H): A single, unique proton resides on the bridgehead carbon opposite the bromine. It is coupled to the six equivalent methylene protons, resulting in a characteristic septet.

  • Methylene Protons (-CH₂-): The six protons on the three methylene bridges are magnetically equivalent. They are coupled only to the single bridgehead proton, appearing as a sharp doublet. The strained nature of the BCP cage often leads to distinct upfield shifts for these protons.[3]

In contrast, its isomers display more complex spectra due to reduced symmetry:

  • 1-(Bromomethyl)bicyclo[1.1.1]pentane: Moving the bromine away from the bridgehead breaks the molecule's highest symmetry element. While the BCP cage itself remains symmetrical, we now have a new, distinct signal for the -CH₂Br protons. This signal typically appears further downfield and integrates to two protons.[5]

  • exo-2-Bromobicyclo[2.1.0]pentane: This skeletal isomer, also known as a "housane," has a significantly less symmetrical structure. The fusion of a cyclopropane and a cyclobutane ring results in multiple, distinct proton environments. The spectrum would be characterized by several multiplets, with coupling constants indicative of cis and trans relationships across the strained rings. The bridgehead protons of the bicyclo[2.1.0]pentane system are particularly distinct.[6][7]

¹³C NMR Analysis

The carbon NMR spectra provide an equally clear distinction based on the number of unique carbon environments.

  • This compound: Possesses only three distinct carbon signals, a direct consequence of its symmetry.

    • C-Br Bridgehead: The carbon directly attached to the bromine.

    • C-H Bridgehead: The opposing bridgehead carbon.

    • -CH₂- Carbons: The three equivalent methylene carbons.

  • 1-(Bromomethyl)bicyclo[1.1.1]pentane: Shows four signals. The BCP core still contributes three signals (two bridgehead, one methylene), plus a fourth signal for the bromomethyl (-CH₂Br) carbon.

  • exo-2-Bromobicyclo[2.1.0]pentane: With no rotational symmetry, all five carbon atoms are inequivalent, leading to five distinct signals in the ¹³C NMR spectrum, providing an unambiguous differentiation from the BCP core.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While NMR is superior for determining connectivity, IR spectroscopy offers complementary information about the molecule's vibrational characteristics, which are highly sensitive to bond strain and geometry.

  • This compound: The spectrum is relatively simple. Key features include the C-H stretching frequencies of the bridgehead and methylene groups, which can be slightly shifted to higher wavenumbers due to ring strain. The C-Br stretch will be present in the fingerprint region, typically below 700 cm⁻¹. High-resolution IR studies on the parent BCP molecule have established characteristic vibrational modes that define this unique scaffold.[8][9][10]

  • Isomers: The isomers will exhibit different C-H stretching patterns and, more diagnostically, unique absorptions in the 800-1300 cm⁻¹ fingerprint region. The bicyclo[2.1.0]pentane skeleton, with its fused cyclopropane ring, possesses characteristic ring deformation modes that are absent in the BCP structure.[11]

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

All C₅H₇Br isomers have the same molecular weight, so the molecular ion peak (M⁺) in a mass spectrum will be identical. The key to differentiation lies in the fragmentation pattern, which is dictated by the stability of the resulting carbocations and neutral fragments.

  • This compound: The molecular ion will exhibit the characteristic M and M+2 isotope pattern for bromine in a roughly 1:1 ratio.[12] Fragmentation of the highly strained BCP cage is not straightforward. Loss of the bromine radical generates the bicyclo[1.1.1]pentyl cation. This cation is known to be prone to rearrangement rather than simple fragmentation, potentially leading to a complex pattern of daughter ions.[13]

  • Isomers: The fragmentation pathways for the isomers will be markedly different. For example, 1-(bromomethyl)bicyclo[1.1.1]pentane can readily lose a bromine radical to form a primary carbocation stabilized by the adjacent BCP cage, or potentially undergo cleavage to form a BCP radical and a CH₂Br⁺ cation. The bicyclo[2.1.0]pentane isomer will fragment in a manner characteristic of its less stable, fused-ring system, likely involving ring-opening pathways to alleviate strain.[14]

Data Summary: A Head-to-Head Comparison

Spectroscopic FeatureThis compound1-(Bromomethyl)bicyclo[1.1.1]pentaneexo-2-Bromobicyclo[2.1.0]pentane
¹H NMR Signals 2 (septet, doublet)3+ (BCP signals + -CH₂Br singlet/triplet)5+ (multiple distinct multiplets)
¹³C NMR Signals 345
Key IR Feature Simple spectrum, BCP cage modesAdditional C-H stretches for -CH₂BrComplex fingerprint, cyclopropane modes
MS Fragmentation Rearrangement of BCP cationCleavage at exocyclic C-C bondRing-opening of strained core

Experimental Protocol: Acquiring High-Quality NMR Data

The volatile and unique nature of these compounds requires careful attention to experimental detail to ensure high-quality, reproducible data.

cluster_sample Step 1: Preparation cluster_acq Step 2: Spectrometer Ops cluster_proc Step 3: Analysis prep Sample Preparation dissolve Dissolution prep->dissolve ~5-10 mg sample transfer Transfer to NMR Tube dissolve->transfer ~0.6 mL CDCl₃ shim Shimming & Locking transfer->shim Use quality tube acquire Data Acquisition shim->acquire Automated/Manual process Processing & Analysis acquire->process FT, Phase, Baseline

Figure 2: Workflow for reliable NMR data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial. Given the volatility of these low molecular weight compounds, minimize the time the sample is exposed to the open air.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for these non-polar analytes. Use a volume of approximately 0.6 mL.

  • Dissolution & Transfer: Add the solvent to the vial, cap, and gently swirl to dissolve the sample completely. Using a clean glass pipette, transfer the solution to a high-quality 5 mm NMR tube.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving the fine splitting patterns characteristic of these molecules.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width is adequate to cover all expected proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Consider using advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, which can be invaluable for confirming assignments in the more complex isomers.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Integrate the proton signals and reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Conclusion

The spectroscopic differentiation of this compound from its isomers is not merely an academic exercise; it is a critical step in the validation of synthetic intermediates for drug discovery and materials science. While all isomers share the same molecular formula, their unique symmetries and ring strains act as definitive spectroscopic fingerprints. By understanding the principles of how molecular structure dictates NMR, IR, and MS outputs—primarily the profound effect of symmetry on NMR spectra—researchers can confidently and efficiently confirm the identity and purity of their target BCP derivatives, accelerating the pace of innovation.

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A Senior Application Scientist's Guide: Evaluating the Enhanced Drug-Like Properties of BCP-Modified Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, medicinal chemists are increasingly challenged to move beyond "flatland"—the realm of planar, aromatic compounds that, while effective, often carry inherent liabilities in their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2] A leading strategy in this "escape from flatland" is the use of saturated, three-dimensional bioisosteres. Among these, Bicyclo[1.1.1]pentane (BCP) has emerged as a powerful and practical replacement for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][3][4]

The rigid, cage-like structure of BCP offers a similar exit vector to a 1,4-disubstituted benzene ring but with a profoundly different electronic and physicochemical nature.[5] Replacing a planar aromatic ring with a BCP core is not merely a structural swap; it is a strategic decision to proactively engineer improved drug-like properties. This guide, written from the perspective of a senior application scientist, provides an in-depth comparison of BCP-modified compounds against their aromatic predecessors, supported by detailed experimental protocols to empower researchers to validate these improvements in their own laboratories. We will dissect the impact of BCP on three critical pillars of drug design: lipophilicity, metabolic stability, and membrane permeability.

Taming Lipophilicity and Enhancing Solubility

Expertise & Causality: Excessive lipophilicity is a primary culprit behind many compound failures, leading to poor aqueous solubility, high non-specific binding, and increased potential for toxicity.[5] Aromatic rings, with their delocalized π-systems, contribute significantly to a molecule's lipophilicity (measured as LogP or LogD). The BCP core, being a fully saturated aliphatic scaffold, fundamentally alters this property. Its introduction typically reduces the overall lipophilicity, which can, in turn, dramatically improve a compound's aqueous solubility—a critical prerequisite for oral absorption.[2][6] This shift away from high lipophilicity while maintaining the necessary structural vectors for target engagement is a key advantage of BCP modification.

Data Presentation: BCP vs. Parent Arenes

The following table summarizes comparative data for several known drugs and their corresponding BCP bioisosteres, illustrating the consistent trend of improved solubility.

Compound PairParent Drug StructureBCP Bioisostere StructureKinetic Aqueous Solubility (KS) of Parent (μM)Kinetic Aqueous Solubility (KS) of BCP Isostere (μM)Change in Solubility
Sonidegib AromaticBCP-modified220+10x
Boscalid AromaticBCP-modified12102+8.5x
Tolvaptan AromaticBCP-modified124+24x

Data synthesized from PNAS, 2019.[6]

Experimental Workflow: LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in DMSO solvents 2. Pre-saturate Octanol and PBS (pH 7.4) mix 3. Add Stock to Octanol/PBS Mixture solvents->mix shake 4. Shake for 1 hour to Reach Equilibrium mix->shake centrifuge 5. Centrifuge to Separate Phases shake->centrifuge sample 6. Sample Aliquots from Each Phase centrifuge->sample lcms 7. Quantify Compound Concentration by LC-MS/MS sample->lcms calc 8. Calculate LogD = log([C]octanol / [C]pbs) lcms->calc

Caption: Workflow for Shake-Flask LogD Measurement.

Protocol: Shake-Flask Method for LogD (pH 7.4) Determination

This protocol describes the "gold standard" method for measuring the distribution coefficient (LogD), a measure of lipophilicity at a specific pH.[7][8]

Materials:

  • Test compound

  • 1-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer and rotator/shaker

  • Microcentrifuge

  • Analytical instrument (LC-MS/MS) for quantification

Methodology:

  • Preparation of Solvents: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 30 minutes and then allow the layers to separate completely overnight. These pre-saturated solvents will be used for the assay.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation: In a microcentrifuge tube, combine 500 µL of pre-saturated PBS (pH 7.4) and 500 µL of pre-saturated 1-octanol. Add 10 µL of the 10 mM compound stock to achieve a final concentration of 100 µM.[9]

  • Equilibration: Cap the tubes securely and place them on a rotator. Mix for 1 hour at room temperature to allow the compound to partition between the two phases and reach equilibrium.[9]

  • Phase Separation: Centrifuge the tubes at >10,000 x g for 10 minutes to ensure complete separation of the aqueous and octanol layers.

  • Sampling: Carefully remove a 100 µL aliquot from the top (octanol) layer and a 100 µL aliquot from the bottom (PBS) layer. Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method. A calibration curve should be prepared for accurate quantification.

  • Calculation: The LogD value is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase:

    • LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ)

Engineering Superior Metabolic Stability

Expertise & Causality: Rapid metabolism, particularly first-pass metabolism in the liver, is a major barrier to achieving sufficient drug exposure and duration of action. Phase I metabolism is dominated by Cytochrome P450 (CYP) enzymes, which frequently oxidize electron-rich aromatic rings to form phenols or epoxides.[10] These reactive metabolites can be rapidly conjugated and eliminated or, in some cases, lead to toxicity. The BCP core is a game-changer in this context. As a saturated, strained hydrocarbon, it lacks the aromatic C-H bonds that are prime targets for CYP-mediated oxidation.[4][5] This inherent resistance to metabolism often translates directly to a longer in vitro half-life and lower intrinsic clearance.

Data Presentation: Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairParent DrugBCP BioisostereHLM Half-life (t½) of Parent (min)HLM Half-life (t½) of BCP Isostere (min)Change in Stability
Axitinib Analogue AromaticBCP-modified21>120>5.7x Increase
γ-Secretase Inhibitor AromaticBCP-modifiedLow StabilityHigh StabilityQualitative Improvement

Data synthesized from PNAS, 2019 and J. Med. Chem. 2012.[5][6]

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis microsomes 1. Thaw & Dilute Liver Microsomes nadph 2. Prepare NADPH Regenerating System compound 3. Prepare 1 µM Test Compound Solution start 4. Mix Compound, Microsomes & Start Reaction with NADPH compound->start t0 T=0 min start->t0 Sample at Timepoints t5 T=5 min start->t5 Sample at Timepoints t15 T=15 min start->t15 Sample at Timepoints t30 T=30 min start->t30 Sample at Timepoints t60 T=60 min start->t60 Sample at Timepoints quench 5. Quench Aliquots with Cold Acetonitrile + IS t60->quench centrifuge 6. Centrifuge to Pellet Protein quench->centrifuge lcms 7. Analyze Supernatant by LC-MS/MS centrifuge->lcms plot 8. Plot ln(% Remaining) vs. Time to find t½ lcms->plot

Caption: Workflow for In Vitro Microsomal Stability Assay.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay provides a robust in vitro measure of a compound's susceptibility to Phase I metabolism.[10][11][12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound and positive control (e.g., Verapamil)

  • Ice-cold acetonitrile with an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator/shaker (37°C), centrifuge

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture containing HLM (e.g., final concentration of 0.5 mg/mL protein) and the test compound (final concentration of 1 µM) in 0.1 M phosphate buffer.[12]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to physiological temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[13]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the reaction mixture to a separate 96-well plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard.[10][11] The 0-minute time point is typically taken immediately after adding the NADPH system.

  • Protein Precipitation: Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.[10]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life (t½) is calculated as: t½ = 0.693 / k.

Optimizing Cell Permeability for Oral Absorption

Expertise & Causality: For an oral drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. This requires crossing the intestinal epithelial barrier. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[14][15] Caco-2 cells, when grown on a semipermeable membrane, differentiate into a monolayer that mimics the human intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein).[16] The effect of BCP modification on permeability is multifaceted. While a decrease in lipophilicity might suggest lower passive diffusion, the significant increase in aqueous solubility can lead to a higher concentration of free drug available for absorption, often resulting in a net positive or neutral effect on the apparent permeability (Papp).

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Cell Culture (21 Days) cluster_exp Transport Experiment (A -> B) cluster_analysis Analysis seed 1. Seed Caco-2 cells on Transwell inserts differentiate 2. Culture for ~21 days to form a monolayer seed->differentiate teer 3. QC: Measure TEER to confirm monolayer integrity differentiate->teer wash 4. Wash monolayer with pre-warmed buffer teer->wash add_donor 5. Add compound (e.g., 10 µM) to Apical (A) side wash->add_donor add_receiver 6. Add fresh buffer to Basolateral (B) side add_donor->add_receiver incubate 7. Incubate at 37°C for 2 hours with shaking add_receiver->incubate sample 8. Sample from Donor (A) and Receiver (B) chambers incubate->sample lcms 9. Quantify concentration in all samples by LC-MS/MS sample->lcms calc 10. Calculate Apparent Permeability (Papp) lcms->calc

Caption: Workflow for Caco-2 Apparent Permeability Assay.

Protocol: Caco-2 Bidirectional Permeability Assay

This assay measures a compound's rate of transport across a Caco-2 cell monolayer in both the absorptive (Apical-to-Basolateral, A-to-B) and efflux (Basolateral-to-Apical, B-to-A) directions.[17][18]

Materials:

  • Caco-2 cells and appropriate culture medium

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4)

  • Test compound, high and low permeability controls (e.g., Propranolol and Atenolol)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation.[17]

  • Experiment Setup:

    • Gently wash the cell monolayers with pre-warmed (37°C) transport buffer.

    • For A-to-B transport: Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[14]

    • For B-to-A transport: Add the dosing solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Place the plate in an incubator at 37°C with 5% CO₂ and gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[17]

  • Sampling: After incubation, take samples from both the donor and receiver chambers for each well.

  • LC-MS/MS Analysis: Determine the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[16]

Conclusion

The strategic incorporation of Bicyclo[1.1.1]pentane is more than a simple isosteric replacement; it is a powerful tool for rationally designing molecules with superior drug-like properties. By replacing metabolically vulnerable and often highly lipophilic aromatic rings with the robust, saturated BCP core, medicinal chemists can effectively mitigate key risks in drug development. The evidence clearly demonstrates that BCP-modified compounds frequently exhibit enhanced aqueous solubility, significantly improved metabolic stability, and favorable membrane permeability profiles. The experimental guides provided here offer a validated framework for researchers to quantify these advantages, enabling data-driven decisions that accelerate the journey from a promising hit to a viable clinical candidate.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromobicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher navigating the frontiers of drug discovery and chemical synthesis, the novel structural motifs offered by compounds like 1-Bromobicyclo[1.1.1]pentane (BCP-Br) are invaluable. This highly strained, cage-like molecule serves as a critical building block, enabling the creation of unique three-dimensional molecular architectures. However, its inherent reactivity and chemical properties demand a rigorous and informed approach to its handling and, equally importantly, its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and an expert understanding of its chemical nature.

Understanding the Compound: Properties and Hazards

Before delving into disposal procedures, a clear understanding of the subject is paramount. This compound is a halogenated organic compound with notable chemical reactivity stemming from its strained bicyclic structure. A summary of its key properties and hazards is presented below.

PropertyValueSource(s)
Chemical Formula C₅H₇Br[PubChem][1]
Molecular Weight 147.01 g/mol [PubChem][1]
Appearance Assumed to be a liquid under standard conditions.Inferred from data
Storage Conditions Store in a freezer (-20°C), sealed in a dry environment, preferably under an inert atmosphere.[2] Hygroscopic.[3][BLD Pharm][2]
Key Hazards Highly flammable liquid and vapor.[1] Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1][3][PubChem, Capot Chemical][1][3]
GHS Hazard Statements H225, H315, H319, H335[PubChem][1]

The Core Principle: Segregation and Containment of Halogenated Waste

The fundamental principle governing the disposal of this compound is its classification as a halogenated organic waste . Due to the presence of bromine, it cannot be mixed with non-halogenated organic waste streams. The co-incineration of halogenated and non-halogenated waste can lead to complications in the waste treatment process and is often against institutional and regulatory protocols.

The primary disposal route for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[3] This method ensures the complete destruction of the organic molecule. The bromine atom is converted primarily into hydrogen bromide (HBr), an acidic gas that must be neutralized and "scrubbed" from the incinerator's exhaust to prevent environmental release and acid rain.

Pre-Disposal Safety and Incompatibility Considerations

A critical aspect of safe disposal is understanding the chemical incompatibilities of this compound to prevent dangerous reactions within the waste container.

CRITICAL INCOMPATIBILITY: Strong Bases

The most significant and hazardous incompatibility of this compound is with strong bases , particularly organolithium reagents like tert-butyllithium. The reaction of this compound with strong bases leads to 1,3-dehydrobromination, forming the highly strained and potentially explosive compound [1.1.1]propellane .[4][5]

Never mix this compound waste with solutions containing strong bases (e.g., n-BuLi, t-BuLi, LDA, NaH).

Other general incompatibilities to be aware of when accumulating waste include:

  • Strong Oxidizing Agents: As a flammable organic compound, it can react violently with strong oxidizers.

  • Reactive Metals: Such as alkali metals (sodium, potassium) and magnesium.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection and disposal of this compound waste generated in a laboratory setting.

1. Personal Protective Equipment (PPE) Check: Before handling the compound or its waste, ensure you are wearing appropriate PPE:

  • Flame-retardant lab coat.

  • Chemical splash goggles and a face shield if there is a risk of splashing.

  • Chemically resistant gloves (nitrile or neoprene are generally suitable, but always check the manufacturer's recommendations).

2. Waste Container Selection:

  • Use a designated, leak-proof, and sealable container specifically for "Halogenated Organic Waste."

  • The container should be made of a material compatible with brominated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Ensure the container has a screw-top cap to prevent the escape of flammable vapors.

3. Waste Accumulation:

  • All operations involving the transfer of this compound to the waste container should be performed in a certified chemical fume hood.

  • Carefully pour the waste into the designated container, using a funnel to prevent spills.

  • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

  • After adding waste, securely close the container. It is a regulatory requirement to keep waste containers closed except when actively adding waste.

4. Labeling:

  • Properly label the waste container before adding any waste. The label should include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An approximate concentration or percentage if it is in a solution. List all components of the mixture.

    • The associated hazards (e.g., "Flammable," "Irritant").

    • The date of waste accumulation.

5. Storage of Waste Container:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a well-ventilated area, away from sources of ignition, and in secondary containment to catch any potential leaks.

  • Ensure the waste container is segregated from incompatible waste streams, especially bases and oxidizing agents.

6. Arranging for Disposal:

  • Once the waste container is full or has reached the institutional time limit for storage in an SAA, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Accumulation cluster_storage Storage & Disposal start Start: Generation of BCP-Br Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood container Select & Label 'Halogenated Waste' Container ppe->container container->fume_hood check_incompat Check for Incompatibilities (CRITICAL: NO STRONG BASES) fume_hood->check_incompat transfer Transfer Waste to Container seal Securely Seal Container transfer->seal check_incompat->transfer store Store in Designated SAA seal->store contact_ehs Contact EHS for Pickup store->contact_ehs incineration Disposal via High-Temperature Incineration contact_ehs->incineration

Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound as uniquely reactive as this compound, a thorough understanding of its properties and adherence to a strict disposal protocol are not just best practices—they are essential. By following the guidelines outlined in this document, researchers can continue to leverage the synthetic power of this valuable molecule while ensuring the safety of themselves, their colleagues, and the environment.

References

  • Fawcett, A., Biberger, T., & Aggarwal, V. K. (2022). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Reviews Chemistry, 6(1), 23-36. Retrieved from [Link]

  • Della, E. W., & Taylor, D. K. (1990). Synthesis and Solvolysis of this compound. Australian Journal of Chemistry, 43(5), 945-948. Retrieved from [Link]

  • Capot Chemical. (2025, November 4). MSDS of 1-(bromomethyl)bicyclo[1.1.1]pentane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14664712, this compound. Retrieved from [Link]

  • Bunz, U. H. F., Herpich, W., Lukoschek, M., Szeimies, G., & Zoch, C. (1994). Reaction of 1-(Halomethyl)bicyclo[1.1.1]pentanes with Strong Bases: Evidence for a Carbene-Bridgehead Olefin-Carbene Rearrangement. Journal of the American Chemical Society, 116(16), 7437–7438. Retrieved from [Link]

  • Della, E. W., Taylor, D. K., & Tsanaktsidis, J. (1990). Unusual bridgehead reactivity: formation of [1.1.1]propellane by 1,3-dehydrobromination of this compound. Tetrahedron Letters, 31(36), 5219-5220. Retrieved from [Link]

  • Kaszynski, P., & Michl, J. (1996). SYNTHESIS OF BRIDGEHEAD-SUBSTITUTED BICYCLO[1.1.1]PENTANES. A REVIEW. Collection of Czechoslovak Chemical Communications, 61(8), 1113-1144. Retrieved from [Link]

  • Smith, B. R., et al. (2022). Dibromocarbene addition to bicyclo[1.1.0]butanes: A facile route to substituted bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences, 119(44), e2209423119. Retrieved from [Link]

  • Dailey, W. P. (1996). Synthesis of High Energy Density Materials Based on Strained Ring Chemistry. Defense Technical Information Center. Retrieved from [Link]

  • Walczak, M. A. A. (2009). SYNTHESIS AND REACTIONS OF BICYCLO[1.1.0]BUTANES. D-Scholarship@Pitt. Retrieved from [Link]

  • Lopchuk, J. M., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 139(9), 3209–3226. Retrieved from [Link]

  • Wiberg, K. B., & Walker, F. H. (1985). Compounds and methods based on [1.1.1]propellane. U.S. Patent No. 5,405,550.
  • Stache, E. E., et al. (2021). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. ChemRxiv. Retrieved from [Link]

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Navigating the Handling of 1-Bromobicyclo[1.1.1]pentane: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of research, the ambitious scientists, and the meticulous drug development professionals, the introduction of novel reagents is both an opportunity and a responsibility. 1-Bromobicyclo[1.1.1]pentane, a unique and reactive building block, offers exciting possibilities in medicinal chemistry and materials science. However, its handling demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) and procedures required for the safe handling and disposal of this compound, ensuring that your innovative research is conducted with the utmost safety and scientific integrity.

Understanding the Hazards: A Proactive Approach to Safety

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Its strained bicyclic structure contributes to its reactivity, a desirable trait in synthesis but one that necessitates careful handling to prevent unwanted reactions. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of a safe experimental workflow.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is contingent on the scale of the experiment and the specific manipulations being performed. The following table outlines the recommended PPE for various laboratory scenarios involving this compound.

Operation Scale Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and TransferSmall (<1 g)Safety glasses with side shieldsNitrile or neoprene glovesFlame-resistant lab coatNot generally required if performed in a well-ventilated fume hood
Small-Scale Reaction Setup< 5 gChemical splash gogglesDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coatNot generally required if performed in a well-ventilated fume hood
Large-Scale Reaction Setup and Workup> 5 gChemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) over nitrile glovesFlame-retardant and antistatic protective clothingRequired if there is a risk of vapor inhalation; use a respirator with an organic vapor cartridge
Distillation or Operations at Elevated TemperaturesAnyChemical splash goggles and a face shieldInsulated, chemical-resistant glovesFlame-retardant and antistatic protective clothingRecommended; use a respirator with an organic vapor cartridge
Handling outside of a Fume HoodAnyChemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a flame-resistant lab coatMandatory ; use a supplied-air respirator

A Deeper Dive into PPE Selection: The "Why" Behind the "What"

Eye and Face Protection: Given that this compound causes serious eye irritation, robust eye protection is non-negotiable.[1] For small-scale operations within a fume hood, safety glasses with side shields provide a baseline of protection. However, for any procedure with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, chemical splash goggles are essential. When the risk of a significant splash or facial exposure is present, a face shield should be worn in conjunction with goggles.[2][3]

Hand Protection: To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.[1] For short-duration tasks with small quantities, nitrile or neoprene gloves offer adequate protection. However, it is crucial to remember that all disposable gloves are permeable to some extent.[4] For prolonged contact or when handling larger volumes, double-gloving or the use of heavy-duty gloves made of materials like butyl rubber or Viton® is recommended. Always inspect gloves for any signs of degradation before use and remove them promptly and properly to avoid cross-contamination.[5]

Body Protection: A flame-resistant lab coat is the minimum requirement for body protection.[4] Given the highly flammable nature of this compound, investing in flame-retardant and antistatic protective clothing is a prudent measure, especially for larger-scale work. This is critical to prevent the ignition of flammable vapors from a static discharge.

Respiratory Protection: All work with this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation of its irritant vapors.[6] If the concentration of vapors is likely to exceed exposure limits, or if work must be performed outside of a fume hood, appropriate respiratory protection is required. This typically involves a respirator equipped with an organic vapor cartridge. For high-risk scenarios, a supplied-air respirator may be necessary.[7][8]

Visualizing Your PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Tree start Start: Planning to handle This compound fume_hood Will the procedure be performed entirely within a certified chemical fume hood? start->fume_hood scale What is the scale of the experiment? fume_hood->scale Yes ppe_no_hood Specialized PPE Required: - Supplied-air respirator is MANDATORY - Full protective suit may be necessary - Re-evaluate the experimental plan fume_hood->ppe_no_hood No small_scale < 5 grams scale->small_scale large_scale > 5 grams or high-risk operation (e.g., distillation, pressure) scale->large_scale ppe_low Minimum PPE: - Safety glasses with side shields - Nitrile/neoprene gloves - Flame-resistant lab coat small_scale->ppe_low Weighing/Transfer ppe_medium Intermediate PPE: - Chemical splash goggles - Double-gloving (nitrile/neoprene) - Flame-resistant lab coat small_scale->ppe_medium Reaction Setup ppe_high Full PPE: - Chemical splash goggles & face shield - Heavy-duty chemical-resistant gloves - Flame-retardant/antistatic clothing - Consider respirator with organic vapor cartridge large_scale->ppe_high

Caption: Decision tree for selecting appropriate PPE for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

  • Preparation and Precaution:

    • Before starting any work, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.

  • Handling and Transfer:

    • Always wear the appropriate PPE as determined by your risk assessment.

    • When transferring the liquid, do so slowly and carefully to avoid splashing. Use a syringe or cannula for liquid transfers whenever possible.

    • Keep the container of this compound tightly closed when not in use to minimize the release of flammable vapors.

    • Ground and bond containers and receiving equipment during transfers of larger quantities to prevent static discharge.[9]

  • During the Reaction:

    • Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

    • Maintain a clean and organized workspace to prevent accidental spills or contact with incompatible materials.

  • Post-Reaction and Cleanup:

    • Quench any reactive reagents carefully according to established laboratory procedures.

    • Clean any spills immediately with an appropriate absorbent material, wearing full PPE.

    • Decontaminate all glassware and equipment that has come into contact with this compound.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Unused or Waste this compound: This should be collected in a designated, properly labeled, and sealed container for halogenated organic waste. Never dispose of it down the drain.[5]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and disposable labware, should also be collected in a labeled container for solid chemical waste.

  • Disposal Vendor: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[10]

By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the synthetic potential of this compound, paving the way for new discoveries while prioritizing the well-being of themselves and their colleagues.

References

  • Capot Chemical. (2025). MSDS of 1-(bromomethyl)bicyclo[1.1.1]pentane.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025). 1-bromopentane Safety Data Sheet.
  • MedchemExpress.com. (2025). Safety Data Sheet.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • University of British Columbia. (2021). 3. Personal Protective Equipment.
  • University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Capot Chemical. (2025). MSDS of 1-(bromomethyl)bicyclo[1.1.1]pentane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.